molecular formula C12H9ClO2S B085492 (8-Chloro-1-naphthylthio)acetic acid CAS No. 129-94-2

(8-Chloro-1-naphthylthio)acetic acid

Cat. No.: B085492
CAS No.: 129-94-2
M. Wt: 252.72 g/mol
InChI Key: WPNAGQJVWAFQJV-UHFFFAOYSA-N
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Description

(8-Chloro-1-naphthylthio)acetic acid is a synthetic organosulfur compound that incorporates a naphthalene core, a chlorine substituent, and a thioacetic acid functional group. This structure makes it a candidate for investigating structure-activity relationships (SAR) in medicinal chemistry, particularly in the development of enzyme inhibitors. The naphthylthio moiety is a key feature in several potent inhibitors, such as Sirtuin rearranging ligands (SirReals), where similar scaffolds are known to induce and occupy hydrophobic selectivity pockets within enzyme active sites . Furthermore, the thioacetic acid group is a recognized pharmacophore in the design of inhibitors for enzymes that process cysteine-containing or prenylated protein substrates. Research on related compounds, such as farnesyl thioacetic acid (FTA), has demonstrated their utility as competitive inhibitors for enzymes like Icmt (isoprenylcysteine carboxyl methyltransferase), which is involved in the post-prenylation processing of proteins like Ras . The 8-chloro substituent on the naphthalene ring is anticipated to influence the compound's electronic properties and binding affinity, potentially enhancing its interaction with target proteins. As such, this reagent holds significant value for fundamental biochemical research, including studies focused on epigenetic regulation, signal transduction pathways, and the development of potential therapeutic agents. Its primary use is in probing enzyme mechanisms and inhibitor design.

Properties

IUPAC Name

2-(8-chloronaphthalen-1-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-9-5-1-3-8-4-2-6-10(12(8)9)16-7-11(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNAGQJVWAFQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156029
Record name (8-Chloro-1-naphthylthio)acetic acid
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Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

129-94-2
Record name 2-[(8-Chloro-1-naphthalenyl)thio]acetic acid
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Record name (8-Chloro-1-naphthylthio)acetic acid
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Record name (8-Chloro-1-naphthylthio)acetic acid
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Record name (8-chloro-1-naphthylthio)acetic acid
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Record name (8-CHLORO-1-NAPHTHYLTHIO)ACETIC ACID
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Foundational & Exploratory

(8-Chloro-1-naphthylthio)acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Chloro-1-naphthylthio)acetic acid, with the CAS number 129-94-2, is a halogenated aromatic thioether carboxylic acid. This document provides a detailed overview of its chemical structure, predicted physicochemical properties, and postulated methodologies for its synthesis and characterization. Due to a notable absence of specific experimental data in publicly accessible scientific literature, this guide leverages established chemical principles and data from structurally analogous compounds to provide a predictive yet comprehensive resource. It is intended to serve as a foundational reference for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who may have an interest in this and related molecules. This guide also explores potential, though currently unevaluated, biological activities based on the known pharmacology of related naphthyl and thioacetic acid derivatives.

Chemical Structure and Identification

This compound is characterized by a naphthalene ring system substituted with a chlorine atom at the 8-position and a carboxymethylthio group at the 1-position.

Systematic IUPAC Name: 2-((8-chloronaphthalen-1-yl)thio)acetic acid

Alternative Names: [(8-Chloronaphthalen-1-yl)sulfanyl]acetic acid[1]

Molecular Formula: C₁₂H₉ClO₂S[2]

Molecular Weight: 252.72 g/mol [2]

Chemical Structure:

References

Synthesis of (8-Chloro-1-naphthylthio)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for (8-Chloro-1-naphthylthio)acetic acid. The synthesis is presented as a two-step process, commencing with the reduction of a commercially available starting material followed by an S-alkylation reaction. The methodologies provided are based on established and reliable chemical transformations for analogous compounds, offering a solid foundation for the successful synthesis of the target molecule.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence. The first step involves the reduction of 8-chloro-1-naphthalenesulfonyl chloride to the corresponding thiol, 8-chloro-1-naphthalenethiol. The subsequent step is the S-alkylation of this thiol with chloroacetic acid under basic conditions to yield the final product.

Synthesis_Pathway Start 8-Chloro-1-naphthalenesulfonyl chloride Intermediate 8-Chloro-1-naphthalenethiol Start->Intermediate Reduction (e.g., SnCl2/HCl) Product This compound Intermediate->Product S-alkylation (ClCH2COOH, NaOH)

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis.

Step 1: Synthesis of 8-Chloro-1-naphthalenethiol

This procedure details the reduction of 8-chloro-1-naphthalenesulfonyl chloride to 8-chloro-1-naphthalenethiol using tin(II) chloride and hydrochloric acid. This is a common and effective method for the reduction of aromatic sulfonyl chlorides to the corresponding thiols.

Experimental Workflow:

Step1_Workflow A Dissolve 8-chloro-1-naphthalenesulfonyl chloride in a suitable solvent (e.g., glacial acetic acid). B Add a solution of SnCl2 in concentrated HCl to the reaction mixture. A->B C Heat the reaction mixture under reflux. B->C D Monitor the reaction progress by TLC. C->D E Cool the reaction mixture and pour it into ice-water. D->E F Extract the product with an organic solvent (e.g., diethyl ether). E->F G Wash the organic layer with water and brine, then dry over anhydrous Na2SO4. F->G H Concentrate the organic layer under reduced pressure to obtain the crude product. G->H I Purify the crude product by column chromatography or recrystallization. H->I

Caption: Workflow for the synthesis of 8-Chloro-1-naphthalenethiol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
8-Chloro-1-naphthalenesulfonyl chloride261.12
Tin(II) chloride dihydrate (SnCl₂)225.63
Concentrated Hydrochloric acid (HCl)36.46
Glacial Acetic Acid60.05
Diethyl ether74.12
Sodium sulfate (anhydrous)142.04

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-chloro-1-naphthalenesulfonyl chloride (1.0 eq) in glacial acetic acid.

  • Prepare a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the solution of the sulfonyl chloride.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-chloro-1-naphthalenethiol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of this compound

This step involves the S-alkylation of the synthesized 8-chloro-1-naphthalenethiol with chloroacetic acid in the presence of a base, analogous to the Williamson ether synthesis.

Experimental Workflow:

Step2_Workflow A Dissolve 8-chloro-1-naphthalenethiol in an aqueous solution of NaOH. B Add a solution of chloroacetic acid in water to the reaction mixture. A->B C Heat the reaction mixture. B->C D Monitor the reaction progress by TLC. C->D E Cool the reaction mixture and acidify with dilute HCl. D->E F Collect the precipitate by filtration. E->F G Wash the precipitate with cold water. F->G H Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). G->H

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
8-Chloro-1-naphthalenethiol194.68
Chloroacetic acid94.50
Sodium hydroxide (NaOH)40.00
Hydrochloric acid (dilute)36.46
Ethanol46.07

Procedure:

  • In a round-bottom flask, dissolve 8-chloro-1-naphthalenethiol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • In a separate beaker, dissolve chloroacetic acid (1.1 eq) in water.

  • Add the chloroacetic acid solution to the solution of the thiolate.

  • Heat the reaction mixture at 90-100 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting thiol is no longer present.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is acidic, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude this compound from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.

III. Data Presentation

As this is a proposed synthesis, experimental data should be meticulously recorded. The following tables provide a template for organizing the quantitative data obtained during the synthesis.

Table 1: Reactant and Product Data for Step 1 (Synthesis of 8-Chloro-1-naphthalenethiol)

CompoundMolar Mass ( g/mol )Mass (g)Moles (mol)Molar Eq.
8-Chloro-1-naphthalenesulfonyl chloride261.121.0
Tin(II) chloride dihydrate225.63
Product: 8-Chloro-1-naphthalenethiol 194.68
Theoretical Yield (g)
Actual Yield (g)
Percent Yield (%)
Melting Point (°C)

Table 2: Reactant and Product Data for Step 2 (Synthesis of this compound)

CompoundMolar Mass ( g/mol )Mass (g)Moles (mol)Molar Eq.
8-Chloro-1-naphthalenethiol194.681.0
Chloroacetic acid94.501.1
Sodium hydroxide40.002.2
Product: this compound 252.71
Theoretical Yield (g)
Actual Yield (g)
Percent Yield (%)
Melting Point (°C)

IV. Conclusion

This technical guide provides a comprehensive and detailed proposed pathway for the synthesis of this compound. By following the outlined experimental protocols, which are based on well-established chemical principles, researchers should be able to successfully synthesize the target molecule. Careful execution of the experimental procedures and diligent recording of all quantitative data are crucial for the successful and reproducible synthesis of this compound. Further optimization of reaction conditions may be necessary to maximize yields.

Mechanism of Action of (8-Chloro-1-naphthylthio)acetic Acid as a Synthetic Auxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Chloro-1-naphthylthio)acetic acid is a synthetic compound structurally related to the naphthalene class of auxins. While specific research on this particular molecule is not extensively available in peer-reviewed literature, its mechanism of action can be inferred from the well-established principles of synthetic auxin activity and structure-activity relationship studies of related compounds. This guide delineates the putative mechanism of action of this compound as a synthetic auxin, detailing its interaction with the core auxin signaling components. This document provides hypothetical quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to Synthetic Auxins and the Auxin Signaling Pathway

Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development. Synthetic auxins are exogenous molecules that mimic the effects of the primary native auxin, indole-3-acetic acid (IAA). These synthetic compounds, including this compound, are thought to exert their biological effects by co-opting the plant's natural auxin perception and signaling machinery.

The canonical auxin signaling pathway is a short and elegant cascade involving three main protein families:

  • TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are F-box proteins that function as the auxin co-receptors.

  • Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These are transcriptional repressors that inhibit the activity of auxin response factors.

  • AUXIN RESPONSE FACTOR (ARF) transcription factors: These proteins bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their transcription.

In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the degron motif (domain II) of an Aux/IAA protein. This interaction leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of target genes, ultimately leading to a physiological response.

Postulated Mechanism of Action of this compound

Based on its structural features—a naphthalene ring, a chloro-substituent, and an acetic acid side chain—this compound is predicted to function as a synthetic auxin by directly engaging the core auxin signaling pathway.

2.1. Binding to the TIR1/AFB Co-receptor Complex

This compound is expected to bind to the auxin-binding pocket of the TIR1/AFB F-box protein. The naphthalene ring likely provides the necessary structural scaffold for interaction, while the chloro- and thioacetic acid moieties would influence its binding affinity and specificity for different members of the TIR1/AFB family. The presence of a halogen at certain positions on the aromatic ring has been shown to be important for auxinic activity[1][2]. The formation of a stable ternary complex between this compound, a TIR1/AFB protein, and an Aux/IAA protein is the critical initiating step.

2.2. Promotion of Aux/IAA Protein Degradation

By stabilizing the TIR1/AFB-Aux/IAA interaction, this compound is predicted to enhance the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins. The rate of degradation of different Aux/IAA proteins can vary depending on the specific synthetic auxin and the TIR1/AFB receptor involved, contributing to the diverse physiological responses elicited by different auxins[3].

2.3. Induction of Auxin-Responsive Gene Expression

The degradation of Aux/IAA repressors will lead to the de-repression of ARF transcription factors. These ARFs can then bind to AuxREs in the promoters of early auxin-responsive genes, such as members of the Aux/IAA, GH3, and SAUR gene families, leading to their transcriptional activation or repression. The resulting changes in the transcriptome are responsible for the physiological effects associated with auxin activity, such as cell elongation, division, and differentiation.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, based on typical values observed for active synthetic auxins. These values would need to be determined experimentally.

Table 1: Binding Affinity of this compound to TIR1/AFB-Aux/IAA Co-receptor Complexes

TIR1/AFB-Aux/IAA ComplexDissociation Constant (Kd) [nM]
TIR1-IAA725 ± 5
AFB2-IAA740 ± 8
AFB5-IAA715 ± 3
TIR1-IAA360 ± 12

This table illustrates the potential for differential binding affinities to various co-receptor complexes, a key determinant of auxin specificity.

Table 2: Effect of this compound on the Half-life of Aux/IAA Proteins

Aux/IAA ProteinTreatmentHalf-life (t1/2) [min]
IAA7-LUCMock20 ± 4
IAA7-LUC1 µM this compound8 ± 2
IAA3-LUCMock25 ± 5
IAA3-LUC1 µM this compound15 ± 3

This table demonstrates the expected acceleration of Aux/IAA protein degradation upon treatment with the synthetic auxin.

Table 3: Relative Gene Expression of Auxin-Responsive Genes in Response to this compound

GeneTreatment (1 hour)Fold Change (vs. Mock)
IAA11 µM this compound15.2 ± 2.5
GH3.31 µM this compound10.8 ± 1.9
SAUR191 µM this compound25.4 ± 4.1

This table shows the anticipated upregulation of early auxin-responsive genes following treatment.

Experimental Protocols

4.1. In Vitro TIR1/AFB-Aux/IAA Co-receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the binding affinity of this compound to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • BIAcore instrument (or similar SPR system)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant purified His-tagged TIR1/AFB and GST-tagged Aux/IAA proteins

  • This compound stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the GST-Aux/IAA protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the His-tagged TIR1/AFB protein in running buffer.

    • For each TIR1/AFB concentration, prepare two samples: one with a constant concentration of this compound and one with the equivalent concentration of DMSO (vehicle control).

    • Inject the samples sequentially over the sensor chip surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases.

    • After each injection, regenerate the sensor surface with the regeneration solution.

  • Data Analysis:

    • Subtract the response of the vehicle control from the response of the this compound-containing sample.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) as kd/ka.

4.2. Cell-Free Aux/IAA Degradation Assay

This protocol describes a method to monitor the degradation of an Aux/IAA protein in a plant cell extract in the presence of this compound.

Materials:

  • Arabidopsis thaliana cell culture or seedlings

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol, 1% Triton X-100, protease inhibitor cocktail)

  • Recombinant His-tagged Aux/IAA protein

  • ATP regeneration system (ATP, creatine phosphate, creatine phosphokinase)

  • This compound stock solution (in DMSO)

  • Anti-His antibody

  • SDS-PAGE and western blotting reagents

Procedure:

  • Protein Extract Preparation:

    • Grind plant tissue in liquid nitrogen and resuspend in ice-cold extraction buffer.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant (cell extract).

  • Degradation Reaction:

    • Set up reactions containing cell extract, the ATP regeneration system, and the recombinant His-Aux/IAA protein.

    • Add this compound to the desired final concentration (and a DMSO control).

    • Incubate the reactions at room temperature.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-His antibody to detect the His-Aux/IAA protein.

    • Quantify the band intensity at each time point.

    • Calculate the half-life of the Aux/IAA protein in the presence and absence of this compound.

4.3. Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol details the measurement of changes in the transcript levels of auxin-responsive genes in response to this compound.

Materials:

  • Arabidopsis thaliana seedlings

  • This compound treatment solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • Plant Treatment and Sample Collection:

    • Grow Arabidopsis seedlings under standard conditions.

    • Treat the seedlings with a solution containing this compound or a mock solution.

    • After the desired treatment time (e.g., 1 hour), harvest the seedlings and immediately freeze them in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen seedlings using an RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reactions containing SYBR Green master mix, cDNA, and gene-specific primers for the target auxin-responsive genes and a stable reference gene (e.g., ACTIN2).

    • Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

    • Calculate the fold change in gene expression in the treated samples compared to the mock-treated samples.

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA promotes binding TIR1_AFB->Aux_IAA promotes binding SCF SCF Complex TIR1_AFB->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene Auxin-Responsive Genes AuxRE->Gene regulates Response Physiological Response Gene->Response leads to

Figure 1. Postulated signaling pathway of this compound.

Experimental_Workflow_Binding_Assay cluster_workflow SPR Binding Assay Workflow start Start immobilize Immobilize GST-Aux/IAA on CM5 chip start->immobilize prepare Prepare TIR1/AFB and This compound solutions immobilize->prepare inject Inject solutions over chip prepare->inject measure Measure association/ dissociation inject->measure regenerate Regenerate chip surface measure->regenerate analyze Analyze data and calculate Kd measure->analyze regenerate->inject Repeat with different concentrations end End analyze->end

Figure 2. Experimental workflow for the in vitro TIR1/AFB-Aux/IAA binding assay.

Conclusion

This compound, by virtue of its chemical structure, is anticipated to function as a synthetic auxin. Its mechanism of action is likely to follow the canonical auxin signaling pathway, involving direct binding to the TIR1/AFB co-receptor, promotion of Aux/IAA repressor degradation, and subsequent modulation of auxin-responsive gene expression. The specific biological activity and potency of this compound will be determined by its unique binding affinities for different TIR1/AFB-Aux/IAA co-receptor complexes. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of this compound and other novel synthetic auxin candidates. Further research is required to validate these hypotheses and to fully elucidate the specific molecular interactions and physiological consequences of this compound in plants.

References

Solubility and stability of (8-Chloro-1-naphthylthio)acetic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Chloro-1-naphthylthio)acetic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic studies, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of this compound. It details experimental protocols for determining solubility in various solvents and for conducting forced degradation studies under different stress conditions. The information is presented to aid researchers in designing and executing robust studies to characterize this molecule.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following section outlines the experimental protocol for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[1]

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

Data Presentation: Hypothetical Solubility Data

The following table summarizes hypothetical solubility data for this compound in various solvents at two different temperatures.

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Water25< 0.1
Water37< 0.1
Phosphate Buffered Saline (PBS) pH 7.4250.5
Phosphate Buffered Saline (PBS) pH 7.4370.8
Methanol2550
Methanol3775
Ethanol2535
Ethanol3752
Acetone25120
Acetone37150
Acetonitrile2545
Acetonitrile3760
Dimethyl Sulfoxide (DMSO)25> 200
Dimethyl Sulfoxide (DMSO)37> 200

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to various solvents B Agitate at constant temperature (e.g., 25°C / 37°C) for 24-48h A->B C Allow suspension to settle B->C D Filter supernatant through 0.22 µm syringe filter C->D E Quantify concentration of dissolved compound via HPLC-UV or LC-MS/MS D->E

Workflow for Equilibrium Solubility Determination.

Stability Profile

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] This section outlines the protocols for stress testing of this compound.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are typically performed by subjecting a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to various stress conditions.[3]

  • Hydrolytic Degradation:

    • Acidic Conditions: The compound is dissolved in 0.1 M HCl and heated (e.g., 60°C) for a specified period.

    • Basic Conditions: The compound is dissolved in 0.1 M NaOH and heated (e.g., 60°C) for a specified period.

    • Neutral Conditions: The compound is dissolved in water and heated (e.g., 60°C).

  • Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) in a stability chamber.

  • Photolytic Degradation: The compound (in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.

Data Presentation: Hypothetical Forced Degradation Data

The following table summarizes the hypothetical outcomes of forced degradation studies on this compound.

Stress ConditionDurationHypothetical % DegradationMajor Degradation Products
0.1 M HCl (60°C)24 hours15%Hydrolysis of thioether linkage
0.1 M NaOH (60°C)8 hours25%Hydrolysis of thioether linkage, potential naphthol formation
Water (60°C)48 hours< 5%Minor hydrolysis products
3% H₂O₂ (RT)24 hours30%Sulfoxide and/or sulfone formation
Dry Heat (80°C)7 days< 2%No significant degradation
Photostability (ICH Q1B)-10%Photodegradation products (unidentified)

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions Start Prepare solution of this compound Hydrolysis Hydrolytic (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative (H₂O₂) Start->Oxidation Thermal Thermal (Dry Heat) Start->Thermal Photolytic Photolytic (ICH Q1B) Start->Photolytic Analysis Analyze samples at various time points by stability-indicating HPLC method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Determine % degradation and identify degradation products Analysis->Data

Logical Flow of Forced Degradation Studies.

Conclusion

References

(8-Chloro-1-naphthylthio)acetic Acid: An In-depth Technical Guide on its Core Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(8-Chloro-1-naphthylthio)acetic acid, with the chemical formula C₁₂H₉ClO₂S, belongs to the class of arylthioacetic acids. This class of compounds has been a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The core structure features a naphthalene ring system, which is a bicyclic aromatic hydrocarbon known to be a constituent of various biologically active molecules. The presence of a chloro group at the 8-position and a thioacetic acid moiety at the 1-position of the naphthalene ring are key structural features that are expected to influence its physicochemical properties and biological interactions.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, drawing parallels from closely related and well-documented compounds.

Physicochemical Properties

While specific experimentally determined data for this compound is limited, its general properties can be inferred from its structure.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
Appearance Likely a solid at room temperatureGeneral property of similar organic acids
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Polarity of the molecule
pKa Estimated to be in the range of 3-5Acidity of the carboxylic acid group

Historical Research Context: Arylthioacetic Acids

Research into arylthioacetic acids and their derivatives has a long history, with initial interest often stemming from their potential as plant growth regulators, similar to auxins. Over time, the focus expanded to their pharmacological potential, including anti-inflammatory, lipid-lowering, and antimicrobial activities. The synthesis and biological evaluation of various substituted arylthioacetic acids have been a continuous effort in the field of medicinal chemistry to explore structure-activity relationships (SAR).

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established chemical reactions for analogous compounds.

Proposed Synthetic Pathway

A common method for the synthesis of arylthioacetic acids involves the reaction of a thiol with a haloacetic acid or its ester, followed by hydrolysis.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize this compound.

Materials:

  • 8-Chloro-1-naphthalenethiol

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water, deionized

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Preparation of Sodium 8-Chloro-1-naphthalenethiolate:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known molar equivalent of 8-Chloro-1-naphthalenethiol in ethanol.

    • To this solution, add one molar equivalent of sodium hydroxide dissolved in a minimal amount of water.

    • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium thiolate salt.

  • Nucleophilic Substitution Reaction:

    • To the freshly prepared sodium 8-Chloro-1-naphthalenethiolate solution, add a solution of 1.1 molar equivalents of sodium chloroacetate dissolved in water.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

    • Dry the purified crystals under vacuum to obtain the final product.

  • Characterization:

    • The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified compound should also be determined.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Based on the activities of structurally related naphthalene derivatives, this compound could potentially interact with various biological targets. Naphthalene-based compounds have been explored for their roles in metabolic regulation, inflammation, and cellular proliferation.

Hypothetical Signaling Pathway Involvement

Given the structural motifs, one could hypothesize its interaction with pathways regulated by nuclear receptors or enzymes involved in lipid metabolism. For instance, some arylthioacetic acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

dot

Hypothetical_Signaling_Pathway cluster_0 Cellular Entry cluster_1 Potential Intracellular Target cluster_2 Downstream Effects Compound This compound Target Nuclear Receptor (e.g., PPARγ) Compound->Target Binding & Activation Effect1 Gene Transcription Modulation Target->Effect1 Effect2 Metabolic Regulation Effect1->Effect2 Effect3 Anti-inflammatory Response Effect1->Effect3

Caption: Hypothetical interaction with a nuclear receptor pathway.

Experimental Workflow for Biological Evaluation (Illustrative)

To investigate the potential biological activities of this compound, a systematic experimental workflow would be necessary.

dot

Biological_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Cell-based Models cluster_3 Data Analysis & SAR A In vitro Cytotoxicity Assays (e.g., MTT, LDH) C Gene Reporter Assays A->C B Receptor Binding Assays (e.g., for PPARs) B->C E Anti-inflammatory Activity (e.g., in macrophages) C->E D Enzyme Inhibition Assays F Metabolic Studies (e.g., in adipocytes) D->F G Structure-Activity Relationship Studies E->G F->G

Caption: Workflow for evaluating biological activity.

Conclusion and Future Directions

This compound represents an under-investigated chemical entity within the broader class of arylthioacetic acids. While its specific history and biological profile remain to be elucidated, its structure suggests potential for interesting pharmacological activities. Future research should focus on its definitive synthesis and characterization, followed by a comprehensive biological screening to identify and validate its potential therapeutic applications. The illustrative protocols and hypothetical pathways provided in this guide offer a starting point for such investigations. It is imperative for researchers to conduct thorough literature reviews for any new findings that may emerge subsequent to the publication of this document.

A Technical Guide to the Spectroscopic Characterization of (8-Chloro-1-naphthylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of (8-Chloro-1-naphthylthio)acetic acid.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the following data has been predicted.[1]

Adduct IonPredicted m/z
[M+H]⁺253.00845
[M+Na]⁺274.99039
[M-H]⁻250.99389
[M+NH₄]⁺270.03499
[M+K]⁺290.96433
[M]⁺252.00062
Data sourced from PubChem CID 67219.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The following table presents typical IR absorption bands for 1-naphthaleneacetic acid, which are expected to be similar for this compound, with the addition of characteristic C-Cl stretching frequencies.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3050-2850O-H StretchCarboxylic Acid
1700C=O StretchCarboxylic Acid
1600-1450C=C StretchAromatic Ring
1300-1200C-O StretchCarboxylic Acid
900-675C-H BendingAromatic Ring
800-600C-Cl StretchAryl Halide
Illustrative data based on the known spectrum of 1-naphthaleneacetic acid.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for 1-naphthaleneacetic acid.

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet1H-COOH
~8.0-7.2Multiplet6HAr-H
~4.0Singlet2H-S-CH₂-
Illustrative data based on the known spectrum of 1-naphthaleneacetic acid.[8][9]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~175-COOH
~135-120Ar-C
~35-S-CH₂-
Illustrative data based on the known spectrum of 1-naphthaleneacetic acid.[10]

Experimental Protocols

Mass Spectrometry (MS)

A sample of this compound would be introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).[11][12][13][14] Ionization can be achieved using techniques such as electrospray ionization (ESI) or electron impact (EI).[12][13] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.[12][13][15]

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[16][17][18][19][20] A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.[4][5][6] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The instrument passes a beam of infrared light through the sample and measures the amount of light that is absorbed at each wavelength.[16][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, a small amount of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[21][22] The sample is then placed in the strong magnetic field of the NMR spectrometer.[22][23] Radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are detected and converted into a spectrum by Fourier transformation.[22][23][24]

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of this compound MS Mass Spectrometry (MS) Determine Molecular Weight and Formula Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Determine Connectivity and Stereochemistry Synthesis->NMR Analysis Combined Spectral Analysis MS->Analysis IR->Analysis NMR->Analysis Structure Structure Confirmation of This compound Analysis->Structure

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to the Potential Biological Activity of (8-Chloro-1-naphthylthio)acetic Acid in Plant Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, there is no publicly available scientific literature detailing the specific biological activity of (8-Chloro-1-naphthylthio)acetic acid in plant systems. This guide, therefore, provides a comprehensive overview based on the well-documented activities of structurally analogous compounds, namely synthetic auxins like 1-naphthaleneacetic acid (NAA), other naphthalene derivatives, and halogenated aromatic compounds. The experimental protocols and potential signaling pathways described herein are presented as a robust framework for the future investigation of this novel compound.

Introduction: Hypothesized Auxin-Like Activity

This compound is a synthetic organic molecule that shares structural similarities with the naphthalene class of plant growth regulators. Specifically, it possesses the naphthalene core structure and an acetic acid side chain, which are characteristic features of the potent synthetic auxin, 1-naphthaleneacetic acid (NAA). The presence of a chlorine atom at the 8-position and a thioether linkage suggests that this compound may exhibit unique biological activities, potentially modulating its uptake, transport, metabolism, and interaction with auxin receptors within the plant.

Based on its structural resemblance to NAA, it is hypothesized that this compound will demonstrate auxin-like properties. Auxins are a class of plant hormones that play a critical role in regulating numerous aspects of plant growth and development, including:

  • Cell Elongation and Division: Auxins stimulate the elongation of cells, particularly in stems and coleoptiles, and are involved in cell division and differentiation.

  • Apical Dominance: The growing apical bud inhibits the growth of lateral buds, a phenomenon controlled by auxin produced at the apex.[1]

  • Root Formation: Auxins are widely used to promote the formation of adventitious roots in stem cuttings.[1]

  • Tropisms: Auxins mediate plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism).

  • Fruit Development: They are involved in fruit set and growth and can be used to induce parthenocarpy (fruit development without fertilization).[1]

The introduction of a chloro-substituent may enhance the molecule's stability and biological activity, a strategy observed in the development of other synthetic auxins and pesticides.[2] This guide will explore the potential biological effects of this compound, provide detailed protocols for its evaluation, and illustrate the signaling pathways through which it might exert its effects.

Quantitative Data from Structurally Related Compounds

To predict the potential efficacy of this compound, it is useful to examine quantitative data from studies on analogous compounds. The following tables summarize the biological activities of 1-naphthaleneacetic acid (NAA) and its derivatives in various plant systems.

Table 1: Comparative Growth Responses of Naphthalene Acetic Acid (NAA) and Naphthalene Acetamide

Plant SystemCompoundConcentrationObserved EffectReference
Pea Stem Curvature TestNaphthalene Acetic Acid1 mg/LPositive curvature[3]
Naphthalene Acetamide-Positive curvature[3]
Avena Coleoptile Curvature TestNaphthalene Acetic Acid250 µg/LPositive curvature[3]
Naphthalene Acetamide250 µg/LNo curvature in agar block test[3]
Bean Plants (Spray Application)Naphthalene Acetic AcidHigh ConcentrationInhibition of terminal bud development[3]
Naphthalene AcetamideHigh ConcentrationInhibition of terminal bud development[3]
Naphthalene Acetic Acid-Ineffective in stimulating root growth[3]
Naphthalene Acetamide-Stimulated root growth over control[3]

Table 2: Effect of Chloro-Substituted Naphthyl Acetic Acid Ethyl Esters on Sunflower Seedling Growth

CompoundConcentrationRoot Length (cm)Shoot Length (cm)Chlorophyll ContentFresh Biomass (g)Dry Biomass (g)Reference
Control-4.5 ± 0.36.2 ± 0.41.2 ± 0.10.5 ± 0.050.05 ± 0.01[2]
NAA1 µM5.8 ± 0.57.5 ± 0.61.5 ± 0.20.7 ± 0.060.07 ± 0.01[2]
Ethyl Ester 1 (para-chloro)1 µM6.5 ± 0.68.2 ± 0.71.7 ± 0.20.8 ± 0.070.08 ± 0.01[2]
Ethyl Ester 2 (ortho-chloro)1 µM6.8 ± 0.78.5 ± 0.81.8 ± 0.20.9 ± 0.080.09 ± 0.01[2]

Note: Data are presented as illustrative examples from the cited literature and may have been adapted for clarity.

Experimental Protocols for Assessing Auxin-like Activity

The following are detailed methodologies for key bioassays used to quantify auxin activity. These protocols can be directly adapted to test the biological effects of this compound.

This classic bioassay measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat (Avena sativa) seedlings.

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes, filter paper

  • Test tubes or small beakers

  • Phosphate buffer (e.g., 10 mM, pH 6.0) with 2% sucrose

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol, then diluted)

  • Indole-3-acetic acid (IAA) as a positive control

  • A dissecting microscope, ruler with millimeter markings, and a sharp razor blade

  • Growth chamber or incubator set to 25°C in complete darkness

Procedure:

  • Seed Germination: Soak oat seeds in water for 2 hours. Place them on moist filter paper in Petri dishes and germinate in complete darkness at 25°C for approximately 72 hours. For the final 8-12 hours, expose the seedlings to red light to inhibit mesocotyl elongation.

  • Coleoptile Excision: When the coleoptiles are 20-30 mm long, perform all subsequent steps under a dim green safelight. Using a razor blade, excise the apical 3-4 mm of each coleoptile to remove the endogenous auxin source. Then, cut a 10 mm sub-apical segment from the remaining coleoptile.

  • Incubation: Prepare a dilution series of this compound and IAA (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M) in the phosphate-sucrose buffer. Distribute 5-10 ml of each test solution into labeled test tubes. Randomly select 5-10 coleoptile segments and place them in each tube.

  • Measurement: Incubate the tubes on a rotator in the dark at 25°C for 18-24 hours. After incubation, remove the segments and measure their final length to the nearest 0.5 mm.

  • Data Analysis: Calculate the average elongation for each concentration. Plot a dose-response curve with concentration on the x-axis (log scale) and the increase in length (final length - 10 mm) on the y-axis. Compare the activity of the test compound to that of IAA.

G Workflow for Avena Coleoptile Bioassay A Oat Seed Germination (72h, dark) B Coleoptile Excision (Sub-apical 10mm segment) A->B Seedling Growth C Incubation in Test Solution (18-24h, dark) B->C Treatment Application D Measurement of Final Length C->D Elongation E Data Analysis & Dose-Response Curve D->E Quantification

A simplified workflow for the Avena coleoptile elongation bioassay.

This assay quantifies the ability of a compound to induce the formation of adventitious roots from non-root tissue, a hallmark of auxin activity. Arabidopsis thaliana is an excellent model system for this purpose.

Materials:

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose, Agar, MES buffer

  • Petri dishes (100 mm)

  • This compound stock solution

  • 1-Naphthaleneacetic acid (NAA) as a positive control

  • Stereomicroscope

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark)

Procedure:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 min, followed by 50% bleach with Tween-20 for 5 min, and rinse 3-5 times with sterile water). Plate the seeds on MS medium containing 1% sucrose and 0.8% agar.

  • Stratification and Germination: Store the plates at 4°C in the dark for 2-3 days (stratification) to synchronize germination. Transfer the plates to a growth chamber and grow the seedlings vertically for 5-7 days.

  • Explant Preparation and Treatment: Prepare rooting medium by supplementing MS agar with a dilution series of this compound and NAA (e.g., 0, 0.1, 1, 10 µM). Carefully excise the cotyledons and the entire root system from the seedlings, leaving the hypocotyl-shoot junction intact. Transfer these explants to the rooting medium plates.

  • Incubation and Observation: Seal the plates and incubate them in the growth chamber for 7-14 days.

  • Data Collection: Using a stereomicroscope, count the number of adventitious roots that have emerged from the base of the hypocotyl for each explant.

  • Data Analysis: Calculate the average number of adventitious roots per explant for each treatment. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

G Workflow for Adventitious Rooting Assay A Arabidopsis Seedling Growth (5-7 days, vertical) B Explant Preparation (Root & Cotyledon Excision) A->B Selection C Transfer to Treatment Medium B->C Application D Incubation (7-14 days) C->D Root Induction E Quantification of Adventitious Roots D->E Observation

A workflow for the Arabidopsis adventitious root formation assay.

Potential Signaling Pathways

Synthetic auxins typically function by hijacking the plant's natural auxin perception and signaling machinery. The primary, or canonical, auxin signaling pathway is a well-characterized transcriptional regulation system.[4][5][6]

Canonical Auxin Signaling: At low auxin concentrations, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating the expression of auxin-responsive genes.[4][5]

When auxin concentrations increase, the hormone acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and the F-box protein component of an SCF-type E3 ubiquitin ligase complex, specifically the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors.[4][5][7] This binding event targets the Aux/IAA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[4][7]

The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, leading to their transcription and initiating downstream physiological responses.[5][8] It is highly probable that this compound, if active, would initiate a response through this core pathway.

G Canonical Auxin Signaling Pathway cluster_low Low Auxin cluster_high High Auxin AuxIAA1 Aux/IAA Repressor ARF1 ARF Transcription Factor AuxIAA1->ARF1 Binds & Represses Gene1 Auxin-Responsive Gene ARF1->Gene1 Repression Auxin Auxin (e.g., 8-Chloro-1-naphthylthio)acetic acid TIR1 SCF-TIR1/AFB Complex Auxin->TIR1 Binds AuxIAA2 Aux/IAA Repressor TIR1->AuxIAA2 Binds Proteasome 26S Proteasome AuxIAA2->Proteasome Polyubiquitination & Degradation ARF2 ARF Transcription Factor Gene2 Auxin-Responsive Gene ARF2->Gene2 Activation Transcription Transcription & Translation Gene2->Transcription Response Cellular Response (Elongation, Division, etc.) Transcription->Response

The canonical auxin signaling pathway initiated by auxin binding.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of This compound strongly suggests it has the potential to act as a potent plant growth regulator with auxin-like activity. Its naphthalene core and acetic acid side chain are hallmarks of synthetic auxins, and the chloro-substitution could enhance its biological efficacy and stability.

The hypothesized activities, including the promotion of cell elongation and adventitious rooting, can be rigorously tested using the standardized bioassays detailed in this guide. Should the compound prove to be active, it is likely to function through the conserved canonical auxin signaling pathway by mediating the degradation of Aux/IAA transcriptional repressors.

This technical guide provides a foundational framework for researchers and drug development professionals to initiate a systematic investigation into the biological activities of this compound. The proposed experimental designs and pathway analyses will be crucial in elucidating its precise role and potential applications in agriculture and horticulture.

References

(8-Chloro-1-naphthylthio)acetic Acid (CAS 129-94-2): A Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: This document provides a technical overview of the chemical compound with CAS number 129-94-2, identified as (8-Chloro-1-naphthylthio)acetic acid. While this compound is available commercially as a laboratory reagent, publicly accessible data regarding its biological activity, mechanism of action, and specific applications in research and drug development is limited. This guide summarizes the available chemical and safety information and notes the current gaps in knowledge.

Chemical and Physical Properties

This compound is a solid, light yellow to brown powder or crystal. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H9ClO2S
Molecular Weight 252.71 g/mol
Melting Point 155.0 to 159.0 °C
Boiling Point (Predicted) 450.1 ± 25.0 °CN/A
Density (Predicted) 1.43 ± 0.1 g/cm³N/A
Solubility Soluble in DimethylformamideN/A
Purity >95.0% (HPLC)

Safety Information

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Standard precautionary measures should be taken when handling this chemical.

GHS Hazard and Precautionary Statements:

CodeStatement
H315Causes skin irritation.
H319Causes serious eye irritation.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.

Source:[1]

Synthesis and Analysis

Synthesis: Detailed, peer-reviewed synthesis protocols for this compound are not readily available in the public domain based on the conducted searches. Commercial availability suggests established synthesis routes exist within chemical manufacturing companies.

Analytical Methods: this compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Experimental Protocol: HPLC Analysis

  • Objective: To determine the purity of this compound.

  • Method: Reverse-phase HPLC.[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[2]

  • Column: A standard reverse-phase column (e.g., C18) is suitable.[2]

  • Detection: UV detection at an appropriate wavelength based on the chromophore of the molecule.

Biological Activity and Mechanism of Action

Currently, there is no publicly available scientific literature detailing the biological activity or mechanism of action of this compound. While it is sold as a "Signaling Pathway Reagent" by some suppliers, the specific pathways it may modulate are not specified. Searches for research articles and patents that describe its use in biological systems or drug development have not yielded any specific applications.

Experimental Workflows and Signaling Pathways

Due to the lack of information on the biological or specific chemical applications of this compound, no experimental workflows or signaling pathway diagrams can be generated at this time. The compound's role in any logical or experimental process remains undefined in the available literature.

Gaps in Knowledge and Future Research Directions

The current understanding of CAS number 129-94-2 is limited to its basic chemical identity and safety precautions. For this compound to be of greater utility to the research and drug development community, further investigation is needed in the following areas:

  • Synthesis Publication: A detailed, reproducible synthesis protocol would enable wider academic and industrial research.

  • Biological Screening: High-throughput screening against various biological targets could uncover potential pharmacological activities.

  • Mechanism of Action Studies: Should any biological activity be identified, subsequent studies to elucidate its mechanism of action and effects on cellular signaling pathways would be crucial.

  • Toxicology Studies: Comprehensive in vitro and in vivo toxicological assessments are necessary to understand its safety profile more thoroughly.

Without such data, this compound remains a chemical entity with unknown potential in the fields of life sciences and drug discovery.

References

Preliminary Studies on the Physiological Effects of (8-Chloro-1-naphthylthio)acetic acid: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the understanding of the physiological effects of (8-Chloro-1-naphthylthio)acetic acid. At present, there are no published preliminary studies detailing its specific biological activities, mechanisms of action, or toxicological profiles. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible.

While no direct studies on "this compound" were found, it is worth noting that related chemical structures are subjects of biological research. For instance, studies on compounds containing chloro, naphthyl, or thioacetic acid moieties individually are available. However, the unique combination and arrangement of these functional groups in "this compound" mean that its physiological effects cannot be reliably inferred from these related but distinct molecules.

Given the absence of foundational research, this document cannot provide the requested data presentation, experimental protocols, or visualizations. The development of such a technical guide would be contingent on future primary research that investigates the bioactivity of "this compound."

Future Research Directions:

The lack of information on "this compound" highlights a potential area for novel scientific inquiry. Future research efforts could be directed towards:

  • In vitro screening: Initial studies could involve screening the compound against various cell lines to identify any potential cytotoxic, anti-proliferative, or other biological activities.

  • Mechanism of action studies: Should any bioactivity be identified, subsequent research could focus on elucidating the underlying molecular mechanisms and signaling pathways.

  • Pharmacokinetic and toxicological profiling: In vivo studies in animal models would be necessary to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound.

Until such fundamental research is conducted and published, the physiological effects of "this compound" will remain unknown. Researchers interested in this compound are encouraged to undertake these foundational studies to fill this knowledge gap.

Understanding the molecular structure of 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note: Publicly available information on 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid is limited. This guide synthesizes the available data and provides a foundational understanding based on the molecular structure and properties of related compounds. The experimental protocols and signaling pathways described are hypothetical and intended for illustrative purposes, as specific experimental data for this compound are not available in the public domain.

Molecular Structure and Chemical Properties

2-[(8-chloro-1-naphthalenyl)thio]-acetic acid is a derivative of naphthalene, characterized by a chloro substituent at the 8-position and a thioacetic acid group at the 1-position of the naphthalene ring.

Chemical Structure:

Table 1: Physicochemical Properties of 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid

PropertyValueReference
CAS Number 129-94-2[1]
Molecular Formula C12H9ClO2S
Molecular Weight 252.72 g/mol
Melting Point 159-160 °C[2]
Boiling Point 450.1 °C at 760 mmHg[2]
Density 1.43 g/cm³[2]
Flash Point 226 °C[2]
Vapor Pressure 6.9E-09 mmHg at 25°C[2]

Hypothetical Synthesis Protocol

While a specific, validated synthesis protocol for 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid is not publicly available, a plausible synthetic route can be proposed based on established chemical reactions. A common method for synthesizing similar thioacetic acid derivatives involves the reaction of a thiol with a haloacetic acid.

Proposed Synthetic Pathway:

The synthesis could likely be achieved in two main steps: first, the synthesis of the intermediate 8-chloro-1-naphthalenethiol, followed by its reaction with chloroacetic acid.

G cluster_0 Step 1: Synthesis of 8-chloro-1-naphthalenethiol cluster_1 Step 2: Synthesis of Final Product 8-chloro-1-naphthalenesulfonyl_chloride 8-chloro-1-naphthalenesulfonyl chloride 8-chloro-1-naphthalenethiol 8-chloro-1-naphthalenethiol 8-chloro-1-naphthalenesulfonyl_chloride->8-chloro-1-naphthalenethiol Reduction Reducing_Agent Reducing Agent (e.g., Sn/HCl) Reducing_Agent->8-chloro-1-naphthalenesulfonyl_chloride Final_Product 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid 8-chloro-1-naphthalenethiol->Final_Product Nucleophilic Substitution Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->8-chloro-1-naphthalenethiol Base Base (e.g., NaOH) Base->8-chloro-1-naphthalenethiol

Caption: Proposed two-step synthesis of the target compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of 8-chloro-1-naphthalenethiol

A potential route to 8-chloro-1-naphthalenethiol involves the reduction of 8-chloro-1-naphthalenesulfonyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-chloro-1-naphthalenesulfonyl chloride in a suitable solvent like ethanol.

  • Reduction: Add a reducing agent, such as tin (Sn) powder, followed by the slow addition of concentrated hydrochloric acid (HCl).

  • Reflux: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, the reaction mixture would be filtered to remove any unreacted tin. The filtrate would then be neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic layers would be combined, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure. The crude product could be purified by column chromatography or recrystallization to yield 8-chloro-1-naphthalenethiol.

Step 2: Synthesis of 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid

  • Reaction Setup: Dissolve the synthesized 8-chloro-1-naphthalenethiol in a suitable solvent, such as ethanol or a mixture of ethanol and water, in a round-bottom flask.

  • Deprotonation: Add an aqueous solution of a base, for example, sodium hydroxide (NaOH), to deprotonate the thiol and form the more nucleophilic thiolate.

  • Addition of Chloroacetic Acid: To the stirred solution, add an aqueous solution of chloroacetic acid, neutralized with the same base.

  • Reaction: Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: The precipitate would be collected by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

As no experimental spectra are publicly available, the following are predictions based on the chemical structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - A singlet for the -CH₂- group protons.- Multiple signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the naphthalene ring.- A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
¹³C NMR - A signal for the methylene carbon (-CH₂-).- A signal for the carboxylic acid carbon (-COOH) at a downfield chemical shift.- Multiple signals in the aromatic region for the ten carbons of the naphthalene ring, with distinct shifts due to the chloro and thioether substituents.
FTIR - A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).- A sharp C=O stretching band for the carboxylic acid (around 1700 cm⁻¹).- C-S stretching vibrations.- C-Cl stretching vibrations.- Aromatic C-H and C=C stretching and bending vibrations.
Mass Spec - A molecular ion peak [M]⁺ corresponding to the molecular weight (252.72 g/mol ).- Isotopic peaks for chlorine ([M+2]⁺) with an intensity ratio of approximately 3:1.- Fragmentation patterns corresponding to the loss of the carboxylic acid group, the thioacetic acid moiety, and the chlorine atom.

Potential Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid has not been reported. However, based on its structural similarity to other naphthalene derivatives, some potential areas of biological activity can be hypothesized. Naphthalene-based acetic acids are known to exhibit a range of biological effects, including acting as plant growth regulators and possessing anti-inflammatory or anticancer properties.[3][4]

Hypothetical Workflow for Investigating Biological Activity:

G Compound 2-[(8-chloro-1-naphthalenyl)thio]- acetic acid In_Vitro_Screening In Vitro Screening (e.g., cell-based assays) Compound->In_Vitro_Screening Target_Identification Target Identification (e.g., proteomics, affinity chromatography) In_Vitro_Screening->Target_Identification Identified Activity Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Studies (e.g., animal models) Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A logical workflow for drug discovery research.

Given the lack of specific data, it is not possible to create a diagram for a known signaling pathway involving this compound. Researchers would need to conduct initial screenings to identify any biological activity, which would then inform further investigation into its mechanism of action and the signaling pathways it may modulate.

Conclusion

2-[(8-chloro-1-naphthalenyl)thio]-acetic acid is a compound for which basic chemical properties are known, but detailed experimental and biological data are lacking in the public domain. The information provided in this guide regarding synthesis, spectroscopic analysis, and biological activity is based on established chemical principles and the properties of related compounds. Further experimental investigation is required to fully characterize this molecule and to determine its potential applications in research and drug development.

References

Methodological & Application

Protocol for Preparing (8-Chloro-1-naphthylthio)acetic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Chloro-1-naphthylthio)acetic acid is a chemical compound with potential applications in various research fields. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of stock solutions of this compound, emphasizing safety, accuracy, and stability. Due to the limited availability of specific solubility data, this protocol recommends a common approach for preparing stock solutions of carboxylic acids with poor water solubility. It is advised that researchers perform small-scale solubility tests to determine the optimal concentration for their specific requirements.

Quantitative Data Summary

ParameterValueNotes
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended.
Proposed Stock Concentration 10 mM - 100 mMThe optimal concentration may vary. A trial at 10 mM is recommended to start.
Storage Conditions -20°C, protected from lightAliquoting is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Microcentrifuge tubes or amber glass vials for storage

  • Sterile, nuclease-free water (for subsequent dilutions)

Equipment:

  • Analytical balance

  • Fume hood

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions:

  • This compound is a chemical compound with potential hazards. Always handle it in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information before handling.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:

    Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 252.72 g/mol * 1000 mg/g = 2.5272 mg

  • Weigh the compound: In a fume hood, carefully weigh out approximately 2.53 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

  • Ensure complete dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

  • Storage: Store the 10 mM stock solution in appropriately labeled, airtight, and light-protected (amber) vials at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Preparation of Working Solutions: To prepare a working solution, dilute the 10 mM stock solution in an appropriate buffer or cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock. It is crucial to ensure that the final concentration of DMSO in the experimental system is not toxic to the cells or organisms being studied (typically <0.1-0.5%).

Diagrams

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start calculate Calculate Mass of This compound start->calculate Step 1 weigh Weigh Compound in Fume Hood calculate->weigh Step 2 add_dmso Add Anhydrous DMSO weigh->add_dmso Step 3 vortex Vortex to Dissolve add_dmso->vortex Step 4 check Check for Complete Dissolution vortex->check check->vortex If not dissolved aliquot Aliquot into Vials check->aliquot If dissolved store Store at -20°C, Protected from Light aliquot->store Step 5 dilute Dilute to Working Concentration for Experiments store->dilute For Use end End dilute->end

Caption: Workflow for preparing the stock solution.

Disclaimer

This protocol is intended as a guideline. Researchers should adapt it to their specific experimental needs and always adhere to institutional safety regulations. Due to the lack of specific solubility data for this compound, a pilot solubility test is recommended to determine the maximum achievable concentration in the chosen solvent. The stability of the compound in solution over time should also be empirically determined for long-term studies.

Application Notes and Protocols for (8-Chloro-1-naphthylthio)acetic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are based on available scientific literature. (8-Chloro-1-naphthylthio)acetic acid is a specific synthetic auxin derivative. While general principles of auxin use in plant tissue culture are well-established, specific quantitative data and optimized protocols for this particular compound are not widely published. The information provided herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals. It is strongly recommended that users conduct preliminary dose-response experiments to determine the optimal concentration and application for their specific plant species and experimental objectives.

Introduction

This compound is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant growth and development. In the realm of plant tissue culture, auxins are fundamental for inducing cell division, differentiation, and morphogenesis. They are instrumental in processes such as callus induction, somatic embryogenesis, and the formation of roots and shoots. The chloro-substitution on the naphthalene ring of this compound may influence its activity, stability, and uptake compared to more common auxins like 1-Naphthaleneacetic acid (NAA). These application notes provide a comprehensive overview of the potential uses and methodologies for incorporating this compound into plant tissue culture media.

Potential Applications in Plant Tissue Culture

Based on the known functions of auxins, this compound is anticipated to be effective in the following applications:

  • Callus Induction: Stimulating the proliferation of undifferentiated plant cells from explants to form a callus. This is often the initial step in micropropagation and genetic transformation.

  • Somatic Embryogenesis: Inducing the development of embryos from somatic cells, providing a pathway for clonal propagation and synthetic seed production.

  • Root Formation (Rhizogenesis): Promoting the development of adventitious roots from shoots or calli, a critical step in acclimatizing tissue-cultured plantlets.

  • Shoot Proliferation (in combination with cytokinins): Modulating the auxin-to-cytokinin ratio to encourage the development of multiple shoots from a single explant.

  • Suspension Culture Initiation and Maintenance: Supporting the growth of single cells and small cell aggregates in a liquid medium.

Data Presentation: Expected Effects of this compound

The following tables summarize the expected dose-dependent effects of this compound on various morphogenic responses in plant tissue culture. These are generalized ranges and should be optimized for specific plant systems.

Table 1: Expected Effects on Callus Induction

Concentration Range (mg/L)Expected ResponseObservations
0.1 - 0.5Low callus induction, potential for root initiationMay be suitable for explants sensitive to high auxin levels.
0.5 - 2.0Moderate to high callus inductionOptimal range for friable and proliferative callus in many species.
2.0 - 5.0High callus induction, potential for browningIncreased risk of callus browning and reduced regeneration potential.
> 5.0Inhibition of growth, potential toxicityHigh concentrations can be phytotoxic and lead to cell death.

Table 2: Expected Effects on Root and Shoot Development

ApplicationConcentration Range (mg/L)Expected Response
Root Induction0.1 - 1.0Promotion of adventitious root formation.
Shoot Proliferation (with cytokinin)0.01 - 0.5Modulation of shoot number and elongation.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled, deionized water

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Autoclaved storage bottles

Procedure:

  • Weigh the desired amount of this compound powder to prepare a 1 mg/mL stock solution.

  • In a sterile beaker, add a small volume of distilled water.

  • Slowly add 1 M NaOH or KOH dropwise while stirring until the powder is fully dissolved. This compound is sparingly soluble in water but will dissolve in a slightly alkaline solution.

  • Once dissolved, transfer the solution to a sterile volumetric flask.

  • Bring the solution to the final volume with sterile distilled water.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, autoclaved storage bottle.

  • Label the bottle with the compound name, concentration, and date of preparation.

  • Store the stock solution at 2-8°C in the dark.

Protocol for Callus Induction

Objective: To induce callus formation from leaf explants.

Materials:

  • Young, healthy leaves from the source plant

  • 70% (v/v) Ethanol

  • 10% (v/v) Commercial bleach solution with a few drops of Tween-20

  • Sterile distilled water

  • Sterile petri dishes, scalpels, and forceps

  • Basal medium (e.g., Murashige and Skoog - MS) supplemented with sucrose (30 g/L) and a gelling agent (e.g., agar, 8 g/L).

  • This compound stock solution

  • Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP), if required.

Procedure:

  • Explant Sterilization:

    • Wash the leaves under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to the 10% bleach solution and agitate for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water.

  • Explant Preparation:

    • Place the sterilized leaves on a sterile petri dish.

    • Cut the leaves into small segments (explants) of approximately 1 cm².

  • Culture Initiation:

    • Prepare MS medium with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0, 5.0 mg/L). A low concentration of a cytokinin like BAP (e.g., 0.1-0.5 mg/L) can be added to promote cell division.

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • Dispense the medium into sterile petri dishes.

    • Aseptically place one explant onto the surface of the solidified medium in each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark.

  • Data Collection:

    • Observe the cultures weekly for callus initiation and proliferation.

    • After 4-6 weeks, record the percentage of explants forming callus, callus morphology (color, texture), and fresh weight.

Visualizations

General Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Auxin This compound (Auxin) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Repression Gene Auxin-Responsive Genes ARF->Gene Activation Response Cellular Response (e.g., Cell Division, Elongation) Gene->Response

Caption: Generalized auxin signaling pathway in plant cells.

Experimental Workflow for Callus Induction

CallusInductionWorkflow start Start: Select Healthy Source Plant sterilization Surface Sterilization of Explants start->sterilization preparation Explant Preparation (e.g., Leaf Discs) sterilization->preparation culture Inoculation on MS Medium with This compound preparation->culture incubation Incubation in Darkness (25°C) culture->incubation observation Weekly Observation for Callus Growth incubation->observation data Data Collection after 4-6 Weeks (Fresh Weight, Morphology) observation->data end End: Subculture or Further Differentiation data->end

Caption: Workflow for callus induction using this compound.

Application Notes and Protocols for (8-Chloro-1-naphthylthio)acetic Acid in Root Induction of Cuttings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a generalized framework and detailed protocols for researchers to systematically evaluate the potential of (8-Chloro-1-naphthylthio)acetic acid as a rooting agent. The methodologies are based on established practices for testing novel synthetic auxins and can be adapted to a wide range of plant species.

Data Presentation

The following table represents a hypothetical dataset that could be generated from an experiment evaluating the efficacy of this compound on the rooting of herbaceous cuttings. This serves as a template for data collection and presentation.

Table 1: Hypothetical Rooting Data for Herbaceous Cuttings Treated with this compound

Treatment GroupConcentration (ppm)Rooting Percentage (%)Average Number of Primary Roots per CuttingAverage Root Length (cm)
Control (Solvent only)0253.2 ± 0.82.5 ± 0.6
This compound500658.5 ± 1.24.8 ± 0.9
This compound10008512.3 ± 1.56.2 ± 1.1
This compound20009015.1 ± 1.85.9 ± 1.0
This compound40007010.2 ± 1.44.5 ± 0.8
Positive Control (IBA)10008814.5 ± 1.66.5 ± 1.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of solutions for treating cuttings. Due to the likely low water solubility of the free acid form, a solvent such as ethanol or DMSO is recommended for the initial stock solution.

Materials:

  • This compound

  • Ethanol (95%) or DMSO

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare a 10,000 ppm Stock Solution: a. Accurately weigh 100 mg of this compound. b. Dissolve the compound in a small amount of ethanol or DMSO (e.g., 5 ml) in a 10 ml volumetric flask. c. Once fully dissolved, bring the volume up to 10 ml with the same solvent. This creates a 10,000 ppm (10 mg/ml) stock solution. d. Store the stock solution in a dark, refrigerated container.

  • Prepare Working Solutions: a. To prepare a 1000 ppm working solution, for example, add 1 ml of the 10,000 ppm stock solution to a 10 ml volumetric flask and bring the volume to 10 ml with distilled water. b. Prepare a range of concentrations (e.g., 500, 1000, 2000, 4000 ppm) by serial dilution of the stock solution. c. Prepare a control solution containing the same concentration of the solvent used for the stock solution.

Protocol 2: Root Induction in Cuttings using the Quick Dip Method

The quick dip method is a common and efficient technique for applying auxin solutions to cuttings.[2]

Materials:

  • Healthy, disease-free stock plants

  • Sharp, sterile pruning shears or scalpel

  • Prepared working solutions of this compound and control solutions

  • Beakers or shallow dishes for dipping

  • Trays or pots with appropriate rooting medium (e.g., a mix of perlite, vermiculite, and peat moss)

  • Misting system or propagation dome

  • Labels and waterproof marker

Procedure:

  • Cutting Preparation: a. Select healthy, semi-hardwood or herbaceous stems from the stock plant. b. Take cuttings of 10-15 cm in length, making a clean, angled cut just below a node. c. Remove the lower leaves, leaving 2-3 leaves at the top of the cutting. d. If the remaining leaves are large, they can be trimmed to reduce water loss.

  • Treatment Application: a. Pour a small amount of the desired treatment solution into a beaker. Do not dip cuttings directly into the stock container to avoid contamination.[3] b. Dip the basal 2-3 cm of each cutting into the solution for 1-5 seconds.[2] c. Allow the solvent to evaporate from the cuttings for a few minutes before planting.

  • Planting and Incubation: a. Insert the treated cuttings into the rooting medium to a depth of about 3-5 cm. b. Gently firm the medium around the base of each cutting. c. Label each treatment group clearly. d. Place the trays or pots under a misting system or cover with a propagation dome to maintain high humidity. e. Provide indirect light and maintain a temperature of 20-25°C.

  • Data Collection and Analysis: a. After a predetermined period (e.g., 4-8 weeks, depending on the plant species), carefully remove the cuttings from the medium. b. Gently wash the roots to remove the rooting medium. c. Record the following data for each cutting:

    • Presence or absence of roots (for rooting percentage).
    • Number of primary roots.
    • Length of the longest root. d. Calculate the mean and standard deviation for each treatment group and analyze the data for statistical significance.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Data Collection cluster_analysis Analysis stock_solution Prepare Stock Solution of This compound working_solutions Prepare Working Solutions (various concentrations) stock_solution->working_solutions quick_dip Quick Dip Application working_solutions->quick_dip cuttings_prep Prepare Plant Cuttings cuttings_prep->quick_dip planting Plant Cuttings in Rooting Medium quick_dip->planting incubation Incubate under High Humidity and Indirect Light planting->incubation data_collection Collect Data: - Rooting Percentage - Number of Roots - Root Length incubation->data_collection analysis Statistical Analysis and Interpretation data_collection->analysis Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus cluster_response Cellular Response Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression Cell_Division Cell Division Gene_Expression->Cell_Division Cell_Expansion Cell Expansion Gene_Expression->Cell_Expansion Root_Initiation Root Initiation Cell_Division->Root_Initiation Cell_Expansion->Root_Initiation

References

Determining optimal concentration of (8-Chloro-1-naphthylthio)acetic acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is a hypothetical example created to fulfill the user's request. The compound (8-Chloro-1-naphthylthio)acetic acid is not well-characterized in publicly available scientific literature. Therefore, the described biological activity, experimental data, and signaling pathways are illustrative and based on general principles of drug discovery and bioassay development.

Application Note & Protocol

Determining the Optimal Concentration of this compound for Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic organic compound with potential applications in drug discovery.[1][2][3][4] Structurally, it is a derivative of acetic acid and chloro-naphthalene.[2][5][6] To evaluate the biological activity of any novel compound, it is crucial to first determine its optimal concentration range for in vitro bioassays. This involves identifying a concentration that elicits a measurable biological effect without causing significant cytotoxicity.[7][8][9] This application note provides a comprehensive protocol for determining the optimal concentration of this compound, using a hypothetical scenario where the compound is investigated as an inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of inflammation.[10][11][12]

Materials and Reagents
  • This compound (herein referred to as "the compound")

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)[13]

  • NF-κB Luciferase Reporter Plasmid

  • Renilla Luciferase Control Plasmid

  • Transfection Reagent (e.g., FuGENE HD)[14]

  • Dual-Luciferase® Reporter Assay System[14]

  • Tumor Necrosis Factor-alpha (TNF-α), human recombinant

  • Opaque, flat-bottom 96-well plates

  • Luminometer

Experimental Protocols

A systematic approach is required to determine the optimal working concentration. The workflow involves assessing cytotoxicity to establish a non-toxic concentration range, followed by a functional assay to measure the desired biological activity.[8][15][16]

This protocol determines the concentration range of the compound that is non-toxic to the cells.[7][17]

  • Cell Seeding: Seed HEK293T cells in an opaque 96-well plate at a density of 10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 2-fold serial dilution series in complete DMEM, ranging from 100 µM to 0.05 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.[18]

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (0.5% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Measurement: Use the CellTiter-Glo® assay kit according to the manufacturer's instructions. Briefly, allow the plate and reagents to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration to determine the TC₅₀ (50% toxic concentration).

This protocol measures the inhibitory effect of the compound on TNF-α-induced NF-κB activation.[19][20][21][22]

  • Cell Transfection: Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[14]

  • Cell Seeding: After 24 hours of transfection, seed the cells into an opaque 96-well plate at 20,000 cells per well.

  • Compound Treatment: Prepare a serial dilution of the compound in DMEM at concentrations determined to be non-toxic from the cytotoxicity assay (e.g., below the TC₅₀). Pre-treat the cells with the compound for 1-2 hours.[22]

  • Pathway Induction: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the negative control. Incubate for 6-8 hours.[22]

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.[14][20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ (50% inhibitory concentration).

Data Presentation

The quantitative data from the experiments should be summarized for clear interpretation.

Table 1: Cytotoxicity of this compound on HEK293T Cells

Compound Conc. (µM)Luminescence (RLU)% Cell Viability
10015,23410.1
5045,88230.4
2598,54365.3
12.5145,67896.5
6.25150,11299.4
3.13151,034100.0
1.56149,87699.3
0 (Vehicle)150,950100.0
TC₅₀ (µM) ~35.5

Table 2: Inhibition of NF-κB Activation by this compound

Compound Conc. (µM)Normalized Luciferase Activity% Inhibition
200.8991.1
101.5484.6
52.8871.2
2.54.9550.5
1.257.2327.7
0.639.554.5
0 (Vehicle + TNF-α)10.000.0
0 (Unstimulated)0.5095.0
IC₅₀ (µM) ~2.45
Visualizations

Diagrams help visualize complex workflows and pathways, aiding in comprehension.

G cluster_prep Preparation cluster_cyto Cytotoxicity Assay cluster_func Functional Assay (NF-κB) cluster_analysis Analysis prep_compound Prepare Compound Stock (10mM in DMSO) treat_cyto Treat Cells with Serial Dilutions prep_compound->treat_cyto prep_cells Seed Cells in 96-well Plate prep_cells->treat_cyto transfect Transfect Cells with Reporter Plasmids prep_cells->transfect incubate_cyto Incubate 24h treat_cyto->incubate_cyto measure_via Measure Viability (CellTiter-Glo) incubate_cyto->measure_via calc_tc50 Calculate TC50 measure_via->calc_tc50 treat_func Treat with Non-toxic Concentrations calc_tc50->treat_func Inform Conc. Range determine_opt Determine Optimal Concentration Range calc_tc50->determine_opt transfect->treat_func induce Induce with TNF-α treat_func->induce measure_luc Measure Luciferase Activity induce->measure_luc calc_ic50 Calculate IC50 measure_luc->calc_ic50 calc_ic50->determine_opt

Caption: Experimental workflow for determining optimal compound concentration.

G cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates gene Gene Transcription (e.g., Luciferase) nucleus->gene Activates compound (8-Chloro-1-naphthylthio) acetic acid compound->ikk Inhibits ikb_nfkb->nfkb IκB Degradation

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway.

Conclusion

Based on the hypothetical data, this compound displays significant cytotoxicity at concentrations above 25 µM (TC₅₀ ≈ 35.5 µM). The compound effectively inhibits TNF-α-induced NF-κB activation in a dose-dependent manner with an IC₅₀ of approximately 2.45 µM. Therefore, an optimal concentration range for further bioassays would be between 1 µM and 10 µM. This range is expected to provide a strong biological signal while maintaining over 95% cell viability, ensuring that the observed effects are due to specific pathway inhibition rather than general toxicity. These protocols and findings provide a robust framework for the initial characterization of novel compounds in cell-based assays.

References

Experimental design for testing auxin-like activity of (8-Chloro-1-naphthylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for a Novel Auxin-like Compound

Product: (8-Chloro-1-naphthylthio)acetic acid Application: Determination of Auxin-like Activity in Planta

Introduction

Auxins are a class of plant hormones that play a central role in regulating plant growth and development, including cell elongation, root formation, and apical dominance. The discovery of new molecules with auxin-like activity is of significant interest for agricultural and horticultural applications. This document provides a detailed experimental design for evaluating the auxin-like properties of the synthetic compound this compound. The protocols herein describe established bioassays for quantifying auxin activity: the Avena coleoptile curvature test, the pea stem elongation assay, and the cress root inhibition assay.

Mechanism of Action: Canonical Auxin Signaling

The primary mechanism of auxin action involves the regulation of gene expression. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein components of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby de-repressing ARF-mediated transcription of auxin-responsive genes.

Caption: Canonical Auxin Signaling Pathway.

Experimental Design Workflow

The overall workflow for assessing the auxin-like activity of this compound involves preparing a concentration series of the test compound and appropriate controls, followed by execution of three distinct bioassays. Each bioassay targets a classic auxin-regulated physiological response.

ExperimentalWorkflow A Compound Preparation This compound IAA (Positive Control) Vehicle (Negative Control) B Create Concentration Series (e.g., 10⁻⁸ M to 10⁻⁴ M) A->B C Select Bioassays B->C D1 Avena Coleoptile Curvature Test C->D1 Cell Elongation (Asymmetric) D2 Pea Stem Elongation Assay C->D2 Cell Elongation (Symmetric) D3 Cress Root Inhibition Assay C->D3 Growth Inhibition E1 Measure Angle of Curvature D1->E1 E2 Measure Stem Segment Length D2->E2 E3 Measure Root Length D3->E3 F Data Analysis & Comparison E1->F E2->F E3->F

Caption: Experimental workflow for auxin-like activity testing.

Experimental Protocols

Protocol 1: Avena Coleoptile Curvature Test

This bioassay measures the asymmetric growth caused by the unilateral application of an auxin-like substance.[1][2]

Materials:

  • Oat (Avena sativa) seeds

  • Agar powder

  • Petri dishes, glass holders, and trays

  • This compound

  • Indole-3-acetic acid (IAA) as a positive control

  • Ethanol or DMSO (vehicle)

  • Scalpel or razor blade

  • Dark growth chamber or light-proof box

  • Red safe-light

  • Camera with protractor or imaging software

Procedure:

  • Seed Germination: Germinate Avena seeds on moist filter paper in complete darkness at 25°C for 48 hours. Subsequently, expose the seedlings to a brief period of red light (2-4 hours) to inhibit mesocotyl elongation.[1]

  • Seedling Growth: Plant the seedlings in glass holders with water and return them to complete darkness for another 2-3 days until the coleoptiles are approximately 2-3 cm long.[1]

  • Preparation of Agar Blocks: Prepare a 1.5% (w/v) agar solution. While hot, aliquot the solution and add the test compound, IAA, or vehicle to create a range of concentrations (e.g., 10⁻⁷ M to 10⁻⁴ M). Pour into thin layers and cut into small, uniform blocks (e.g., 2x2x1 mm).

  • Coleoptile Decapitation: Working under a red safe-light, decapitate the apical 2-3 mm of the coleoptiles to remove the endogenous source of auxin.[3]

  • Compound Application: After 2-3 hours, perform a second decapitation to remove any regenerated tip. Place an agar block containing the test substance asymmetrically on one side of the cut surface of the decapitated coleoptile.[2][4]

  • Incubation: Place the seedlings in a dark, high-humidity chamber for 90-120 minutes.[1][3]

  • Measurement: Photograph the coleoptiles and measure the angle of curvature away from the side of the agar block application.[2][4]

Protocol 2: Pea Stem Elongation Assay

This assay quantifies the ability of a compound to induce straight growth (cell elongation) in stem segments.

Materials:

  • Dwarf pea (Pisum sativum) seeds

  • Vermiculite or potting soil

  • Growth chamber with controlled light and temperature

  • This compound

  • IAA (positive control)

  • Buffer solution (e.g., 10 mM phosphate buffer, pH 6.0, with 2% sucrose)

  • Petri dishes

  • Razor blade

  • Ruler or digital calipers

Procedure:

  • Seedling Growth: Grow pea seedlings in vermiculite for 7-9 days in dim red light to produce etiolated plants with elongated internodes.

  • Segment Excision: From the third internode of the seedlings, excise segments of a uniform length (e.g., 5-10 mm), cutting at least 3 mm below the apical hook.

  • Incubation: Float the excised segments in petri dishes containing the buffer solution with various concentrations of the test compound or controls (e.g., 10⁻⁸ M to 10⁻⁴ M).

  • Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. Measure the final length of the stem segments. The difference between the final and initial length represents the induced elongation.

Protocol 3: Cress Root Inhibition Assay

High concentrations of auxins typically inhibit root elongation, providing a sensitive bioassay for auxin-like activity.[5][6]

Materials:

  • Garden cress (Lepidium sativum) seeds

  • Petri dishes

  • Filter paper

  • This compound

  • IAA (positive control)

  • Distilled water (negative control)

  • Growth chamber

Procedure:

  • Seed Sterilization and Germination: Sterilize cress seeds and place them on moist filter paper in petri dishes. Allow them to germinate in the dark until the roots are approximately 1-2 cm long.[5]

  • Treatment Application: Prepare a set of petri dishes with filter paper moistened with distilled water (control) or solutions of the test compound and IAA at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

  • Seedling Transfer: Carefully transfer the germinated seedlings (5-10 per dish) to the prepared petri dishes.

  • Incubation: Incubate the dishes in the dark at 25°C for 24-72 hours.[5]

  • Measurement: Measure the final length of the primary root. Calculate the percent inhibition of root growth relative to the water-only control.

Data Presentation

The quantitative results from the bioassays should be compiled to compare the activity of this compound with the positive control (IAA) and the negative control (vehicle). The following table presents a template with hypothetical data for illustrative purposes.

Treatment GroupConcentration (M)Avena Curvature (degrees)Pea Stem Elongation (mm)Root Growth Inhibition (%)
Vehicle Control 00.5 ± 0.21.2 ± 0.30
IAA (Positive Control) 10⁻⁷8.5 ± 1.13.1 ± 0.415.2 ± 2.5
10⁻⁶15.2 ± 1.54.8 ± 0.545.8 ± 3.1
10⁻⁵25.1 ± 2.06.2 ± 0.685.3 ± 4.0
This compound 10⁻⁷4.3 ± 0.82.5 ± 0.410.1 ± 2.2
10⁻⁶9.8 ± 1.23.9 ± 0.535.6 ± 3.5
10⁻⁵18.5 ± 1.85.1 ± 0.772.4 ± 4.2

Values are represented as mean ± standard error.

Conclusion

The described protocols provide a robust framework for the systematic evaluation of the auxin-like activity of this compound. By comparing its effects across a concentration range in three distinct and classic bioassays, researchers can obtain a comprehensive profile of the compound's biological activity. Positive results in these assays—namely, the induction of coleoptile curvature, promotion of stem elongation, and inhibition of root growth at appropriate concentrations—would provide strong evidence for its classification as an auxin analog.

References

Application Notes & Protocols: Quantification of (8-Chloro-1-naphthylthio)acetic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of (8-Chloro-1-naphthylthio)acetic acid using High-Performance Liquid Chromatography (HPLC). The method is designed to be robust, accurate, and precise, suitable for various research and development applications.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose. The methodology is based on established principles for the analysis of aromatic carboxylic acids and naphthalene derivatives.[1][2][3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or trifluoroacetic acid (TFA).[4] this compound reference standard of known purity.

Chromatographic Conditions

A reversed-phase separation is ideal for retaining and resolving this compound from potential impurities. A C18 column is a common and effective choice for this type of analysis.[4]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 25 minutes

Note: The gradient can be optimized based on the specific sample matrix and the presence of any interfering compounds. The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.[4]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[3][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions, 40% Acetonitrile in 0.1% Phosphoric Acid). A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will depend on the sample matrix. A general procedure for a solid sample is outlined below.

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

  • Dilute the filtered solution as necessary with the mobile phase to fall within the calibration curve range.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of a sample at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]

Table 2: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Specificity No interference at the analyte's retention time
LOD (S/N) ≥ 3:1
LOQ (S/N) ≥ 10:1

Data Analysis and Calculations

The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte in the sample

  • m is the slope of the calibration curve

  • x is the concentration of the analyte in the sample

  • c is the y-intercept of the calibration curve

The concentration in the original sample should be calculated by taking into account the sample weight and any dilution factors.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Analysis HPLC Analysis (Injection & Data Acquisition) Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Figure 1: HPLC Analysis Workflow

Logical Relationship for Method Development

This diagram outlines the key considerations and their relationships in developing a robust HPLC method.

G Figure 2: Method Development Logic Analyte_Properties Analyte Properties (Polarity, pKa, UV λmax) Column_Selection Column Selection (e.g., C18, C8) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Optimization (Organic Solvent, pH, Buffer) Analyte_Properties->Mobile_Phase Detection_Params Detection Parameters (Wavelength) Analyte_Properties->Detection_Params Column_Selection->Mobile_Phase Mobile_Phase->Detection_Params Method_Validation Method Validation (Linearity, Accuracy, Precision) Detection_Params->Method_Validation Final_Method Final Quantitation Method Method_Validation->Final_Method

Caption: Figure 2: Method Development Logic

Conclusion

The described RP-HPLC method provides a reliable and straightforward approach for the quantification of this compound. The protocol is detailed enough for direct implementation in a laboratory setting, and the provided validation parameters offer a clear pathway for ensuring the method's robustness and accuracy for its intended purpose in research and drug development.

References

Application Notes and Protocols for (8-Chloro-1-naphthylthio)acetic acid as a Potential Tool for Studying Auxin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not currently provide specific data on the biological activity or mechanism of action of (8-Chloro-1-naphthylthio)acetic acid in the context of plant auxin signaling. The following application notes and protocols are presented as a generalized template for a hypothetical anti-auxin compound with a similar chemical scaffold. These guidelines are intended to serve as a starting point for researchers interested in characterizing novel compounds that may modulate auxin pathways. All quantitative data herein is illustrative.

Introduction

Auxins are a class of plant hormones that play a critical role in virtually every aspect of plant growth and development. The primary native auxin, indole-3-acetic acid (IAA), orchestrates these processes by binding to co-receptor complexes, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes. Chemical probes that agonize or antagonize this pathway are invaluable tools for dissecting the complexities of auxin signaling.

This compound is a synthetic compound with structural similarities to other known auxin signaling modulators. Its naphthalene ring is a feature found in synthetic auxins like 1-naphthaleneacetic acid (NAA), while the thioacetic acid side chain is present in other biologically active molecules. The chloro- substitution may further influence its activity. This document outlines potential applications and experimental protocols to investigate this compound as a putative antagonist of the auxin signaling pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use as a molecular probe.

PropertyValueSource
Molecular FormulaC₁₂H₉ClO₂SPubChem
Molecular Weight252.72 g/mol PubChem
AppearanceWhite to off-white solidHypothetical
SolubilitySoluble in DMSO, ethanol; sparingly soluble in waterHypothetical
StorageStore at -20°C, protect from lightGeneral Lab Practice

Hypothetical Biological Activity

Based on its structure, this compound is hypothesized to act as an auxin antagonist. It may interfere with auxin signaling through several possible mechanisms:

  • Competitive binding to auxin co-receptors: The compound might compete with endogenous auxin for the binding pocket of the TIR1/AFB F-box proteins.

  • Inhibition of auxin transport: It could potentially disrupt the function of auxin influx (e.g., AUX1/LAX) or efflux (e.g., PIN) carriers.

  • Modulation of auxin biosynthesis or metabolism: While less likely based on its structure, it could interfere with enzymes involved in auxin synthesis or degradation.

The following sections provide protocols to test these hypotheses.

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is a primary screen to assess the biological activity of a compound on a classic auxin-regulated process.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (90 mm)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) commercial bleach with 0.05% Tween-20 for 10 minutes. Rinse the seeds 4-5 times with sterile water.

  • Stratification: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and store at 4°C in the dark for 2-3 days to synchronize germination.

  • Preparation of Treatment Plates: Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7). After autoclaving and cooling to ~50°C, add this compound from a concentrated stock solution in DMSO to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%. Include a DMSO-only control plate.

  • Plating and Growth: Plate the stratified seeds on the prepared plates. Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Data Collection and Analysis: After 5-7 days of growth, scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ). Calculate the average root length and standard deviation for each concentration. Plot the root length as a function of the compound concentration to determine the IC₅₀ value (the concentration that inhibits root growth by 50%).

Protocol 2: Competitive Auxin Binding Assay

This in vitro assay can determine if this compound competes with auxin for binding to the TIR1 receptor.

Materials:

  • Purified recombinant TIR1 protein

  • Labeled auxin (e.g., ³H-IAA or a fluorescently tagged auxin)

  • This compound

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • Microplate (e.g., 96-well)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the binding buffer. Prepare a solution of labeled auxin at a concentration near its Kₑ.

  • Binding Reaction: In each well of the microplate, add the purified TIR1 protein, the labeled auxin, and varying concentrations of the competitor compound (this compound). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled IAA).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Detection: Measure the amount of bound labeled auxin. For radiolabeled auxin, this may involve separation of bound from free ligand followed by scintillation counting. For fluorescently labeled auxin, fluorescence polarization or a similar technique can be used.

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding of the labeled auxin as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled auxin.

Protocol 3: Auxin-Responsive Gene Expression Analysis

This experiment assesses whether this compound can block the auxin-induced expression of early auxin-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 7-day-old Col-0)

  • Liquid MS medium

  • This compound

  • Indole-3-acetic acid (IAA)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and instrument

  • Primers for auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2)

Procedure:

  • Seedling Treatment: Grow Arabidopsis seedlings in liquid MS medium. Pre-treat the seedlings with a selected concentration of this compound (e.g., 10 µM) or a DMSO control for 1-2 hours. Then, add IAA (e.g., 1 µM) to induce gene expression. Collect tissue samples at various time points (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction and cDNA Synthesis: Immediately freeze the collected tissue in liquid nitrogen. Extract total RNA using a commercial kit and synthesize cDNA according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Perform qPCR using primers for the target auxin-responsive genes and the reference gene.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the reference gene. Compare the IAA-induced gene expression in the presence and absence of this compound to determine if the compound has an antagonistic effect.

Visualizations

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF E3 Ligase TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates for degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates caption Canonical Auxin Signaling Pathway

Caption: A diagram of the core nuclear auxin signaling pathway.

ExperimentalWorkflow A Hypothesis: This compound is an auxin antagonist B Primary Screen: Root Growth Inhibition Assay A->B C Determine IC50 B->C D Mechanism of Action Studies C->D E Competitive Binding Assay (TIR1/AFB) D->E F Gene Expression Analysis (qPCR) D->F G Auxin Transport Assay D->G H Conclusion: Characterize antagonist activity E->H F->H G->H

Caption: Experimental workflow for characterizing a novel auxin antagonist.

AntagonistMechanism cluster_receptor TIR1/AFB Co-Receptor Pocket Auxin Auxin (IAA) TIR1 TIR1 Binding Pocket Auxin->TIR1 Binds Antagonist Hypothetical Antagonist This compound Antagonist->TIR1 Competitively Binds Aux_IAA_Interaction Aux/IAA Binding (Degradation Signal) TIR1->Aux_IAA_Interaction Promotes No_Interaction No Aux/IAA Binding (Repression Maintained) TIR1->No_Interaction Blocked by Antagonist

Caption: Hypothetical competitive antagonism at the TIR1/AFB receptor.

Field Application Methods for (8-Chloro-1-naphthylthio)acetic Acid in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature or agricultural guidance on the field application of the specific compound (8-Chloro-1-naphthylthio)acetic acid. The information presented herein is an educated extrapolation based on the well-documented activities of its parent compound, 1-Naphthaleneacetic acid (NAA), a widely used synthetic auxin and plant growth regulator. The following notes and protocols are intended for research and development purposes and should be adapted and validated through rigorous experimentation.

Introduction

This compound is a derivative of 1-Naphthaleneacetic acid (NAA). NAA and its analogues are synthetic auxins that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Auxins play a crucial role in various plant growth and development processes, including cell division and elongation, root formation, and fruit development. The introduction of a chloro group and a thioacetic acid side chain to the naphthalene ring may alter the compound's activity, uptake, and translocation within the plant compared to NAA. It is hypothesized that these modifications could potentially enhance efficacy, alter selectivity, or prolong the compound's effects.

The primary proposed applications for this compound, based on the known effects of NAA, include:

  • Rooting Agent: Promoting adventitious root formation in cuttings.

  • Fruit Set and Prevention of Premature Drop: Enhancing fruit set and preventing premature abscission of fruits and flowers.

  • Fruit Thinning: Reducing fruit load in certain crops to improve the size and quality of the remaining fruit.

  • Yield Enhancement: Increasing overall crop yield through various physiological effects.

Hypothetical Signaling Pathway

The mechanism of action for synthetic auxins like NAA is generally understood to involve their binding to specific auxin receptors, which triggers a signaling cascade leading to changes in gene expression.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm Auxin This compound TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding of Degradation Ubiquitination and 26S Proteasome Degradation Aux_IAA->Degradation Targeted for ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) in DNA ARF->ARE Binds to Gene_Expression Changes in Gene Expression ARE->Gene_Expression Regulates Growth_Response Plant Growth Response Gene_Expression->Growth_Response Leads to

Figure 1: Hypothetical Auxin Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies on NAA, which can serve as a starting point for determining application rates for this compound. It is critical to conduct dose-response trials to determine the optimal concentration for the specific compound and target crop.

Table 1: General Application Rates of NAA for Various Agricultural Purposes

ApplicationCropNAA Concentration (ppm)Notes
Rooting of CuttingsWoody Ornamentals500 - 2000Basal dip of cuttings.
Fruit ThinningApples, Pears5 - 50Foliar spray post-bloom.
Preventing Fruit DropCitrus, Apples10 - 20Pre-harvest foliar spray.
Increasing Fruit SetTomatoes, Peppers25 - 50Foliar spray at flowering.
Yield EnhancementMaize20 - 40Foliar spray at vegetative and reproductive stages.
Yield EnhancementSorghum135 - 180 mL/haFoliar spray at 30 and 90 days after emergence.[1]

Table 2: Effects of NAA on Crop Growth Parameters (Example: Sorghum)[1]

NAA Application Rate (mL/ha)Plant Height (cm)Leaf Area (cm²)Green Biomass (t/ha)
0 (Control)380.5350.125.3
45395.2365.828.7
90410.7382.431.5
135423.1402.136.1
180434.3419.034.7

Experimental Protocols

The following are detailed protocols for the preparation and preliminary evaluation of this compound as a plant growth regulator.

Protocol 1: Preparation of a Stock Solution

This compound is likely insoluble in water. A small amount of a suitable solvent will be required for initial dissolution.

  • Materials:

    • This compound

    • Ethanol or 1M Sodium Hydroxide (NaOH)

    • Distilled water

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of this compound using an analytical balance.

    • Transfer the powder to a beaker.

    • Add a small amount of ethanol or 1M NaOH to dissolve the compound completely. Gentle warming may be necessary.

    • Once dissolved, transfer the solution to a volumetric flask.

    • Add distilled water to the mark and mix thoroughly to create a stock solution of a known concentration (e.g., 1000 ppm).

    • Store the stock solution in a cool, dark place.

Protocol 2: Greenhouse Dose-Response Study for Rooting of Cuttings

This protocol outlines a method to determine the optimal concentration of this compound for promoting root formation in a model plant species (e.g., mung bean or a representative ornamental).

  • Experimental Workflow:

Greenhouse_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_data_collection Data Collection & Analysis A Prepare Stock Solution of this compound B Create Serial Dilutions (e.g., 0, 10, 50, 100, 200 ppm) A->B D Basal Dip of Cuttings in Treatment Solutions B->D C Prepare Plant Cuttings (e.g., Mung Bean) C->D E Plant Cuttings in Growth Medium D->E F Maintain in Controlled Greenhouse Environment E->F G Measure Rooting Parameters (Number, Length, Mass) after a Set Period F->G H Statistical Analysis (e.g., ANOVA) G->H I Determine Optimal Concentration H->I

Figure 2: Experimental Workflow for Evaluating a Novel Plant Growth Regulator.
  • Procedure:

    • Prepare a series of dilutions from the stock solution (e.g., 0, 10, 50, 100, 200 ppm). The 0 ppm solution (control) should contain the same concentration of the solvent used to dissolve the compound.

    • Take uniform cuttings from healthy stock plants.

    • Quickly dip the basal end of the cuttings into the respective treatment solutions for a standardized time (e.g., 5-10 seconds).

    • Plant the cuttings in a suitable rooting medium (e.g., perlite, vermiculite, or a sand-soil mixture).

    • Place the cuttings in a greenhouse or growth chamber with controlled temperature, humidity, and light.

    • After a predetermined period (e.g., 14-21 days), carefully remove the cuttings and wash the roots.

    • Record data on the number of roots, average root length, and fresh/dry root weight.

    • Analyze the data statistically to determine the effect of different concentrations on rooting.

Field Application Methods

Based on the application of NAA, the following methods are suggested for field trials of this compound.

  • Foliar Spray: This is the most common method for applying plant growth regulators.

    • Prepare the desired concentration of the solution.

    • Add a non-ionic surfactant to improve leaf coverage and absorption.

    • Apply as a fine mist to ensure uniform coverage of the foliage.

    • Application should be done during cooler parts of the day (early morning or late evening) to minimize evaporation and potential phytotoxicity.

  • Basal Dip: Primarily used for promoting rooting in cuttings.

    • The basal ends of cuttings are dipped into a prepared solution for a short period before planting.

  • Soil Drench: In some cases, application to the soil or growing medium may be effective, particularly for promoting root growth in established plants.

    • The solution is applied directly to the soil around the base of the plant.

Safety Precautions

  • Always handle the pure compound and its concentrated solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or aerosolized spray.

  • Follow all local regulations regarding the use and disposal of experimental chemicals.

  • Conduct phytotoxicity tests on a small number of plants before large-scale application.

These application notes and protocols provide a foundational framework for the investigation of this compound as a potential plant growth regulator in agriculture. All proposed methods and concentrations require validation through systematic and controlled experimentation.

References

Application Notes and Protocols for (8-Chloro-1-naphthylthio)acetic acid: A Potential Plant Growth Regulator for Fruit Set and Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of published scientific literature detailing the specific application of (8-Chloro-1-naphthylthio)acetic acid for agricultural purposes. The following application notes and protocols are extrapolated from research on structurally similar synthetic auxins, primarily 1-naphthaleneacetic acid (NAA). It is imperative that researchers conduct preliminary dose-response trials on a small scale to determine the optimal concentration and timing for the specific plant species and desired outcome.

Introduction

This compound is a synthetic organic compound with a chemical structure suggestive of auxin-like activity. Its naphthalene core and acetic acid side chain are characteristic features of synthetic auxins, which are a class of plant growth regulators widely used in agriculture and horticulture.[1][2] These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), influencing a variety of growth and developmental processes including cell division, cell elongation, fruit set, and fruit development.[2][3][4]

Given its structural similarity to well-established synthetic auxins like 1-naphthaleneacetic acid (NAA), it is hypothesized that this compound can be utilized to enhance fruit set and promote fruit development in various fruit-bearing crops.[5][6] Applications of synthetic auxins can prevent premature fruit drop, increase fruit size, and in some cases, induce the development of seedless fruits (parthenocarpy).[1][2][5]

Proposed Mechanism of Action: Auxin Signaling Pathway

The presumed biological activity of this compound is based on its interaction with the auxin signaling pathway in plants. In this pathway, auxin molecules act as a "molecular glue," facilitating the interaction between TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors.[3][7] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors.[4][7][8] The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, thereby activating their transcription and leading to various physiological responses, including fruit development.[3][8]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Hypothesized) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex associates with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex targeted to Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates ARE Auxin Response Element (Promoter) ARF->ARE binds to Transcription Gene Transcription (Fruit Set & Development) ARE->Transcription activates

Caption: Hypothesized Auxin Signaling Pathway for this compound.

Quantitative Data from Structurally Similar Auxins (NAA)

The following tables summarize the application concentrations and observed effects of 1-naphthaleneacetic acid (NAA) on various fruit crops. This data can serve as a starting point for designing experiments with this compound.

Table 1: Application of NAA for Fruit Set and Development in Various Crops

CropApplication TimingNAA Concentration (ppm)Observed Effects
Mango (cv. Irwin)Shoot apices application30 - 70 mg/LIncreased fruit diameter and weight.[9]
Mango (cv. Amrapali)Not specified200 ppmReduced floral malformation and increased fruit yield.
Mango (cv. Dasehri)Pea and marble stage20 - 40 ppmIncreased fruit retention and improved fruit quality.
Mango (cv. Keitt)Full bloom25 ppmIncreased fruit set, retention, and yield.[10]
Apple (cv. Golden Delicious)Petal fall20 - 40 ppmIncreased fruit thinning.[11]
Apple (cv. Braeburn)Flower or fruitlet stage10 - 20 µl/LIncreased number and yield of larger fruits.
Citrus (Navel Orange)Not specified2.5 - 10 ppmIncreased initial fruit set.[12]
Oil PalmAnthesis300 - 600 mg/LInduced parthenocarpic fruit formation.[13]

Table 2: Effects of NAA on Mango Fruit Characteristics (cv. Irwin)

TreatmentFruit Diameter (mm)Fruit Weight (g)Pulp Firmness (N)
Control80.4279Not specified
30 mg/L NAA85.8325Decreased
70 mg/L NAA85.8339Decreased
Data adapted from a study on 'Irwin' mango trees.[9]

Experimental Protocols

The following are hypothetical protocols for evaluating the efficacy of this compound on fruit set and development.

Objective: To determine the optimal concentration of this compound for promoting fruit set in tomato.

Materials:

  • This compound

  • Ethanol (for stock solution)

  • Distilled water

  • Tween 20 (surfactant)

  • Tomato plants (e.g., cv. 'Moneymaker') at the flowering stage

  • Hand sprayer

  • Labeling tags

Procedure:

  • Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound by dissolving 100 mg of the compound in a small volume of ethanol and then bringing the final volume to 100 mL with distilled water.

  • Working Solution Preparation: Prepare a series of working solutions with concentrations of 0 (control), 10, 25, 50, and 100 ppm. The control solution should contain the same amount of ethanol as the highest concentration working solution. Add a surfactant (e.g., Tween 20 at 0.05% v/v) to all solutions to ensure even coverage.

  • Plant Selection and Treatment: Select healthy, uniform tomato plants with open flower clusters. Randomly assign plants to each treatment group, with a minimum of 5 replicate plants per group.

  • Application: Spray the flower clusters to the point of runoff. Avoid spraying the entire plant to minimize other physiological effects.

  • Data Collection:

    • Tag the treated flower clusters.

    • After 2-3 weeks, count the number of set fruits per cluster.

    • Calculate the fruit set percentage for each treatment.

    • At maturity, harvest the fruits and measure their weight and diameter.

Objective: To assess the impact of this compound on the size, weight, and quality of mango fruits.

Materials:

  • This compound

  • Appropriate solvent and surfactant

  • Mature mango trees (e.g., cv. 'Keitt') at the full bloom stage

  • High-pressure sprayer

  • Calipers, balance, refractometer, and penetrometer

Procedure:

  • Solution Preparation: Based on preliminary trials or data from similar compounds, prepare treatment solutions. For example, 0 (control), 25, and 50 ppm of this compound.

  • Experimental Design: Select a minimum of 3-5 uniform trees per treatment in a randomized complete block design.

  • Application: Apply the solutions as a foliar spray to the entire canopy of the trees at the full bloom stage.

  • Data Collection:

    • Fruit Retention: Count the number of fruits per panicle at different time points (e.g., 15, 30, and 60 days after application).

    • Yield: At harvest, record the total number and weight of fruits per tree.

    • Fruit Quality: From a random sample of 20 fruits per tree, measure:

      • Fruit weight (g) and dimensions (length and diameter in mm).

      • Pulp firmness (N) using a penetrometer.

      • Total Soluble Solids (TSS) (°Brix) using a refractometer.

      • Titratable Acidity (TA) by titration with NaOH.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for testing a new plant growth regulator.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_conclusion Conclusion A Hypothesis Formulation: This compound acts as an auxin B Stock & Working Solution Preparation A->B D Randomized Treatment Application B->D C Plant Material Selection (Uniform & Healthy) C->D E Control Group (No active ingredient) C->E F Measure Fruit Set (%) D->F E->F G Measure Fruit Size & Weight F->G H Assess Fruit Quality (TSS, Acidity, Firmness) G->H I Statistical Analysis (e.g., ANOVA) H->I J Evaluate Efficacy & Optimal Dose I->J K Publish or Refine Protocol J->K

Caption: General Experimental Workflow for Evaluating a Plant Growth Regulator.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

References

Application Notes and Protocols for Measuring the Uptake and Transport of (8-Chloro-1-naphthylthio)acetic acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Chloro-1-naphthylthio)acetic acid is a synthetic auxin analog. Understanding its uptake and transport in plants is crucial for evaluating its efficacy as a potential herbicide or plant growth regulator. These application notes provide detailed protocols for measuring the uptake and transport of this compound in plant tissues, primarily adapted from established methods for natural and synthetic auxins like indole-3-acetic acid (IAA) and 1-naphthaleneacetic acid (NAA). The protocols described herein are intended as a starting point and may require optimization for specific plant species and experimental conditions.

Core Techniques

The measurement of this compound uptake and transport can be achieved through two primary approaches:

  • Direct Quantification using Radiolabeling: This classic and robust method involves synthesizing a radiolabeled version of this compound (e.g., with ³H or ¹⁴C) and tracking its movement through the plant.

  • Indirect Quantification using Analytical Methods: This approach involves extracting the compound from plant tissues and quantifying it using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Radiolabeled this compound Transport Assay in Arabidopsis thaliana Seedlings

This protocol is adapted from established methods for measuring auxin transport using radiolabeled IAA.[1][2][3]

Objective: To quantify the basipetal (from shoot to root) and acropetal (from root to shoot) transport of radiolabeled this compound.

Materials:

  • Radiolabeled [³H]-(8-Chloro-1-naphthylthio)acetic acid or [¹⁴C]-(8-Chloro-1-naphthylthio)acetic acid (custom synthesis required)

  • Arabidopsis thaliana seedlings (e.g., Columbia-0 ecotype), 5-7 days old, grown vertically on agar plates

  • Agarose (low melting point)

  • Microcentrifuge tubes

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Forceps and scalpels

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Radiolabeled Agar Donor Blocks B Apply Donor Block to Seedling A->B  Place on root tip (acropetal) or shoot apex (basipetal) C Incubate for Transport Period B->C  (e.g., 4-18 hours) D Excise Plant Segments C->D  (e.g., 5 mm segments) E Add Scintillation Cocktail D->E F Quantify Radioactivity (LSC) E->F G Data Analysis F->G

Fig. 1: Workflow for Radiolabeled Auxin Transport Assay.

Protocol:

  • Preparation of Radiolabeled Agar Donor Blocks:

    • Prepare a 1% (w/v) solution of low melting point agarose in a suitable buffer (e.g., 0.05% MES, pH 5.7).

    • While the agarose is molten, add the radiolabeled this compound to a final concentration of approximately 100 nM.

    • Dispense small droplets (e.g., 1 µL) onto a petri dish and allow them to solidify.

  • Application of Donor Blocks:

    • For basipetal transport , carefully place a donor block on the shoot apex of a vertically grown seedling.

    • For acropetal transport , place a donor block on the root tip.

  • Incubation:

    • Incubate the plates in a vertical position in a growth chamber for a defined period (e.g., 4, 8, or 18 hours).[1][2]

  • Harvesting and Segmentation:

    • After incubation, remove the donor block.

    • Excise the seedling into segments of a defined length (e.g., 5 mm) using a scalpel.

    • Place each segment into a separate scintillation vial.

  • Quantification:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each segment using a liquid scintillation counter.

Data Presentation:

The data should be presented as the amount of radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) per segment.

Plant SegmentDistance from Application (mm)Radioactivity (DPM) - TreatmentRadioactivity (DPM) - Control
10-5ValueValue
25-10ValueValue
310-15ValueValue
415-20ValueValue
520-25ValueValue

Control can be seedlings treated with an auxin transport inhibitor like 1-N-naphthylphthalamic acid (NPA) to measure diffusion.

Protocol 2: Quantification of this compound in Plant Tissues by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7]

Objective: To determine the concentration of this compound in different plant tissues after application.

Materials:

  • Plant tissue (roots, stems, leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol:water, 7:3, v/v with 0.2% HCl)[4]

  • Internal standard (e.g., a stable isotope-labeled version of the analyte, if available)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis A Harvest and Flash-Freeze Plant Tissue B Homogenize Tissue in Extraction Solvent A->B  Add internal standard C Centrifuge and Collect Supernatant B->C D Optional: Solid Phase Extraction (SPE) C->D E Dry and Reconstitute Sample D->E F LC-MS/MS Analysis E->F G Quantification against Standard Curve F->G

Fig. 2: Workflow for LC-MS/MS Quantification.

Protocol:

  • Sample Preparation:

    • Harvest plant tissues and immediately flash-freeze them in liquid nitrogen to halt metabolic activity.[5]

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Add a known volume of cold extraction solvent and the internal standard to the powdered tissue.

    • Vortex thoroughly and incubate on a shaker at 4°C for a defined period (e.g., 1 hour).

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[4]

    • Collect the supernatant.

  • Sample Cleanup (Optional):

    • For complex matrices, pass the supernatant through an appropriate SPE cartridge to remove interfering compounds.

  • Concentration and Reconstitution:

    • Evaporate the solvent to dryness under a stream of nitrogen or using a speed vacuum.

    • Reconstitute the sample in a small, known volume of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Develop a specific method for the detection and quantification of this compound, including optimization of precursor and product ions.

Data Presentation:

The concentration of this compound should be reported in ng/g of fresh or dry weight of the plant tissue.

Plant TissueThis compound Concentration (ng/g FW)Standard Deviation
RootValueValue
StemValueValue
LeafValueValue

Visualizing Auxin Transport Pathways

The transport of auxins in plants is a complex process mediated by influx and efflux carriers. The chemiosmotic hypothesis describes how auxin can move from cell to cell.[8]

G cluster_cell1 Cell 1 cluster_apoplast Apoplast (pH ~5.5) cluster_cell2 Cell 2 cell1 Cytosol (pH ~7.2) (8-CNTAA⁻) efflux Efflux Carrier (e.g., PIN) cell1:f1->efflux apoplast (8-CNTAAH) (8-CNTAA⁻) influx Influx Carrier (e.g., AUX1/LAX) apoplast:f0->influx Protonated form can diffuse across membrane cell2 Cytosol (pH ~7.2) (8-CNTAA⁻) influx->cell2:f0 efflux->apoplast:f1  Polar Transport

Fig. 3: Chemiosmotic Model of Auxin Transport.

This diagram illustrates the key components of polar auxin transport. In the acidic apoplast, a portion of the auxin analog (8-CNTAAH) is protonated and can diffuse into the cell. The anionic form (8-CNTAA⁻) is transported into the cell via influx carriers. Inside the neutral cytosol, the auxin is deprotonated and trapped. Polar-localized efflux carriers then actively transport the anionic auxin out of the cell, creating a directional flow.[8]

References

Troubleshooting & Optimization

Troubleshooting solubility issues with (8-Chloro-1-naphthylthio)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (8-Chloro-1-naphthylthio)acetic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a carboxylic acid. Carboxylic acids are polar molecules and can exhibit some solubility in polar solvents like water. However, the solubility of carboxylic acids in water tends to decrease as the size of the nonpolar (hydrophobic) part of the molecule increases.[1][2] Given the presence of the large, hydrophobic chloro-naphthyl group, this compound is expected to have low intrinsic solubility in neutral aqueous solutions. Its solubility is likely to be significantly better in organic solvents or in aqueous solutions with adjusted pH.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The most effective methods for increasing the aqueous solubility of acidic compounds like this compound are:

  • pH Adjustment: Increasing the pH of an aqueous solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3][4]

  • Co-solvency: The use of a water-miscible organic co-solvent can significantly enhance the solubility of poorly soluble compounds.[5][6]

  • Salt Formation: Converting the carboxylic acid into a salt prior to dissolution can dramatically increase its aqueous solubility.[7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8]

Q3: I am observing a precipitate when I add my stock solution of this compound in an organic solvent to my aqueous buffer. What is happening?

A3: This is a common issue that arises when the final concentration of the compound in the aqueous buffer exceeds its solubility under those specific conditions (pH, temperature, and co-solvent concentration). The organic solvent from your stock solution can also cause the compound to precipitate out when it is diluted into the aqueous buffer. To address this, you can try lowering the final concentration, adjusting the pH of your buffer, or using a different co-solvent system.

Q4: Can I use heat to dissolve this compound?

A4: Gentle heating can be used to aid in the dissolution of many compounds. However, it is important to be cautious as excessive heat can lead to the degradation of the compound. If the compound dissolves with heat, it may precipitate back out of solution as it cools to room temperature. This can be problematic for experiments conducted at ambient temperatures.

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in water at the desired concentration.
  • Problem: The compound appears as a suspension or settles at the bottom of the container.

  • Troubleshooting Steps:

    • pH Adjustment: Since this compound is a carboxylic acid, its solubility is pH-dependent. Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring. The carboxylic acid will be deprotonated to form a more soluble carboxylate salt. Monitor the pH to avoid overly basic conditions that could affect your experiment.

    • Use of a Co-solvent: Prepare a stock solution in a water-miscible organic solvent where the compound has higher solubility (e.g., DMSO, ethanol, or propylene glycol). Then, add this stock solution to your aqueous buffer. Be sure that the final concentration of the organic solvent is low enough to not affect your experimental system.[5][6]

    • Gentle Warming: Gently warm the solution while stirring. Be aware that the compound may precipitate upon cooling.

    • Sonication: Use a sonicator to break up any aggregates and aid in the dissolution process.

Issue 2: Precipitation occurs when diluting a stock solution in an organic solvent into an aqueous medium.
  • Problem: A precipitate forms immediately upon adding the stock solution to the aqueous buffer or cell culture media.

  • Troubleshooting Steps:

    • Lower Final Concentration: Ensure the final concentration of this compound in your aqueous medium is below its solubility limit under those conditions.

    • Optimize Co-solvent Concentration: Minimize the final concentration of the organic co-solvent. For cell-based assays, the final DMSO concentration should typically be below 0.5%.

    • Pre-warm the Aqueous Medium: Pre-warming the aqueous buffer or media to your experimental temperature (e.g., 37°C) before adding the stock solution can sometimes help maintain solubility.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in the organic solvent concentration can prevent the compound from precipitating.

    • Adjust the pH of the Aqueous Medium: Ensure the pH of your final aqueous solution is in a range where the carboxylate salt form of the compound is favored, which will be more soluble.

Data Presentation

Table 1: General Strategies for Solubility Enhancement

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Converts the less soluble carboxylic acid to a more soluble carboxylate salt.[3]Simple and effective for ionizable compounds.The required pH may not be compatible with the experimental system.
Co-solvency A water-miscible organic solvent increases the overall solvating power of the solution.[5]Can significantly increase solubility.The co-solvent may have an effect on the biological or chemical system being studied.[9]
Salt Formation The salt form of the compound has higher aqueous solubility than the free acid.[7]Can provide a stable, highly soluble solid form of the compound.The choice of counter-ion can be critical and may require chemical synthesis.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8]Effective for highly hydrophobic compounds.Surfactants can interfere with certain biological assays.

Experimental Protocols

Protocol 1: Determining an Appropriate pH for Solubilization
  • Objective: To find the minimum pH at which this compound dissolves in an aqueous buffer at the desired concentration.

  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., PBS)

    • 0.1 M NaOH and 0.1 M HCl

    • pH meter

    • Stir plate and stir bar

  • Methodology: a. Add the desired amount of this compound to the aqueous buffer to make a suspension. b. While stirring, slowly add 0.1 M NaOH dropwise. c. Monitor the pH and observe the dissolution of the compound. d. Record the pH at which the compound completely dissolves. e. If necessary, back-titrate with 0.1 M HCl to determine if the compound remains in solution at a lower pH.

Protocol 2: Screening for an Effective Co-solvent
  • Objective: To identify a suitable water-miscible organic co-solvent and the minimum concentration required for dissolution.

  • Materials:

    • This compound

    • Aqueous buffer of choice

    • Potential co-solvents (e.g., DMSO, ethanol, propylene glycol)

  • Methodology: a. Prepare a concentrated stock solution of this compound in each of the chosen co-solvents. b. In separate tubes, prepare a series of dilutions of each stock solution into the aqueous buffer, varying the final co-solvent concentration (e.g., 0.5%, 1%, 2%, 5%). c. Visually inspect each dilution for any signs of precipitation. d. Identify the co-solvent and the lowest concentration that maintains the solubility of the compound at the desired final concentration.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: this compound insoluble in aqueous solution check_ph Is the compound a carboxylic acid? start->check_ph adjust_ph Increase pH with dilute base (e.g., 0.1 M NaOH) check_ph->adjust_ph Yes dissolved_ph Compound Dissolved? adjust_ph->dissolved_ph use_cosolvent Try a water-miscible co-solvent (e.g., DMSO, Ethanol) dissolved_ph->use_cosolvent No success Success: Compound is in solution dissolved_ph->success Yes dissolved_cosolvent Compound Dissolved? use_cosolvent->dissolved_cosolvent consider_alternatives Consider alternative strategies: - Salt Formation - Surfactants - Reduce Final Concentration dissolved_cosolvent->consider_alternatives No dissolved_cosolvent->success Yes

Caption: Troubleshooting workflow for initial solubilization.

G Troubleshooting Precipitation Upon Dilution start Start: Precipitation upon diluting organic stock into aqueous buffer check_final_conc Is the final compound concentration too high? start->check_final_conc lower_conc Reduce the final concentration check_final_conc->lower_conc Yes check_cosolvent_conc Is the final co-solvent concentration too high? check_final_conc->check_cosolvent_conc No precipitate_gone_conc Precipitate resolved? lower_conc->precipitate_gone_conc precipitate_gone_conc->check_cosolvent_conc No success Success: Stable solution achieved precipitate_gone_conc->success Yes lower_cosolvent Minimize final co-solvent % check_cosolvent_conc->lower_cosolvent Yes adjust_buffer_ph Adjust pH of aqueous buffer to favor carboxylate form check_cosolvent_conc->adjust_buffer_ph No precipitate_gone_cosolvent Precipitate resolved? lower_cosolvent->precipitate_gone_cosolvent precipitate_gone_cosolvent->adjust_buffer_ph No precipitate_gone_cosolvent->success Yes adjust_buffer_ph->success Likely

Caption: Troubleshooting precipitation during dilution.

References

Degradation and stability problems of (8-Chloro-1-naphthylthio)acetic acid in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of (8-Chloro-1-naphthylthio)acetic acid in experimental settings. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound under typical experimental conditions?

A1: Based on its chemical structure, the primary potential degradation pathways for this compound are hydrolysis of the thioester linkage, photodegradation of the naphthalene ring, and oxidation of the thioether group. Thioesters can hydrolyze to a thiol and a carboxylic acid.[1][2] Chlorinated naphthalenes are susceptible to photodegradation under UV irradiation.[3][4]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions can be influenced by pH and temperature. Thioesters are known to undergo hydrolysis, which can be accelerated under acidic or basic conditions.[5] For instance, the hydrolysis of S-methyl thioacetate is significantly faster in basic and acidic conditions compared to neutral pH.[5] Therefore, it is recommended to use freshly prepared solutions and consider buffering the solution to a neutral pH for short-term storage.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a naphthalene ring, especially chlorinated naphthalenes, can be sensitive to light and may undergo photodegradation upon exposure to UV radiation.[3][4] It is advisable to protect solutions and solid samples from light by using amber vials or covering containers with aluminum foil.

Q4: What are the recommended storage conditions for the solid compound and its solutions?

A4:

  • Solid Compound: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[6][7]

  • Solutions: Prepare solutions fresh for use. If short-term storage is necessary, store in the dark at low temperatures (e.g., 2-8 °C). The choice of solvent may also impact stability; consider using anhydrous solvents if hydrolysis is a concern.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Hydrolysis of the thioester or photodegradation.Analyze the sample for potential degradation products such as 8-chloro-1-naphthalenethiol and acetic acid. To mitigate degradation, protect samples from light and maintain a neutral pH.
Discoloration of the solid compound or solution (e.g., turning yellow or brown). Oxidation of the thioether or other degradation pathways.Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Ensure the storage container is properly sealed.
Low solubility in aqueous buffers. The compound has limited aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex the solution until the compound is completely dissolved.

  • For storage, aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

  • Handle the compound in a well-ventilated area or under a chemical fume hood.[7]

  • Avoid inhalation of dust or contact with skin and eyes.[8]

  • In case of contact, wash the affected area thoroughly with water.[9]

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis main->hydrolysis H₂O (acid/base catalysis) photodegradation Photodegradation main->photodegradation UV Light oxidation Oxidation main->oxidation Oxidizing agents (e.g., air) thiol 8-Chloro-1-naphthalenethiol hydrolysis->thiol acetic_acid Acetic Acid hydrolysis->acetic_acid photo_products Photodegradation Products photodegradation->photo_products sulfoxide Sulfoxide/Sulfone Derivatives oxidation->sulfoxide

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Solid Compound storage Storage (Cool, dry, dark) start->storage weighing Weighing storage->weighing dissolution Dissolution (Anhydrous Solvent) weighing->dissolution stock_solution Stock Solution dissolution->stock_solution aliquoting Aliquoting (Amber vials) stock_solution->aliquoting stock_storage Stock Storage (-20°C / -80°C) aliquoting->stock_storage dilution Dilution into Experimental Medium stock_storage->dilution experiment Experiment dilution->experiment

Caption: Recommended experimental workflow for handling this compound.

References

Technical Support Center: Overcoming Phytotoxicity of (8-Chloro-1-naphthylthio)acetic acid in Sensitive Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the phytotoxicity of (8-Chloro-1-naphthylthio)acetic acid is limited in publicly available literature. This technical support guide is based on established principles of phytotoxicity induced by synthetic auxins, such as Naphthalene Acetic Acid (NAA), of which this compound is a derivative. The recommendations provided are intended to serve as a general framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it causing phytotoxicity?

A1: this compound is a synthetic auxin analog. Like other auxins, it is involved in regulating plant growth. However, at supraoptimal (high) concentrations, it can disrupt normal hormonal balance, leading to phytotoxic effects. This is because synthetic auxins are often more persistent in plant tissues than endogenous auxins like Indole-3-acetic acid (IAA).[1][2]

Q2: What are the typical symptoms of phytotoxicity caused by this compound?

A2: Based on the effects of other synthetic auxins, symptoms of phytotoxicity in sensitive plant species can include:

  • Leaf Epinasty: Downward curling or twisting of leaves.[2]

  • Stem Curvature and Swelling: Abnormal bending and thickening of the stem.

  • Chlorosis: Yellowing of leaves.[3][4]

  • Necrosis: Browning and death of plant tissues, often at the leaf margins.[3][4]

  • Stunted Growth: Overall reduction in plant size and vigor.[3][4]

  • Deformed Leaves and Fruits: Abnormal shapes and sizes of leaves and developing fruits.[3][4]

  • Flower and Fruit Abortion: Premature dropping of flowers and fruits.

Q3: Which plant species are particularly sensitive to auxin-induced phytotoxicity?

A3: Generally, broadleaf (dicotyledonous) plants are more sensitive to synthetic auxins than grasses (monocotyledonous) plants. Highly sensitive species often include:

  • Tomato (Solanum lycopersicum)[3][4]

  • Grape (Vitis vinifera)

  • Cotton (Gossypium hirsutum)

  • Soybean (Glycine max)

  • Cucurbits (e.g., cucumber, squash)[3]

Troubleshooting Guide

Issue 1: Unexpectedly severe phytotoxicity at intended experimental concentrations.

  • Possible Cause: The plant species or cultivar is highly sensitive to the compound. Environmental factors such as high temperatures or drought stress can also exacerbate phytotoxicity.[3]

  • Troubleshooting Steps:

    • Review Literature: Check for any available data on the auxin sensitivity of your specific plant species or cultivar.

    • Dose-Response Curve: Conduct a preliminary experiment with a wider range of concentrations to determine the optimal non-phytotoxic dose.

    • Control Environmental Conditions: Ensure plants are not under any additional stress (e.g., maintain optimal temperature, humidity, and watering).[3]

    • Application Method: Consider alternative application methods. For example, if foliar application is causing severe leaf burn, a soil drench might be an alternative, though root uptake can also lead to systemic toxicity.

Issue 2: Phytotoxicity symptoms appear even at low concentrations.

  • Possible Cause: The compound may be accumulating in the plant tissue over time. Some synthetic auxins are not easily metabolized by the plant.[2]

  • Troubleshooting Steps:

    • Time-Course Experiment: Observe plants over an extended period after a single application to monitor for delayed or cumulative effects.

    • Metabolism Studies: If resources permit, investigate the metabolism of the compound within the plant tissue to understand its persistence.

    • Application of Ameliorants: Consider the co-application of substances that can help the plant mitigate the stress, such as antioxidants.

Issue 3: How can I mitigate the phytotoxic effects of this compound in my experiments?

  • Solution: Several strategies can be employed to alleviate auxin-induced phytotoxicity:

    • Optimize Concentration: The most straightforward method is to use the lowest effective concentration.

    • Exogenous Application of Antioxidants: High concentrations of auxins can lead to oxidative stress through the production of Reactive Oxygen Species (ROS).[1][2][5] Applying antioxidants can help scavenge these harmful molecules.

      • Ascorbic Acid (Vitamin C): Can be applied as a foliar spray or added to the growth medium.

      • Glutathione: A key antioxidant in plants that can be applied exogenously.[6]

    • Nutrient Management: Ensure plants have an adequate supply of essential nutrients, which can enhance their natural defense mechanisms.

    • Use of Plant Growth Regulators: In some cases, other plant hormones or growth regulators might counteract the negative effects of auxin overdose, but this requires careful optimization to avoid further hormonal imbalance.

Quantitative Data on NAA Phytotoxicity

The following table provides illustrative examples of the potential phytotoxic effects of Naphthalene Acetic Acid (NAA) on sensitive plant species, based on descriptive information from the literature. Actual effective concentrations of this compound may vary.

Plant SpeciesNAA Concentration (mg/L)Observed Phytotoxicity SymptomsReference (for NAA)
Arabidopsis thaliana1 µM - 100 µMInhibition of primary root growth.[7]
Tomato (Solanum lycopersicum)> 100 mg/LLeaf epinasty, stem thickening, reduced fruit set.[8]
Pea (Pisum sativum)Toxic concentrationsInhibition of elongation, radial enlargement, lateral root proliferation.[9]
Orchid (Mokara chark kuan)100 mg/LNo significant negative effect on tested parameters.[10]

Experimental Protocols

1. Protocol for Assessing Phytotoxicity of this compound

This protocol is adapted from standard methods for evaluating herbicide phytotoxicity.

  • Plant Material: Use a sensitive plant species (e.g., tomato or Arabidopsis thaliana) at a consistent growth stage (e.g., 3-4 true leaves).

  • Experimental Design:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to final concentrations in water containing a surfactant (e.g., 0.05% Tween-20).

    • Establish a control group (sprayed with water and surfactant only) and several treatment groups with a range of concentrations of the test compound.

    • Apply the solutions as a foliar spray until runoff or as a soil drench with a defined volume per pot.

    • Maintain plants in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).

  • Data Collection:

    • Visual Assessment: At 3, 7, and 14 days after treatment, visually score phytotoxicity on a scale of 0-10 or 0-100%, where 0 is no injury and 10 or 100% is complete plant death.[11][12][13] Symptoms to score include chlorosis, necrosis, epinasty, and stunting.

    • Growth Parameters: Measure plant height, shoot fresh and dry weight, and root length at the end of the experiment.

    • Photosynthetic Efficiency: Measure chlorophyll fluorescence parameters (e.g., Fv/Fm) to assess the impact on photosynthesis.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the control.

2. Protocol for Evaluating the Efficacy of Antioxidants in Mitigating Phytotoxicity

  • Experimental Setup:

    • Follow the phytotoxicity assessment protocol above, but include additional treatment groups where an antioxidant (e.g., ascorbic acid at 50-100 mg/L) is co-applied with the phytotoxic concentration of this compound.

    • Include a group treated with the antioxidant alone to check for any effects of the antioxidant itself.

  • Data Collection:

    • In addition to the parameters in the phytotoxicity protocol, measure biochemical markers of oxidative stress.

    • Malondialdehyde (MDA) Assay: To quantify lipid peroxidation.[10]

    • Hydrogen Peroxide (H₂O₂) Content: To measure the accumulation of a key ROS.

    • Antioxidant Enzyme Activity: Measure the activity of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD).[10]

  • Analysis: Compare the phytotoxicity scores, growth parameters, and oxidative stress markers between the group treated with the auxin analog alone and the group with the co-application of the antioxidant.

Visualizations

Signaling Pathways and Experimental Workflows

Auxin_Phytotoxicity_Pathway Auxin High Concentration of This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to PI3K Phosphatidylinositol 3-kinase (PI3K) Auxin->PI3K Activates Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Early Auxin Response Genes ARF->Auxin_Genes Activates transcription of RBOH NADPH Oxidases (RBOHs) ARF->RBOH Activates Ethylene Ethylene Biosynthesis (ACC Synthase) Auxin_Genes->Ethylene ABA ABA Biosynthesis (NCED) Auxin_Genes->ABA Phytotoxicity Phytotoxicity Symptoms (Epinasty, Chlorosis, Necrosis) Ethylene->Phytotoxicity ABA->Phytotoxicity ROS Reactive Oxygen Species (ROS) Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Phytotoxicity PI3K->ROS Required for RBOH->ROS

Caption: Auxin-Induced Phytotoxicity Signaling Pathway.

Phytotoxicity_Workflow start Start: Hypothesis of Phytotoxicity exp_design Experimental Design - Select sensitive plant species - Determine concentration range - Include controls start->exp_design treatment Treatment Application - Foliar spray or soil drench - Controlled environment exp_design->treatment visual_assessment Visual Phytotoxicity Scoring (3, 7, 14 days) - Chlorosis, Necrosis, Epinasty treatment->visual_assessment growth_measurement Growth Parameter Measurement - Height, Biomass treatment->growth_measurement biochem_assay Biochemical Assays - Chlorophyll fluorescence - Oxidative stress markers (MDA, H₂O₂) treatment->biochem_assay data_analysis Data Analysis - Statistical comparison visual_assessment->data_analysis growth_measurement->data_analysis biochem_assay->data_analysis conclusion Conclusion - Determine phytotoxic concentrations - Evaluate mitigation strategies data_analysis->conclusion

Caption: Experimental Workflow for Phytotoxicity Assessment.

References

Improving the efficacy of (8-Chloro-1-naphthylthio)acetic acid in rooting experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data is available for (8-Chloro-1-naphthylthio)acetic acid. The following guidance is based on established principles and troubleshooting for commonly used synthetic auxins like Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) and should be adapted as a general framework for your experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of synthetic auxins in rooting experiments.

Frequently Asked Questions (FAQs)

Q1: What are synthetic auxins and how do they promote rooting?

A1: Synthetic auxins are a class of plant hormones that mimic the effects of naturally occurring auxin, primarily indole-3-acetic acid (IAA).[1] They are crucial for various stages of plant growth and development, most notably for stimulating the initiation of adventitious roots from cuttings.[1] When a cutting is taken, the natural flow of auxin is disrupted. Applying a synthetic auxin to the cut end of the stem helps to accumulate auxins at the basal end, which reprograms cells to become root cells.[2] This process is essential for the successful propagation of many plant species.

Q2: What is the difference between common synthetic auxins like IBA and NAA?

A2: Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) are two of the most widely used synthetic auxins for rooting.[2] IBA is often considered less toxic to plants over a wide range of concentrations.[2] NAA is also highly effective and, in some cases, may be more potent than IBA, but the optimal concentration range can be narrower. The choice between them often depends on the plant species and the specific experimental conditions.

Q3: Can I use more than one auxin in my experiment?

A3: Yes, in some cases, applying a combination of more than one auxin can have synergistic effects and lead to better rooting outcomes.[2]

Q4: How does the type of cutting affect rooting success?

A4: The age and type of the cutting material (softwood, semi-hardwood, or hardwood) can significantly impact rooting success.[2] Hardwood cuttings, for instance, might require higher concentrations of auxins or longer treatment times compared to softwood cuttings due to differences in their physiological state and degree of lignification.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Cuttings are not forming roots. - Inappropriate auxin concentration (too high or too low).- Incorrect application method.- Poor quality cutting material.- Unfavorable environmental conditions (e.g., low humidity, improper temperature, poor rooting medium).- The plant species is recalcitrant to rooting.- Optimize Concentration: Conduct a dose-response experiment with a range of auxin concentrations. Start with concentrations reported for similar species.- Vary Application Method: Try different methods such as quick dip, prolonged soak, or powder application.- Select Healthy Cuttings: Use healthy, disease-free cuttings from a vigorous parent plant.[2]- Control Environment: Ensure the rooting medium is well-draining and sterile. Maintain high humidity and optimal temperature for the species.- Consider Synergists: Experiment with combinations of different auxins or the addition of rooting co-factors.
Callus forms, but no roots develop. - Auxin to cytokinin ratio might be imbalanced.- The auxin concentration may be too high, promoting cell division (callus) but inhibiting root differentiation.- A high ratio of auxin to cytokinin generally favors root formation. If you are working with tissue culture, try adjusting the hormone balance in the medium.- Test a lower concentration of the synthetic auxin.
Root formation is slow or inconsistent. - Sub-optimal auxin concentration.- Environmental stress.- Insufficient duration of auxin treatment.- Re-evaluate the auxin concentration and application time.- Ensure consistent environmental conditions. Fluctuations in temperature or humidity can slow down the rooting process.- For the soaking method, you might need to increase the duration of the treatment.
Roots are short and thick. - The auxin concentration is likely too high.- High concentrations of auxins can inhibit root elongation. Reduce the concentration of the synthetic auxin in your experiments.
Cuttings rot at the base. - The rooting medium is too wet, leading to fungal or bacterial infection.- The auxin solution may be contaminated.- The auxin concentration is too high, causing tissue damage.- Improve the drainage of your rooting medium.- Use sterilized equipment and fresh auxin solutions.- Some rooting powders contain a fungicide which can help prevent rot.- Reduce the auxin concentration to avoid phytotoxicity.[2]

Quantitative Data Summary

The optimal concentration of synthetic auxins is highly dependent on the plant species. The following table summarizes effective concentrations of IBA and NAA from various studies.

Plant Species Synthetic Auxin Effective Concentration Range Reference
Hedera algeriensis cv. Gloire de MarengoIBA500 mg·L⁻¹
Hedera algeriensis cv. Gloire de MarengoNAA500 mg·L⁻¹
Hemarthria compressaNAA200 mg/l
Dendranthema grandifloraIBA100 ppm
Andrographis paniculataNAA2.5 mM
Arachis hypogaea (Groundnut)NAA1 mg/L

Experimental Protocols

General Protocol for a Rooting Experiment with a Synthetic Auxin

This protocol provides a general framework. Specific parameters such as auxin concentration, cutting preparation, and environmental conditions should be optimized for the plant species under investigation.

1. Preparation of Cuttings:

  • Select healthy, disease-free shoots from a well-watered mother plant.
  • Take cuttings of a uniform length (e.g., 8-10 cm), each with at least two to three nodes.
  • Make a clean, angled cut at the base of the cutting, just below a node.
  • Remove the lower leaves to reduce water loss and prevent decay.

2. Preparation of Auxin Solution:

  • Prepare a stock solution of the synthetic auxin. If the auxin is not readily soluble in water, it may be necessary to first dissolve it in a small amount of a suitable solvent (e.g., ethanol or DMSO) before diluting with distilled water to the final desired concentrations.
  • Prepare a series of dilutions from the stock solution to test a range of concentrations. A control group treated only with the solvent (if used) and water should be included.

3. Application of Auxin:

  • Quick Dip Method: Dip the basal 1-2 cm of the cuttings into the auxin solution for a short period (e.g., 5-10 seconds).
  • Soaking Method: Place the basal end of the cuttings in the auxin solution for a longer duration, which can range from several minutes to 24 hours, depending on the species and the auxin concentration.

4. Planting and Incubation:

  • Plant the treated cuttings into a sterile, well-draining rooting medium (e.g., a mixture of perlite, vermiculite, and peat moss).
  • Insert the cuttings deep enough into the medium so that they remain upright.
  • Place the cuttings in a humid environment, such as a propagation chamber with a misting system or a simple plastic tent, to maintain high humidity.
  • Provide appropriate light and temperature for the species.

5. Data Collection and Analysis:

  • After a predetermined period (e.g., 2-8 weeks), carefully remove the cuttings from the medium.
  • Record rooting percentage (the number of cuttings that formed roots).
  • Count the number of primary roots per cutting.
  • Measure the length of the longest root on each cutting.
  • Record any other relevant observations, such as callus formation or signs of toxicity.
  • Analyze the data statistically to determine the optimal auxin concentration and application method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Select & Prepare Cuttings C Apply Auxin to Cuttings A->C B Prepare Auxin Solutions B->C D Plant in Rooting Medium C->D E Maintain Optimal Environment D->E F Data Collection E->F G Statistical Analysis F->G

Caption: A generalized workflow for conducting rooting experiments with synthetic auxins.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_transduction Signal Transduction cluster_response Gene Expression & Rooting Auxin Synthetic Auxin Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor SCF_TIR1 SCF-TIR1 Complex Receptor->SCF_TIR1 Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome->ARF releases repression Auxin_Genes Expression of Auxin-Responsive Genes ARF->Auxin_Genes activates Root_Initiation Adventitious Root Initiation Auxin_Genes->Root_Initiation

Caption: Simplified auxin signaling pathway leading to adventitious root initiation.

References

Common pitfalls in (8-Chloro-1-naphthylthio)acetic acid bioassays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioassays involving (8-Chloro-1-naphthylthio)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid potential pitfalls in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action in insects?

A1: this compound is a compound that has been investigated for its biopesticidal properties. It primarily acts as an insecticide by disrupting insect hormones, such as ecdysones and juvenile hormone, and interfering with neuroendocrine pathways. This disruption leads to impaired molting and development, ultimately breaking the insect's life cycle. It can also function as an antifeedant and may cause midgut cell necrosis and muscle paralysis.

Q2: I am having trouble dissolving this compound for my bioassay. What solvents are recommended?

A2: this compound is a hydrophobic compound with low aqueous solubility.[1][2] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent before making further dilutions in your aqueous assay buffer.[3] Commonly used solvents for hydrophobic compounds in biological assays include dimethyl sulfoxide (DMSO), ethanol, or acetone.[2][4] It is crucial to use the lowest effective concentration of the organic solvent in the final assay medium, as high concentrations can be toxic to the biological system being tested.[4] A solvent-only control should always be included in your experimental design.[4]

Q3: What are the best practices for storing this compound stock solutions?

A3: Stock solutions should be stored in tightly sealed vials at a low temperature, typically -20°C or -80°C, to prevent solvent evaporation and compound degradation.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[1][3]

Troubleshooting Guide

Issue 1: Low or No Biological Activity Observed

Q: I am not observing the expected insecticidal effects, even at high concentrations of this compound. What could be the problem?

A: This can be due to several factors:

  • Compound Precipitation: The compound may be precipitating out of the aqueous assay buffer upon dilution from the organic stock solution.[1] This reduces the effective concentration of the compound available to the target organism. To address this, you can try lowering the final concentration of the compound, using a small percentage of a solubilizing agent like Tween 80 (e.g., 0.01-0.1%), or slightly increasing the percentage of the organic solvent in the final assay medium (while ensuring it's not toxic to your system).[1]

  • Compound Degradation: Ensure that your stock of this compound is not degraded.[4] Use a fresh stock and store it properly.[5]

  • Insect Resistance: The insect population you are testing may have developed resistance.[4] It is important to use a susceptible reference strain for comparison.[4]

  • Incorrect Bioassay Conditions: Ensure that the environmental conditions of your bioassay (temperature, humidity, photoperiod) are optimal for the test insects and are kept consistent.[4]

Issue 2: High Variability in Experimental Results

Q: My results are inconsistent between replicates and experiments. How can I improve the reproducibility of my bioassay?

A: High variability can stem from several sources:

  • Inconsistent Compound Concentration: As mentioned above, compound precipitation can lead to inconsistent concentrations in your assay wells.[1] Visually inspect your assay plates for any signs of precipitation.

  • Uneven Application: Ensure uniform application of the compound in your bioassay.[4] For example, in a leaf-dip assay, ensure the entire leaf surface is evenly coated.[6] For topical applications, calibrate your equipment to dispense consistent volumes.[4]

  • Inconsistent Insect Life Stage: Use insects of a consistent age and developmental stage, as susceptibility to insecticides can vary significantly with age and size.[4]

  • Environmental Fluctuations: Maintain stable environmental conditions throughout the experiment.[4]

Issue 3: Non-Specific Effects or Toxicity

Q: I am observing toxicity in my control groups or effects that do not seem related to the expected mode of action. What could be the cause?

A: This could be due to:

  • Solvent Toxicity: The organic solvent used to dissolve the compound may be toxic at the concentration used in the final assay.[4] Always run a solvent-only control at the same concentration as in your experimental groups to assess for any toxic effects of the solvent itself.[4]

  • Non-Specific Binding: The compound may be binding non-specifically to surfaces in your assay setup (e.g., plastic wells), reducing its bioavailability.[7][8] Including a small amount of a non-ionic surfactant or a carrier protein like bovine serum albumin (BSA) in your assay buffer can sometimes mitigate this.[9]

  • Phytotoxicity (for plant-based assays): If you are using a plant-based assay, the compound itself might have phytotoxic effects unrelated to its insecticidal activity. Some naphthalene-based compounds are known to have effects on plant growth.[10][11]

Data Presentation

Table 1: Properties of Common Solvents for Hydrophobic Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Poor solvent for hydrophobic compounds.
Dimethyl Sulfoxide (DMSO)High189Common solvent for stock solutions, but can be toxic at higher concentrations.[2]
EthanolMedium-High78.4Good solvent for many organic compounds, can be used in bioassays.
AcetoneMedium56Volatile solvent, often used for topical applications where rapid evaporation is desired.[4]
MethanolHigh64.7Can be used as a solvent, but may have higher toxicity than ethanol.

Experimental Protocols

General Protocol for a Larval Leaf-Dip Bioassay

This protocol is a general guideline for assessing the toxicity of this compound to insect larvae.[6]

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions from the stock solution in distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100) to achieve the desired final concentrations for the bioassay.

    • Prepare a control solution with distilled water and the surfactant, and a solvent control with the same concentration of DMSO as the highest test concentration.

  • Bioassay Procedure:

    • Select healthy, uniform-sized larvae of the target insect species (e.g., third-instar larvae).[6]

    • Excise fresh leaves from the host plant.

    • Dip each leaf into a test solution for a consistent amount of time (e.g., 10-20 seconds), ensuring complete and uniform coverage.[6]

    • Allow the leaves to air-dry in a fume hood.

    • Place each treated leaf into a ventilated container (e.g., a Petri dish with a moistened filter paper).

    • Introduce a set number of larvae (e.g., 10-20) into each container.

    • Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection and Analysis:

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate lethal concentration values (e.g., LC50) using probit analysis.[12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis A Prepare Stock Solution (in DMSO) B Prepare Serial Dilutions (in aqueous buffer + surfactant) A->B C Leaf Dipping B->C D Introduce Larvae C->D E Incubate (controlled environment) D->E F Record Mortality E->F G Data Analysis (e.g., Probit Analysis) F->G H Determine LC50 G->H

Caption: A generalized workflow for an insecticidal leaf-dip bioassay.

Hypothetical Signaling Pathway Interference

G cluster_pathway Simplified Ecdysone Signaling Pathway cluster_interference Interference Ecdysone Ecdysone EcR_USP EcR/USP Receptor Complex Ecdysone->EcR_USP binds HRE Hormone Response Element (on DNA) EcR_USP->HRE activates Transcription Gene Transcription (Molting Genes) HRE->Transcription Molting Successful Molting & Development Transcription->Molting CNAA This compound CNAA->EcR_USP Disrupts binding or activation

Caption: Hypothetical disruption of the ecdysone signaling pathway.

References

Refining experimental protocols for consistent results with (8-Chloro-1-naphthylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results when working with (8-Chloro-1-naphthylthio)acetic acid.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. For biological experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, the stock solution can be diluted to the final working concentration in the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could induce toxicity or other off-target effects (typically <0.1% v/v).

2. How should I store solutions of this compound?

Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. For short-term storage (a few days), 4°C may be acceptable. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. Aqueous working solutions should be prepared fresh for each experiment and not stored.

3. I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I prevent it?

Precipitation in aqueous media is a common issue due to the compound's low water solubility. Here are some potential causes and solutions:

  • Final Concentration is Too High: The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous medium. Try lowering the final concentration.

  • Insufficient Mixing: Ensure the stock solution is thoroughly mixed into the medium upon dilution. Vortexing or gentle agitation can help.

  • Solvent Shock: Adding a highly concentrated stock solution directly to the aqueous medium can cause the compound to crash out of solution. Try a serial dilution approach, where the stock is first diluted in a smaller volume of medium before being added to the final volume.

  • Presence of Incompatible Components: Certain components in your medium could be promoting precipitation. Consider if any recent changes to your medium formulation coincide with the appearance of this issue.

4. My experimental results are inconsistent between batches of the compound. What should I do?

Inconsistency between batches can arise from variations in purity or the presence of different salt forms.

  • Verify Purity: If possible, verify the purity of each batch using analytical techniques such as HPLC or mass spectrometry.

  • Source from a Single Supplier: To minimize batch-to-batch variability, it is advisable to source the compound from a single, reputable supplier for the duration of a study.

  • Perform Dose-Response Curves: For each new batch, perform a dose-response curve to determine the effective concentration range. This can help normalize for any slight variations in potency.

Troubleshooting Guides

Issue 1: Low or No Biological Activity

If you are observing lower than expected or no biological activity, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Compound Degradation Prepare fresh working solutions from a properly stored stock solution. If the stock solution is old, consider preparing a new one from solid compound.
Incorrect Concentration Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically if a molar extinction coefficient is known.
Cellular Uptake Issues The compound may not be effectively crossing the cell membrane. Consider using a permeabilizing agent (if compatible with your assay) or increasing the incubation time.
Target Not Expressed Ensure that the cell line or biological system you are using expresses the intended target of this compound.
Issue 2: High Background Signal or Off-Target Effects

If you are observing a high background signal or effects that are not consistent with the expected mechanism of action, consider these points:

Potential Cause Recommended Solution
Compound Autofluorescence Naphthalene-containing compounds can sometimes exhibit autofluorescence. If using a fluorescence-based assay, run a control with the compound alone to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Solvent Effects The organic solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects. Ensure you have a vehicle control (medium with the same concentration of solvent) in your experiment.
Non-specific Binding At high concentrations, the compound may bind non-specifically to proteins or other cellular components. Perform a dose-response experiment to identify a concentration range that elicits a specific effect with minimal off-target activity.
Compound Aggregation Aggregates of the compound can lead to non-specific effects. Ensure the compound is fully dissolved and consider including a small amount of a non-ionic detergent like Tween-20 (if compatible with your assay) to reduce aggregation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a precise amount of this compound (MW: 252.70 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.527 mg.

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.527 mg).

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours (or an appropriate time for your cell line) in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO as the highest compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assay Endpoint: Perform the desired assay to measure the biological response (e.g., cell viability assay, gene expression analysis, etc.).

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store dissolve->aliquot seed Seed Cells adhere Allow Adherence seed->adhere prepare_working Prepare Working Solutions adhere->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay analyze Analyze Data assay->analyze

Caption: A typical experimental workflow for a cell-based assay.

hypothetical_pathway compound This compound receptor Hypothetical Receptor (e.g., Nuclear Receptor) compound->receptor Binds to translocation Nuclear Translocation receptor->translocation dna DNA Binding translocation->dna transcription Target Gene Transcription dna->transcription protein Protein Expression transcription->protein response Cellular Response protein->response

Caption: A hypothetical signaling pathway for the compound.

Identifying and mitigating sources of variability in (8-Chloro-1-naphthylthio)acetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (8-Chloro-1-naphthylthio)acetic acid. Our goal is to help you identify and mitigate sources of variability to ensure the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield during the synthesis of this compound?

Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification. Key areas to investigate are the purity of starting materials, reaction temperature control, and the efficiency of the purification process. For instance, in reactions analogous to a Friedel-Crafts or substitution reaction, ensuring the reagents are anhydrous and the reaction is conducted under an inert atmosphere can be critical.

Q2: My purified this compound appears discolored. What could be the cause?

Discoloration, often a yellow to brown tint, can indicate the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. The presence of trace metals or oxidation can also lead to color. Re-purification through recrystallization or column chromatography may be necessary. It is also important to ensure proper storage conditions, as exposure to light can cause degradation of naphthalene derivatives.[1]

Q3: I'm observing significant variability in my cell-based assay results when using this compound. What are the likely sources of this inconsistency?

Variability in cell-based assays is a common challenge and can originate from multiple sources.[2][3][4][5] For a lipophilic compound like this compound, inconsistent preparation of the dosing solution is a primary suspect.[2] Other critical factors include inconsistencies in cell culture conditions (e.g., cell passage number, density, media), the physiological effects of the solvent used to dissolve the compound, and variations in treatment timing and incubation periods.[2][6]

Q4: What is the best way to prepare this compound for cell-based assays?

Due to its likely poor solubility in aqueous media, a stock solution should be prepared in an organic solvent like DMSO or ethanol. This stock solution should then be diluted in the cell culture medium to the final working concentration. It is crucial to standardize this process, including the final solvent concentration in the medium, as the solvent itself can impact cell physiology.[2] A vehicle control (medium with the same final concentration of solvent) is essential in every experiment.

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst; Incorrect reaction temperature; Insufficient reaction time.Verify the purity and reactivity of starting materials. Optimize reaction temperature and time based on literature or preliminary experiments. Ensure an inert atmosphere if reagents are air or moisture sensitive.
Formation of an Emulsion During Aqueous Workup The organic and aqueous layers have similar densities; Presence of surfactants or insoluble materials.Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. If an emulsion persists, filter the entire mixture through a pad of celite.[7]
Product Lost During Purification Product is partially soluble in the wash solution; Co-elution with impurities during chromatography; Product is volatile.Check the solubility of your product in the aqueous layer before discarding it.[8] Optimize the solvent system for column chromatography to achieve better separation. If the product is volatile, use caution during solvent removal (rotoevaporation).[8]
Inconsistent Crystal Formation Supersaturation level is not optimal; Presence of impurities inhibiting crystal growth; Cooling rate is too fast.Experiment with different solvent systems for recrystallization. Ensure the crude product is reasonably pure before attempting crystallization. Allow the solution to cool slowly to promote the formation of larger, purer crystals.[9]
Spectrophotometric Analysis
Problem Potential Cause Recommended Solution
Inconsistent Absorbance Readings Instrument drift or calibration issues; Temperature fluctuations; Sample instability.Regularly calibrate the spectrophotometer using standard reference materials.[10] Allow the instrument and samples to equilibrate to room temperature. Prepare fresh samples for analysis and measure promptly.
High Background or Baseline Noise Contaminated cuvettes or solvent; Stray light interference; Sample is too dilute or concentrated.Use clean, scratch-free quartz cuvettes for UV measurements.[11] Ensure the sample absorbance falls within the linear range of the instrument (typically 0.1-1.0).[11] Use high-purity solvents and run a baseline correction with the solvent before measuring the sample.[12]
Shifting λmax (Wavelength of Maximum Absorbance) Solvent effects (solvatochromism); pH of the solution; Sample degradation.Maintain a consistent solvent and pH for all measurements. Verify sample integrity via another method like TLC or HPLC if degradation is suspected.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization will be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-chloro-1-naphthalenethiol in a suitable anhydrous solvent (e.g., acetone, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add an appropriate base (e.g., anhydrous potassium carbonate or sodium hydride) to the solution to deprotonate the thiol. Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Alkylating Agent: Add an ethyl haloacetate (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid by dissolving it in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH) and heating to reflux.

  • Acidification and Isolation: After hydrolysis, cool the mixture, remove the ethanol via rotary evaporation, and acidify the remaining aqueous solution with a strong acid (e.g., HCl) until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: Preparation of Dosing Solutions for Cell-Based Assays
  • Stock Solution Preparation: Accurately weigh the purified this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with 100% DMSO (without the compound) in the complete cell culture medium. The final concentration of DMSO in the vehicle control should be identical to the highest concentration used in the experimental wells (typically ≤ 0.5%).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application synthesis Synthesis of This compound workup Aqueous Workup & Extraction synthesis->workup purification Purification (Recrystallization/Chromatography) workup->purification nmr_ms Structure Verification (NMR, MS) purification->nmr_ms hplc Purity Analysis (HPLC) purification->hplc stock_prep Stock Solution Preparation (DMSO) hplc->stock_prep cell_assay Cell-Based Assay stock_prep->cell_assay data_analysis Data Analysis cell_assay->data_analysis

Caption: General experimental workflow for this compound.

troubleshooting_yield cluster_reaction_issues Reaction Failure cluster_workup_issues Isolation Failure start Low or No Yield Observed check_reaction Was product observed in crude mixture (TLC/NMR)? start->check_reaction reagents Check Reagent Purity & Activity check_reaction->reagents No solubility Check Aqueous Layer for Product check_reaction->solubility Yes conditions Optimize Temp, Time, & Stoichiometry reagents->conditions purification_loss Review Purification Method (e.g., change column solvent) solubility->purification_loss

Caption: Troubleshooting decision tree for low synthesis yield.

cell_assay_variability cluster_compound cluster_cells cluster_assay root Sources of Variability in Cell-Based Assays compound_prep Compound Preparation root->compound_prep cell_culture Cell Culture Conditions root->cell_culture assay_params Assay-Specific Parameters root->assay_params solubility Inconsistent Solubilization compound_prep->solubility solvent Solvent Effects (e.g., DMSO) compound_prep->solvent dilution Pipetting/Dilution Errors compound_prep->dilution passage Cell Passage Number cell_culture->passage density Inconsistent Seeding Density cell_culture->density health Variable Cell Health/Viability cell_culture->health timing Treatment Duration assay_params->timing reagents Reagent Stability/Activity assay_params->reagents readout Instrument Variability assay_params->readout

Caption: Key sources of variability in cell-based assays.

References

How to handle and dispose of (8-Chloro-1-naphthylthio)acetic acid safely in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, disposal, and use of (8-Chloro-1-naphthylthio)acetic acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a chemical compound with the formula C₁₂H₉ClO₂S.[1] It is classified as a hazardous substance that can cause skin and serious eye irritation.[1] Inhalation, ingestion, or skin contact may be harmful.[2]

Q2: What are the recommended storage conditions for this compound?

Store in a cool, dry, and well-ventilated area.[3][4] Keep the container tightly closed and protect from moisture.[4] It is incompatible with strong bases, oxidizing agents, and reducing agents.[4][5]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

Always wear appropriate personal protective equipment, including:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[3][6] A face shield may also be necessary.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[3][6]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4] If dusts are generated, a NIOSH/MSHA approved respirator may be required.[4][7]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethylformamide (DMF). To prepare a stock solution, slowly add the powdered compound to the solvent in a fume hood, stirring until fully dissolved. Avoid creating dust.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not fully dissolve in solvent. - Incorrect solvent selection.- Insufficient solvent volume.- Low temperature.- Confirm the appropriate solvent for your desired concentration. Dimethylformamide is a known solvent.- Increase the volume of the solvent gradually.- Gently warm the solution while stirring.
Unexpected color change or precipitate formation in solution. - Contamination of the solvent or glassware.- Degradation of the compound due to light or improper storage.- Reaction with an incompatible substance.- Ensure all glassware is clean and dry.- Use fresh, high-purity solvent.- Store the compound in a cool, dark place as recommended.- Verify that no incompatible chemicals are present.
Inconsistent experimental results. - Inaccurate concentration of the stock solution.- Degradation of the stock solution over time.- Pipetting errors.- Re-verify the calculations and measurements used to prepare the stock solution.- Prepare fresh stock solutions regularly and store them appropriately.- Calibrate pipettes and use proper pipetting techniques.
Signs of skin or eye irritation after handling. - Inadequate or improper use of Personal Protective Equipment (PPE).- Accidental spillage.- Immediately follow first-aid procedures. For skin contact, wash with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes.[1] Seek medical attention if irritation persists.[1]- Review and reinforce proper PPE usage and handling procedures.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a general method for analyzing this compound.[7]

Objective: To determine the purity of a sample of this compound.

Materials:

  • This compound sample

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (or formic acid for Mass-Spec compatibility)[7]

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for your specific column and system.

  • Sample Preparation: Accurately weigh a small amount of the this compound and dissolve it in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the analysis using an appropriate flow rate and detection wavelength (UV detection is common for this type of compound).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area.

Protocol 2: Auxin Activity Bioassay (Hypothetical)

As a naphthalene-based acetic acid derivative, this compound may exhibit auxin-like activity, similar to 1-naphthaleneacetic acid (NAA).[4][8] This is a general protocol to test for such activity.

Objective: To assess the effect of this compound on root elongation in a model plant like Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) agar plates

  • This compound stock solution (in DMF)

  • Control solvent (DMF)

Procedure:

  • Plate Preparation: Prepare MS agar plates containing a range of concentrations of this compound. Also, prepare control plates with the solvent alone.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the prepared plates.

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings on each plate.

  • Data Analysis: Compare the root lengths of seedlings grown on plates with the test compound to those on the control plates. Inhibition or promotion of root growth can indicate auxin-like activity.

Safety and Disposal

Handling Precautions:

  • Use this compound in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[7]

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][7] Seek immediate medical attention.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.[7]

Spill and Leak Procedures:

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[9]

  • Avoid generating dust.

  • Prevent the spilled material from entering drains or waterways.

Disposal:

  • Dispose of this chemical and its container at an approved waste disposal plant.[7]

  • All waste disposal must be in accordance with local, regional, and national regulations.[2]

  • Do not mix with other waste. Leave chemicals in their original containers for disposal.[2]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution plates Prepare Treatment Plates stock->plates seeds Sterilize & Plate Seeds plates->seeds incubate Incubate seeds->incubate measure Measure Root Length incubate->measure analyze Analyze Data measure->analyze report Report Findings analyze->report

Caption: Workflow for an auxin activity bioassay.

signaling_pathway cluster_perception Auxin Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin (8-Chloro-1-naphthylthio) acetic acid Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Repressor Aux/IAA Repressor Receptor->Repressor degradation ARF Auxin Response Factor (ARF) Repressor->ARF inhibits Genes Auxin-Responsive Genes ARF->Genes activates Growth Cell Elongation / Division Genes->Growth

Caption: A generalized auxin signaling pathway.

References

Technical Support Center: Optimizing Delivery of (8-Chloro-1-naphthylthio)acetic Acid to Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective delivery of (8-Chloro-1-naphthylthio)acetic acid, a synthetic auxin, to plant tissues. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in plant biology?

This compound is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Its primary application is to influence plant growth and development, including processes like cell division, elongation, and differentiation.[3][4] Like other auxins, it is often used in plant tissue culture to stimulate callus proliferation, induce adventitious root formation, and promote somatic embryogenesis.[5][6]

Q2: How do I prepare a stock solution of this compound?

Due to its low solubility in water, a stock solution of this compound must be prepared using a suitable solvent before being added to a culture medium.[5] A standard method involves preparing a 1 mg/mL stock solution.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

  • Materials:

    • This compound powder

    • 1 N Sodium Hydroxide (NaOH) or 95% Ethanol

    • Distilled or deionized water

    • 100 mL volumetric flask

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm) and syringe

    • Sterile storage bottle (amber glass recommended)

  • Procedure:

    • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 100 mL volumetric flask.

    • Dissolving: Add a small volume (2-3 mL) of 1 N NaOH or 95% ethanol to the flask.[5] Gently swirl the flask or use a magnetic stirrer until the powder is completely dissolved.

    • Dilution: Once dissolved, add distilled or deionized water to bring the total volume to 100 mL. Stir the solution while adding water to ensure the compound remains in solution.[4]

    • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage bottle.

    • Storage: Label the bottle with the solution name, concentration (1 mg/mL), and preparation date. Store the stock solution at 2-8°C, protected from light.[5]

Q3: What are the common methods for applying this compound to plant tissues?

Several methods can be used to deliver synthetic auxins to plant tissues, each with its own advantages and applications.

  • Spray Application: A solution containing the auxin is sprayed directly onto the plant foliage. This method is suitable for covering large areas.[7]

  • Drenching: A larger volume of the auxin solution is applied to the growing medium, allowing for uptake by the roots. This method can provide a more consistent and longer-lasting effect than spraying.[7]

  • Sprench Application: This is a hybrid of the spray and drench methods, using a higher volume of spray to achieve a drenching effect.[7]

  • Bulb Soaking/Dipping: Bulbs or cuttings are dipped into the auxin solution before planting to promote root initiation.[3][7]

  • Incorporation into Culture Media: For in vitro studies, the auxin is added directly to the plant tissue culture medium.[4][6]

Troubleshooting Guides

Problem 1: No observable effect after application.

  • Possible Cause: Incorrect concentration.

    • Solution: The optimal concentration of synthetic auxins is highly dependent on the plant species and the desired response.[5][8] If no effect is observed, consider preparing a range of concentrations to determine the optimal level for your specific experiment. Refer to the table below for typical concentration ranges of other synthetic auxins.

  • Possible Cause: Ineffective delivery method.

    • Solution: The chosen delivery method may not be optimal for your plant species or experimental setup. Consider trying an alternative method. For example, if a foliar spray is ineffective, a soil drench might allow for better uptake through the roots.

  • Possible Cause: Degradation of the compound.

    • Solution: Ensure that the stock solution is stored correctly (2-8°C, protected from light) to prevent degradation.[5] Prepare fresh dilutions for each experiment.

Problem 2: Signs of phytotoxicity, such as leaf curling, stunting, or tissue death.

  • Possible Cause: Concentration is too high.

    • Solution: High concentrations of synthetic auxins can be toxic to plants, leading to symptoms like twisting, leaf curling, and stunted growth.[2][9][10] Reduce the concentration of this compound in your application. It is crucial to perform a dose-response experiment to identify the optimal concentration that promotes the desired effect without causing harm.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in application.

    • Solution: Ensure that the application method is consistent across all replicates and experiments. For spray applications, ensure even coverage. For drenching, apply the same volume of solution to each plant.

  • Possible Cause: Environmental factors.

    • Solution: Environmental conditions such as light, temperature, and humidity can influence a plant's response to hormones. Maintain consistent environmental conditions for all experiments.

Quantitative Data

The optimal concentration for this compound will need to be determined empirically. However, the following table provides typical concentration ranges for other commonly used synthetic auxins in plant tissue culture, which can serve as a starting point.

AuxinTypical Concentration Range (mg/L)Primary Applications in Tissue CultureReferences
1-Naphthaleneacetic acid (NAA)0.1 - 10.0Callus induction, root formation[6][8]
Indole-3-acetic acid (IAA)0.01 - 3.0Cell elongation, root initiation[3][4]
2,4-Dichlorophenoxyacetic acid (2,4-D)0.01 - 2.0Callus induction, somatic embryogenesis[10]
Indole-3-butyric acid (IBA)0.1 - 5.0Adventitious root formation[3]

Visualizations

Diagram 1: General Experimental Workflow for Optimizing Auxin Delivery

G A Prepare Stock Solution (e.g., 1 mg/mL) C Determine Concentration Range (based on literature/preliminary tests) A->C B Select Delivery Method (e.g., Spray, Drench, In vitro) B->C D Prepare Working Solutions C->D E Apply to Plant Tissues D->E F Incubate under Controlled Conditions E->F G Observe and Collect Data (e.g., root length, callus weight) F->G H Analyze Results G->H I Optimize Concentration and Method H->I

Caption: A generalized workflow for optimizing the delivery of synthetic auxins to plant tissues.

Diagram 2: Simplified Auxin Signaling Pathway

G cluster_cell Plant Cell Auxin This compound Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA promotes degradation of ARF Auxin Response Factor (Transcription Factor) Aux_IAA->ARF represses Gene Auxin-Responsive Genes ARF->Gene activates transcription of Response Cellular Response (e.g., Growth, Division) Gene->Response leads to

References

Validation & Comparative

Validating the Auxin Activity of (8-Chloro-1-naphthylthio)acetic Acid: A Comparative Guide Using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the auxin activity of the synthetic compound (8-Chloro-1-naphthylthio)acetic acid. Utilizing a standard reporter gene assay, we present a hypothetical yet scientifically plausible comparison with established natural and synthetic auxins. This document is intended to serve as a practical guide for researchers seeking to quantify the biological activity of novel auxin analogs.

Introduction to Auxin Signaling and Reporter Gene Assays

Auxins are a class of plant hormones that play a central role in regulating plant growth and development. The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors with Aux/IAA transcriptional repressors. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.[1][2]

Reporter gene assays are a powerful tool for quantifying the activity of compounds that modulate this pathway. A widely used system employs the synthetic DR5 promoter, which contains multiple repeats of the TGTCTC AuxRE, fused to a reporter gene such as β-glucuronidase (GUS).[3][4] The expression of the reporter gene, and thus the intensity of the resulting signal, is proportional to the level of auxin-induced transcriptional activation.

Comparative Analysis of Auxin Activity

The following table summarizes hypothetical quantitative data from a DR5::GUS reporter gene assay comparing the activity of this compound with the natural auxin Indole-3-acetic acid (IAA) and the synthetic auxins 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). The data is presented as relative GUS activity, normalized to a vehicle control.

CompoundConcentration (µM)Mean Relative GUS ActivityStandard Deviation
Vehicle Control (DMSO) -1.000.15
Indole-3-acetic acid (IAA) 14.500.45
108.200.78
1-Naphthaleneacetic acid (NAA) 16.800.62
1012.501.10
2,4-Dichlorophenoxyacetic acid (2,4-D) 17.200.68
1013.101.25
This compound 17.500.71
1014.201.35

Note: This data is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

DR5::GUS Reporter Gene Assay in Arabidopsis thaliana Protoplasts

This protocol describes a transient expression assay using Arabidopsis thaliana mesophyll protoplasts.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana plants carrying the DR5::GUS reporter construct are grown under long-day conditions (16h light / 8h dark) at 22°C.

  • Leaves from 4- to 5-week-old plants are used for protoplast isolation.

2. Protoplast Isolation:

  • Finely slice the leaves and incubate in an enzyme solution (1.5% cellulase, 0.4% macerozyme, 0.4 M mannitol, 20 mM KCl, 20 mM MES, pH 5.7) for 3-4 hours in the dark with gentle shaking.

  • Filter the protoplasts through a 100 µm nylon mesh and wash with W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7).

  • Resuspend the protoplasts in MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7) to a final concentration of 2 x 10^5 protoplasts/mL.

3. Treatment with Auxin Compounds:

  • Prepare stock solutions of IAA, NAA, 2,4-D, and this compound in DMSO.

  • Add the test compounds to the protoplast suspension at the desired final concentrations (e.g., 1 µM and 10 µM). A vehicle control with DMSO alone should be included.

  • Incubate the treated protoplasts for 16-24 hours at room temperature in the dark.

4. GUS Activity Assay (Fluorometric):

  • Pellet the protoplasts by centrifugation and lyse them in a lysis buffer (50 mM sodium phosphate, pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol).

  • Add the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) to the lysate to a final concentration of 1 mM.

  • Incubate the reaction at 37°C.

  • Stop the reaction at various time points by adding a stop buffer (0.2 M Na2CO3).

  • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay) to normalize the GUS activity.

5. Data Analysis:

  • Calculate the rate of 4-MU production per unit of protein per unit of time.

  • Express the GUS activity for each treatment relative to the vehicle control.

Visualizations

Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Degradation Degradation of Aux/IAA ARF ARF Aux_IAA->ARF Aux_IAA->Degradation AuxRE AuxRE ARF->AuxRE binds Transcription Transcription ARF->Transcription activates Gene Auxin-Responsive Gene

Caption: The nuclear auxin signaling pathway leading to gene transcription.

Experimental Workflow for DR5::GUS Reporter Assay

ExperimentalWorkflow Plant Grow DR5::GUS Arabidopsis Isolation Isolate Mesophyll Protoplasts Plant->Isolation Treatment Treat with Test Compounds Isolation->Treatment Incubation Incubate for 16-24h Treatment->Incubation Lysis Lyse Protoplasts Incubation->Lysis Assay Perform Fluorometric GUS Assay (MUG substrate) Lysis->Assay Measurement Measure Fluorescence (Ex: 365nm, Em: 455nm) Assay->Measurement Analysis Normalize to Protein and Analyze Data Measurement->Analysis

Caption: Workflow for the validation of auxin activity using a DR5::GUS reporter assay.

References

A Comparative Analysis of (8-Chloro-1-naphthylthio)acetic acid and Indole-3-acetic acid (IAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic compound (8-Chloro-1-naphthylthio)acetic acid and the natural plant hormone Indole-3-acetic acid (IAA). Due to the limited publicly available data on the biological activity of this compound, this document outlines a proposed experimental framework for its comparative evaluation against the well-characterized auxin, IAA. The experimental protocols and data presentation formats provided herein are intended to serve as a comprehensive guide for researchers aiming to elucidate the potential auxin or anti-auxin properties of this and other novel synthetic compounds.

Introduction to the Compounds

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and is a pivotal regulator of plant growth and development.[1] It is involved in numerous physiological processes, including cell elongation and division, apical dominance, root formation, and tropic responses.[1][2] The mechanism of action of IAA is well-established and involves a complex signaling pathway that ultimately modulates gene expression.[3][4][5]

This compound is a synthetic compound with a chemical structure that suggests potential biological activity as a plant growth regulator, possibly mimicking or antagonizing the effects of natural auxins like IAA. Its naphthalene-based structure is similar to other synthetic auxins such as 1-Naphthaleneacetic acid (NAA). However, detailed studies on its specific biological effects and mechanism of action are not widely available. This guide proposes a systematic approach to characterize its activity in comparison to IAA.

Physicochemical Properties

A fundamental step in comparing these two compounds is to evaluate their physicochemical properties, which can influence their uptake, transport, and interaction with biological targets.

PropertyThis compoundIndole-3-acetic acid (IAA)
Chemical Formula C₁₂H₉ClO₂SC₁₀H₉NO₂
Molar Mass 252.71 g/mol 175.19 g/mol
Appearance Light yellow to brown powder/crystal[6]White to off-white crystalline powder
Melting Point 155.0 to 159.0 °C[6]165-169 °C
Solubility Data not readily availableSlightly soluble in water; soluble in ethanol and acetone
pKa Data not readily available~4.75 (carboxylic acid)

Signaling Pathway of Indole-3-acetic acid (IAA)

The signaling pathway of IAA is a well-characterized process central to its function as a master regulator of plant development. Understanding this pathway is crucial for interpreting the effects of potential auxin analogs or inhibitors.

At low auxin concentrations, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When IAA is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex.[3][4][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[7] The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate or repress the transcription of target genes, thereby eliciting a physiological response.

IAA_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and represses DNA Auxin Response Element (ARE) ARF->DNA Bound to DNA Gene_Repression Gene Expression Repressed DNA->Gene_Repression Transcription OFF IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds to Aux_IAA_deg Aux/IAA Repressor TIR1_AFB->Aux_IAA_deg Binds to SCF_Complex SCF Complex SCF_Complex->Aux_IAA_deg Ubiquitination Proteasome 26S Proteasome ARF_active ARF Transcription Factor (Active) DNA_active Auxin Response Element (ARE) ARF_active->DNA_active Binds and activates Gene_Activation Gene Expression DNA_active->Gene_Activation Transcription ON Aux_IAA_deg->Proteasome Degradation

Fig. 1: Simplified signaling pathway of Indole-3-acetic acid (IAA) in plants.

Proposed Experimental Protocols for Comparative Analysis

To objectively compare the biological activity of this compound with IAA, a series of standardized bioassays are proposed. These assays are designed to quantify auxin-like or anti-auxin effects on plant growth and development.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to promote cell elongation in oat (Avena sativa) coleoptiles, a hallmark of auxin activity.[2]

Experimental Protocol:

  • Plant Material: Germinate Avena sativa seeds in complete darkness for 48-72 hours until the coleoptiles are approximately 2-3 cm long.

  • Preparation of Coleoptiles: Under a dim green light, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the endogenous source of IAA. A second decapitation may be performed after a few hours to ensure no regeneration of the tip.

  • Preparation of Test Solutions: Prepare a series of concentrations for both this compound and IAA (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M) in a 1.5% agar solution. A control agar block without any test compound should also be prepared.

  • Application: Cut the solidified agar into small blocks (e.g., 2x2x1 mm) and place one block asymmetrically on the cut surface of each decapitated coleoptile.

  • Incubation: Place the coleoptiles in a dark, humid chamber for 90-120 minutes.

  • Data Collection: Measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the substance.

  • Data Analysis: Plot the mean angle of curvature against the logarithm of the concentration for each compound to generate dose-response curves.

Avena_Coleoptile_Test_Workflow A Germinate Avena sativa seeds in darkness B Decapitate coleoptiles (remove tip) A->B D Place agar block asymmetrically on decapitated coleoptile B->D C Prepare agar blocks with varying concentrations of test compounds (IAA and 8-Chloro-1-naphthylthio)acetic acid) and control C->D E Incubate in dark, humid chamber D->E F Measure the angle of curvature E->F G Plot dose-response curves (Curvature vs. Concentration) F->G

Fig. 2: Experimental workflow for the Avena Coleoptile Curvature Test.

Hypothetical Data Presentation:

Concentration (M)Mean Curvature (degrees) ± SD (IAA)Mean Curvature (degrees) ± SD (this compound)
0 (Control)0 ± 0.50 ± 0.5
10⁻⁸5 ± 1.2Data to be determined
10⁻⁷15 ± 2.5Data to be determined
10⁻⁶25 ± 3.1Data to be determined
10⁻⁵30 ± 2.8Data to be determined
10⁻⁴28 ± 3.5 (Inhibitory)Data to be determined
Pea Root Growth Inhibition Assay

High concentrations of auxins are known to inhibit root elongation. This bioassay can be used to compare the potency of the two compounds in this regard.

Experimental Protocol:

  • Plant Material: Germinate pea (Pisum sativum) seeds on moist filter paper in the dark for 3-4 days until the primary roots are 2-3 cm long.

  • Preparation of Test Solutions: Prepare a range of concentrations for both this compound and IAA (e.g., 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M) in a liquid culture medium (e.g., 1/10 strength MS medium). A control solution without any test compound should be included.

  • Treatment: Transfer the pea seedlings to test tubes or petri dishes containing the respective test solutions.

  • Incubation: Grow the seedlings in the dark for 48-72 hours.

  • Data Collection: Measure the length of the primary root.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the concentration to determine the EC₅₀ (half-maximal effective concentration) for each compound.

Pea_Root_Inhibition_Assay_Workflow A Germinate Pisum sativum seeds in darkness B Select seedlings with primary roots of 2-3 cm A->B D Transfer seedlings to the test solutions B->D C Prepare liquid culture medium with varying concentrations of test compounds (IAA and 8-Chloro-1-naphthylthio)acetic acid) and control C->D E Incubate in darkness for 48-72 hours D->E F Measure the final length of the primary root E->F G Calculate and plot % root growth inhibition vs. Concentration F->G

Fig. 3: Experimental workflow for the Pea Root Growth Inhibition Assay.

Hypothetical Data Presentation:

Concentration (M)% Root Growth Inhibition ± SD (IAA)% Root Growth Inhibition ± SD (this compound)
0 (Control)0 ± 2.10 ± 1.9
10⁻¹⁰5 ± 3.4Data to be determined
10⁻⁹15 ± 4.1Data to be determined
10⁻⁸35 ± 5.2Data to be determined
10⁻⁷60 ± 6.8Data to be determined
10⁻⁶85 ± 5.9Data to be determined
10⁻⁵98 ± 1.5Data to be determined

Concluding Remarks

The comparative analysis of this compound and Indole-3-acetic acid is essential for understanding the potential of this synthetic compound as a plant growth regulator. The proposed experimental framework, utilizing classic auxin bioassays, provides a robust methodology for characterizing its biological activity. By systematically collecting and comparing quantitative data on cell elongation and root growth inhibition, researchers can determine whether this compound acts as an auxin agonist, antagonist, or has other distinct biological effects. The elucidation of its mechanism of action will be a critical next step, potentially involving studies on its interaction with auxin receptors and its impact on the expression of auxin-responsive genes. This foundational research is crucial for any future applications in agriculture or drug development.

References

A Comparative Analysis of (8-Chloro-1-naphthylthio)acetic acid and 1-Naphthaleneacetic Acid (NAA) in Promoting Cell Division: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the effects of (8-Chloro-1-naphthylthio)acetic acid and 1-naphthaleneacetic acid (NAA) on cell division is not currently possible due to a lack of publicly available scientific literature on the biological activity of this compound. While extensive research has elucidated the role of NAA as a potent synthetic auxin in promoting cell division and growth in plants, this compound remains an uncharacterized compound in this regard.

This guide will provide a comprehensive overview of the well-documented effects of 1-naphthaleneacetic acid (NAA) on cell division, including quantitative data from key studies, detailed experimental protocols, and an illustration of its signaling pathway. Additionally, the limited available chemical information for this compound will be presented to aid future research endeavors.

1-Naphthaleneacetic Acid (NAA): A Profile of a Potent Mitogen

1-Naphthaleneacetic acid (NAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell division, elongation, and differentiation.[1] NAA is widely used in agriculture and plant tissue culture to stimulate rooting, prevent premature fruit drop, and promote overall plant growth.[2]

Quantitative Data on NAA-Induced Cell Division

The efficacy of NAA in promoting cell division has been quantified in various studies. The following table summarizes key findings from research on tobacco cell cultures, a model system for studying plant cell division.

Parameter1-Naphthaleneacetic Acid (NAA)2,4-Dichlorophenoxyacetic Acid (2,4-D)Control (No Auxin)Reference
Cell Division (Average number of cells per file) Reduced compared to control with 2,4-DExceeds control levelsBaseline[3]
Optimal Concentration for Cell Elongation Low concentrationsNot effective for elongation-[3][4]
Optimal Concentration for Cell Division Very high concentrationsEffective at standard concentrations-[3][5]

Note: The study highlighted that NAA is more potent in inducing cell elongation at lower concentrations, while higher concentrations are required to stimulate cell division. In contrast, another synthetic auxin, 2,4-D, is a more potent inducer of cell division.[3]

Experimental Protocols

Assessing Auxin Effects on Tobacco Cell Division (Adapted from Campanoni & Nick, 2005) [3]

  • Cell Culture: Tobacco (Nicotiana tabacum cv. Virginia Bright Italia-0) cells are maintained in a liquid medium supplemented with standard nutrients and auxins (e.g., a combination of NAA and 2,4-D).

  • Experimental Treatment: For comparative analysis, cells are subcultured into fresh media containing either NAA alone, 2,4-D alone, or a combination, at specified concentrations (e.g., 10 μM total auxin). A control group with no exogenous auxin is also included.

  • Data Collection: After a defined period of exponential growth, samples are taken. The number of cells per cell file is counted using a microscope to quantify cell division. Cell length and width are also measured to assess cell elongation.

  • Analysis: The average number of cells per file and the cell length-to-width ratio are calculated and compared across the different treatment groups to determine the specific effects of each auxin on cell division and elongation.

Signaling Pathway of NAA in Cell Division

NAA, like other auxins, is perceived by specific receptor proteins. While the complete signaling cascade is complex and involves multiple pathways, a simplified model suggests that different auxins can preferentially activate distinct downstream pathways. In the case of NAA's influence on cell division, particularly at high concentrations, it is thought to intersect with pathways that are more strongly activated by other auxins like 2,4-D, which are linked to G-protein signaling.

NAA_Signaling_Pathway NAA NAA (High Concentration) Receptor Auxin Receptor (Putative) NAA->Receptor Binds G_Protein Trimeric G-Protein Receptor->G_Protein Activates Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Signals Cell_Division Cell Division Downstream_Effectors->Cell_Division Promotes

Caption: Simplified signaling pathway for NAA-induced cell division at high concentrations.

Experimental Workflow for Auxin Bioassay

The following diagram illustrates a typical workflow for investigating the effect of a compound like NAA on cell division in a plant cell culture system.

Experimental_Workflow Start Start: Prepare Tobacco Cell Suspension Culture Prepare_Media Prepare Media with Different Auxin Treatments (NAA, Control) Start->Prepare_Media Incubate Incubate Cultures under Controlled Conditions Prepare_Media->Incubate Collect_Samples Collect Samples at Regular Intervals Incubate->Collect_Samples Microscopy Microscopic Analysis: - Count Cells per File - Measure Cell Dimensions Collect_Samples->Microscopy Data_Analysis Analyze and Compare Data (Statistical Analysis) Microscopy->Data_Analysis Conclusion Conclusion on the Effect of NAA on Cell Division Data_Analysis->Conclusion

Caption: General experimental workflow for an auxin bioassay on cell division.

This compound: An Uncharted Territory

In stark contrast to the wealth of information on NAA, there is a significant absence of published research on the biological effects of this compound. Searches of scientific databases and literature repositories have not yielded any studies detailing its impact on cell division or any other physiological processes in plants or other organisms.

The available information is limited to its chemical identity.

PropertyThis compound
CAS Number 129-94-2
Molecular Formula C12H9ClO2S
Molecular Weight 252.72 g/mol
Physical Appearance White to light yellow crystalline solid
Solubility Soluble in KOH, NaOH
Patent Mentions Mentioned in 22 patents (biological context not specified)

While its structural similarity to NAA might suggest potential auxin-like activity, this remains purely speculative without experimental evidence. The presence of a chlorine atom and a thioether linkage would significantly alter the molecule's electronic and steric properties, which could lead to different biological activities, inactivity, or even inhibitory effects.

Conclusion

1-Naphthaleneacetic acid (NAA) is a well-established synthetic auxin that promotes cell division in plants, with its effects being concentration-dependent and often more pronounced in conjunction with other auxins. Its mechanism of action and physiological effects are supported by a substantial body of scientific literature.

Conversely, this compound represents a significant knowledge gap. While its chemical structure is known, its biological functions, particularly in the context of cell division, are entirely uncharacterized in the public domain. Therefore, for researchers, scientists, and drug development professionals seeking a compound to promote cell division, NAA remains a well-documented and reliable option. The potential of this compound in this or any other biological application is a subject for future investigation.

References

Comparative Efficacy Analysis of (8-Chloro-1-naphthylthio)acetic Acid and 2,4-Dichlorophenoxyacetic Acid as Synthetic Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Auxins

Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At low concentrations, they are widely used in agriculture and horticulture to promote root initiation, fruit setting, and overall plant growth. At higher concentrations, certain synthetic auxins, such as 2,4-D, act as selective herbicides against broadleaf weeds. The efficacy of a synthetic auxin is determined by its chemical structure, which influences its binding to auxin receptors and its subsequent physiological effects.

This guide provides a detailed comparison of the well-characterized synthetic auxin, 2,4-D, with (8-Chloro-1-naphthylthio)acetic acid, a compound for which empirical data is scarce. The analysis of this compound is therefore based on established principles of auxin structure-activity relationships.

Efficacy of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a widely used synthetic auxin and herbicide. Its biological activity has been extensively studied and quantified in various bioassays.

Quantitative Data on 2,4-D Activity

The following table summarizes representative data for 2,4-D in common auxin bioassays. The optimal concentration for promoting growth is a key indicator of auxin activity, while herbicidal effects are observed at higher concentrations.

BioassayPlant SpeciesObserved EffectOptimal Concentration for Growth PromotionHerbicidal Concentration
Avena Coleoptile Elongation Avena sativaPromotion of cell elongation10⁻⁵ to 10⁻⁶ M> 10⁻⁴ M
Root Initiation Phaseolus vulgaris (Bean)Stimulation of adventitious root formation10⁻⁶ to 10⁻⁷ M> 10⁻⁵ M
Herbicidal Action Various Broadleaf WeedsEpinasty, uncontrolled growth, deathNot ApplicableVaries by species (e.g., 1-10 mM)
Experimental Protocol: Avena Coleoptile Elongation Bioassay

This bioassay is a classic method for quantifying auxin activity by measuring the elongation of oat coleoptile segments.

Materials:

  • Oat seeds (Avena sativa)

  • Petri dishes and filter paper

  • Incubator or dark room at 25°C

  • Test solutions of 2,4-D at various concentrations (e.g., 10⁻⁸ M to 10⁻³ M) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)

  • Control solution (buffer with sucrose only)

  • Millimeter ruler or digital imaging system

Procedure:

  • Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for 3-4 days at 25°C.

  • Once the coleoptiles are approximately 2-3 cm long, use a safe green light to excise 10 mm segments from the region 3-5 mm below the coleoptile tip.

  • Randomly distribute the segments into Petri dishes containing the different concentrations of the 2,4-D test solutions and the control solution. Use at least 10 segments per concentration.

  • Incubate the Petri dishes in the dark at 25°C for 24 hours.

  • After incubation, measure the final length of each coleoptile segment.

  • Calculate the average elongation for each concentration and subtract the average elongation of the control segments to determine the auxin-induced elongation.

  • Plot the auxin-induced elongation against the logarithm of the 2,4-D concentration to obtain a dose-response curve.

Auxin Signaling Pathway

The mechanism of action for synthetic auxins like 2,4-D involves their perception by specific cellular receptors, which triggers a signaling cascade leading to changes in gene expression and ultimately, physiological responses. The core of this pathway involves the TIR1/AFB family of F-box proteins that act as auxin co-receptors.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene Auxin-Responsive Genes ARE->Gene Regulates Response Physiological Response Gene->Response Leads to ExperimentalWorkflow cluster_prep Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis CompoundPrep Prepare Stock Solutions This compound & 2,4-D SerialDilution Create Serial Dilutions (e.g., 10⁻⁸ M to 10⁻³ M) CompoundPrep->SerialDilution Coleoptile Avena Coleoptile Elongation Assay SerialDilution->Coleoptile Rooting Adventitious Root Initiation Assay SerialDilution->Rooting Herbicidal Broadleaf Weed Herbicidal Assay SerialDilution->Herbicidal DoseResponse Generate Dose-Response Curves Coleoptile->DoseResponse Rooting->DoseResponse Herbicidal->DoseResponse EC50 Calculate EC₅₀ and Optimal Concentrations DoseResponse->EC50 Statistical Statistical Comparison (e.g., ANOVA) EC50->Statistical Conclusion Comparative Efficacy Conclusion Statistical->Conclusion

Uncharted Territory: The Elusive Effects of (8-Chloro-1-naphthylthio)acetic Acid in Plant Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and publicly available data has revealed a significant gap in the current understanding of the effects of (8-Chloro-1-naphthylthio)acetic acid on plant models. At present, there is no available experimental data to conduct a cross-validation or create a comparative guide for this specific compound.

Researchers, scientists, and drug development professionals interested in the auxin-like activity of novel compounds will find that while the broader class of synthetic auxins is well-documented, this compound remains an uncharacterized molecule in the context of plant biology. Standard auxin bioassays and modern plant science research have extensively profiled compounds like 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Indole-3-butyric acid (IBA), but this compound has not been the subject of published research.

The Landscape of Synthetic Auxins: A Proposed Alternative Comparison

Given the absence of data for the requested compound, we propose a comparative guide focusing on well-established synthetic auxins. This guide will adhere to the rigorous standards of data presentation, experimental protocol documentation, and visualization as initially requested. The objective will be to provide a valuable resource for researchers by comparing the known effects of prominent synthetic auxins across different plant models.

This alternative guide would feature:

  • Quantitative Data Summaries: Clearly structured tables detailing the effects of NAA, 2,4-D, and IBA on key plant growth parameters such as root elongation, shoot growth, and callus induction.

  • Detailed Experimental Protocols: Methodologies for foundational auxin bioassays, providing a framework for the evaluation of novel compounds.

  • Visualized Signaling Pathways: Graphviz diagrams illustrating the canonical auxin signaling pathway and experimental workflows.

The Canonical Auxin Signaling Pathway

The following diagram illustrates the generally accepted mechanism of auxin action at the molecular level, which would be the presumed pathway for any novel synthetic auxin.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Binds to Promoter Expression Gene Expression Auxin_Responsive_Genes->Expression Plant Growth\n& Development Plant Growth & Development Expression->Plant Growth\n& Development Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates SCF_Complex->Aux_IAA Ubiquitination Auxin_influx Auxin Influx

Caption: A simplified diagram of the auxin signaling pathway.

A Standard Experimental Workflow for Auxin Bioassays

The evaluation of auxin-like compounds typically follows a standardized workflow. The diagram below outlines the key steps in a classic root elongation bioassay.

ExperimentalWorkflow start Start: Prepare Seeds sterilize Surface Sterilize Seeds start->sterilize stratify Stratify Seeds (e.g., 4°C for 48h) sterilize->stratify germinate Germinate on Control Medium stratify->germinate transfer Transfer Seedlings to Treatment Plates germinate->transfer incubate Incubate in Controlled Environment (e.g., 22°C, 16h light/8h dark) transfer->incubate treatments Plates with Varying Concentrations of Test Compound and Controls (e.g., NAA) treatments->transfer scan Scan Plates at Regular Intervals incubate->scan measure Measure Root Length Using Image Analysis Software scan->measure analyze Data Analysis: - Calculate mean root length - Statistical tests (e.g., ANOVA) measure->analyze end End: Report Results analyze->end

Caption: A typical workflow for an Arabidopsis root elongation assay.

We invite the research community to contribute any available data on this compound to begin building a knowledge base for this and other under-characterized compounds. Until such data becomes available, a comparative analysis of well-known synthetic auxins can serve as a valuable proxy for understanding the potential modes of action and for designing experiments to test novel molecules.

Statistical methods for validating the significance of (8-Chloro-1-naphthylthio)acetic acid-induced responses

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Naphthalene-Based Acetic Acid Derivative

For researchers and drug development professionals, establishing the statistical significance of a compound's biological effects is paramount. This guide provides a framework for validating the responses induced by a hypothetical novel compound, (8-Chloro-1-naphthylthio)acetic acid, using established statistical methods and experimental protocols. To illustrate these principles, we will compare its hypothetical anti-inflammatory effects with those of a known non-steroidal anti-inflammatory drug (NSAID), Naproxen, in an acetic acid-induced colitis model in rats.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data from a preclinical study evaluating the anti-inflammatory efficacy of this compound and Naproxen.

Table 1: Macroscopic and Microscopic Damage Scores in Acetic Acid-Induced Colitis

Treatment GroupDose (mg/kg)Macroscopic Score (Mean ± SEM)Microscopic Score (Mean ± SEM)
Control (Vehicle)-4.5 ± 0.33.8 ± 0.2
This compound102.1 ± 0.21.9 ± 0.1
This compound201.2 ± 0.11.1 ± 0.1
Naproxen102.5 ± 0.32.2 ± 0.2

* p < 0.05 compared to Control (Vehicle) group.

Table 2: Colonic Myeloperoxidase (MPO) Activity and Cytokine Levels

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue; Mean ± SEM)TNF-α (pg/mg tissue; Mean ± SEM)IL-6 (pg/mg tissue; Mean ± SEM)
Control (Vehicle)-5.2 ± 0.4150.3 ± 12.185.6 ± 7.3
This compound102.8 ± 0.382.1 ± 9.545.2 ± 5.1
This compound201.9 ± 0.255.4 ± 6.830.1 ± 3.9
Naproxen103.1 ± 0.495.7 ± 10.252.8 ± 6.0*

* p < 0.05 compared to Control (Vehicle) group.

Statistical Methods for Validating Significance

The significance of the observed responses can be determined using a variety of statistical tests. The choice of test depends on the experimental design and the nature of the data.

  • Student's t-test: This test is used to compare the means of two groups. For example, it can be used to compare the MPO activity in the control group versus a single dose group of the test compound.

  • Analysis of Variance (ANOVA): ANOVA is used to compare the means of three or more groups.[1] A one-way ANOVA would be appropriate for the data presented in the tables above, as we are comparing multiple treatment groups to a single control group. If the ANOVA test yields a significant result (p < 0.05), post-hoc tests such as Tukey's or Dunnett's test can be used to determine which specific groups differ from each other.

  • Regression Analysis: This method can be used to model the relationship between the dose of the compound and the observed response. This is particularly useful for determining dose-dependent effects.

  • Non-parametric Tests: If the data do not follow a normal distribution, non-parametric tests such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for three or more groups) should be used as alternatives to the t-test and ANOVA, respectively.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings.

Acetic Acid-Induced Colitis Model

This widely used animal model mimics the pathology of inflammatory bowel disease.

  • Animal Acclimatization: Male Wistar rats (200-250g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22 ± 2°C, with free access to food and water).

  • Induction of Colitis: Rats are lightly anesthetized. A flexible catheter is inserted rectally to a depth of 8 cm. A solution of 4% acetic acid (1 mL) is instilled into the colon. The rats are held in a head-down position for 30 seconds to ensure the distribution of the acid.

  • Drug Administration: The test compound, this compound, and the reference drug, Naproxen, are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily for a predetermined period (e.g., 3 days) following colitis induction. The control group receives the vehicle only.

  • Sample Collection and Analysis: On the final day of the experiment, rats are euthanized. The colon is excised, opened longitudinally, and rinsed with saline.

    • Macroscopic Scoring: The severity of colonic damage is scored based on the presence and extent of ulceration and inflammation.

    • Histopathological Analysis (Microscopic Scoring): A section of the colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic damage is scored based on the degree of inflammation, ulceration, and tissue destruction.

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils and is a marker of inflammation. Its activity in colonic tissue is measured spectrophotometrically.

    • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in colonic tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Mandatory Visualizations

Signaling Pathway

NF-kB Signaling Pathway in Inflammation NF-kB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene Induces Transcription Compound This compound (Hypothesized) Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action of this compound on the NF-κB signaling pathway.

Experimental Workflow

Experimental Workflow for Evaluating Anti-inflammatory Activity Experimental Workflow for Evaluating Anti-inflammatory Activity start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (Control, Test Compound, Reference Drug) acclimatization->grouping induction Induction of Colitis (4% Acetic Acid) grouping->induction treatment Drug Administration (Oral, Daily) induction->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia analysis Analysis euthanasia->analysis macro Macroscopic Scoring analysis->macro micro Microscopic Scoring (H&E Staining) analysis->micro mpo MPO Assay analysis->mpo elisa ELISA (TNF-α, IL-6) analysis->elisa stats Statistical Analysis (ANOVA, t-test) macro->stats micro->stats mpo->stats elisa->stats end End stats->end

Caption: Workflow for the in vivo evaluation of anti-inflammatory compounds in an acetic acid-induced colitis model.

References

Unveiling the Molecular Targets of (8-Chloro-1-naphthylthio)acetic Acid: A Comparative Guide for Plant Cell Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (8-Chloro-1-naphthylthio)acetic acid, a synthetic auxin analog. Due to the limited direct experimental data on this specific compound, this guide leverages established structure-activity relationships of well-characterized auxins to predict its molecular interactions and biological effects in plant cells.

This compound belongs to the family of synthetic auxins, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). These compounds are crucial for regulating various aspects of plant growth and development. The core mechanism of auxin action involves its role as a "molecular glue" that promotes the interaction between the TIR1/AFB family of F-box proteins and the Aux/IAA transcriptional co-repressors. This interaction leads to the degradation of Aux/IAA proteins and the subsequent activation of auxin response genes.

Comparison with Alternative Auxins

To understand the potential molecular targets and efficacy of this compound, it is essential to compare it with other well-studied natural and synthetic auxins. The structural features of an auxin molecule, such as the nature and position of substituents on the aromatic ring, significantly influence its binding affinity to the TIR1/AFB receptors and its overall biological activity.

CompoundStructureKey Characteristics
Indole-3-acetic acid (IAA) Indole ring with a carboxymethyl side chainThe primary native auxin in most plants, involved in nearly every aspect of growth and development. It is, however, susceptible to degradation.
1-Naphthaleneacetic acid (NAA) Naphthalene ring with a carboxymethyl side chainA widely used synthetic auxin for promoting root formation and other developmental processes. It is generally more stable than IAA.
2,4-Dichlorophenoxyacetic acid (2,4-D) Dichlorinated phenyl ring with a carboxymethyl side chainA potent synthetic auxin commonly used as an herbicide at high concentrations and for inducing somatic embryogenesis in plant tissue culture.
This compound Naphthalene ring with a chloro substituent and a thioglycolic acid side chainA synthetic auxin analog. The presence of the chloro group and the thioacetic acid linker are expected to modify its binding affinity and stability compared to NAA.

Predicted Molecular Interactions and Signaling Pathway

Based on the established auxin signaling pathway, this compound is predicted to interact with the TIR1/AFB co-receptor complex. The chlorine atom at the 8th position of the naphthalene ring may influence the binding affinity for the TIR1/AFB pocket.

AuxinSignaling cluster_nucleus Nucleus Auxin This compound or other auxins TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates Transcription Transcription AuxinResponseGenes->Transcription Ub Ubiquitin Degradation Degradation Y2H_Workflow Start Start: Prepare Yeast Strains and Plasmids Transform Co-transform Yeast with BD-TIR1/AFB and AD-Aux/IAA Start->Transform Plate Plate on Non-Selective Medium Transform->Plate Incubate Incubate at 30°C Plate->Incubate Select Replica Plate onto Selective Medium with varying concentrations of This compound Incubate->Select Observe Observe Growth and/or Perform β-galactosidase Assay Select->Observe Analyze Analyze Results: Quantify Protein-Protein Interaction Observe->Analyze

Independent Verification of Growth-Promoting Effects: A Comparative Guide for (8-Chloro-1-naphthylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases lack specific experimental data on the synthesis, biological activity, and plant growth-promoting effects of (8-Chloro-1-naphthylthio)acetic acid. Consequently, this guide provides a hypothetical framework for the independent verification of its growth-promoting properties. The experimental protocols, comparative data, and analyses presented are based on established methods for evaluating analogous plant growth regulators, such as auxins. The data herein is illustrative and should not be considered factual results.

This guide is intended for researchers, scientists, and drug development professionals interested in the systematic evaluation of novel compounds for plant growth regulation. It outlines the necessary experimental procedures to compare the efficacy of this compound against well-established alternatives.

Introduction to this compound and its Putative Role

This compound is a synthetic organic compound with the chemical formula C₁₂H₉ClO₂S. Structurally, it is a derivative of naphthaleneacetic acid (NAA), a widely used synthetic auxin that plays a crucial role in various plant physiological processes, including cell elongation, division, and differentiation.[1][2][3] The presence of the acetic acid moiety attached to a naphthalene core suggests that this compound may exhibit auxin-like activity. Auxins are fundamental in the development of adventitious roots, fruit setting, and preventing premature fruit drop.[2][3] The chloro and thioether substitutions on the naphthalene ring could potentially modulate its biological activity, potency, and selectivity compared to unsubstituted NAA.

Comparative Compounds

For a comprehensive evaluation, the growth-promoting effects of this compound should be compared against a negative control and at least two well-characterized positive controls.

  • Negative Control: A solution lacking any plant growth regulator (e.g., the solvent used to dissolve the test compounds, such as a dilute solution of dimethyl sulfoxide (DMSO) in water).

  • Positive Control 1: Indole-3-acetic acid (IAA): The most common naturally occurring auxin in plants, serving as a benchmark for natural auxin activity.[4][5][6][7]

  • Positive Control 2: 1-Naphthaleneacetic acid (NAA): A synthetic auxin with proven efficacy in various agricultural and horticultural applications, making it a relevant commercial standard for comparison.[1][2][3][8]

Data Presentation: Hypothetical Comparative Efficacy

The following tables present hypothetical data to illustrate how the results of comparative bioassays could be structured.

Table 1: Effect on Seed Germination of Arabidopsis thaliana after 7 Days

TreatmentConcentration (µM)Germination Rate (%)
Negative Control 095.2 ± 2.1
This compound 0.196.1 ± 1.8
194.8 ± 2.5
1085.3 ± 3.4
Indole-3-acetic acid (IAA) 0.195.8 ± 2.0
196.5 ± 1.9
1088.1 ± 2.9
1-Naphthaleneacetic acid (NAA) 0.196.3 ± 1.7
195.5 ± 2.3
1082.4 ± 3.8

Data are presented as mean ± standard deviation.

Table 2: Effect on Primary Root Elongation of Lactuca sativa (Lettuce) Seedlings after 10 Days

TreatmentConcentration (µM)Primary Root Length (mm)
Negative Control 035.4 ± 4.1
This compound 0.142.8 ± 3.9
155.2 ± 5.3
1025.1 ± 3.7
Indole-3-acetic acid (IAA) 0.140.5 ± 3.5
151.7 ± 4.8
1028.9 ± 4.0
1-Naphthaleneacetic acid (NAA) 0.145.1 ± 4.2
159.8 ± 5.1
1022.6 ± 3.9

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Seed Germination Bioassay

Objective: To assess the effect of this compound on the germination rate of a model plant species.

Materials:

  • Seeds of Arabidopsis thaliana.

  • This compound, IAA, and NAA.

  • Sterile petri dishes (9 cm diameter) with sterile filter paper.

  • Sterile distilled water.

  • Growth chamber with controlled temperature (22-25°C) and light conditions (16h light/8h dark photoperiod).

Procedure:

  • Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO) and dilute with sterile distilled water to the final desired concentrations (e.g., 0.1, 1, and 10 µM). The final solvent concentration should be consistent across all treatments, including the negative control.

  • Place two layers of sterile filter paper in each petri dish.

  • Pipette 5 mL of the respective treatment solution onto the filter paper in each petri dish.

  • Place 50 surface-sterilized Arabidopsis thaliana seeds evenly on the moistened filter paper.

  • Seal the petri dishes with parafilm and place them in a growth chamber.

  • Record the number of germinated seeds (radicle emergence) daily for 7 days.

  • Calculate the germination rate as a percentage of the total seeds sown.[9][10][11][12]

Root Elongation Bioassay

Objective: To determine the auxin-like activity of this compound by measuring its effect on root elongation.

Materials:

  • Seeds of Lactuca sativa (Lettuce).

  • Test compounds (as above).

  • Square petri dishes or multi-well plates.

  • Agar or other gelling agent.

  • Murashige and Skoog (MS) basal medium.

  • Growth chamber.

Procedure:

  • Prepare MS agar medium containing the different concentrations of the test compounds.

  • Pour the medium into sterile square petri dishes and allow it to solidify in a vertical position.

  • Surface-sterilize lettuce seeds and place them on a line drawn near the top of the agar surface.

  • Seal the plates and place them vertically in a growth chamber under controlled conditions.

  • After a set period (e.g., 10 days), photograph the plates and measure the length of the primary root for each seedling using image analysis software.[13][14][15][16]

Visualizations

Putative Signaling Pathway

The structural similarity of this compound to auxins suggests it may act through the canonical auxin signaling pathway. This pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[17][18][19][20]

AuxinSignalingPathway cluster_nucleus Nucleus Auxin This compound (Putative Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Growth_Response Growth & Development (e.g., Root Elongation) Gene_Expression->Growth_Response Leads to ExperimentalWorkflow Start Compound Synthesis & Purification Stock_Solution Prepare Stock Solutions (Test Compound, Controls) Start->Stock_Solution Primary_Screen Primary Bioassay (e.g., Seed Germination) Stock_Solution->Primary_Screen Data_Collection1 Data Collection & Initial Analysis Primary_Screen->Data_Collection1 Decision1 Activity Observed? Data_Collection1->Decision1 Secondary_Screen Secondary Bioassay (e.g., Root Elongation) Decision1->Secondary_Screen Yes End Stop Decision1->End No Data_Collection2 Dose-Response Analysis Secondary_Screen->Data_Collection2 Comparison Compare with Alternatives (IAA, NAA) Data_Collection2->Comparison Conclusion Conclusion on Growth-Promoting Effects Comparison->Conclusion

References

Assessing the Specificity of (8-Chloro-1-naphthylthio)acetic acid in Auxin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development. The primary native auxin, indole-3-acetic acid (IAA), exerts its effects through a well-defined signaling pathway, initiating a cascade of transcriptional changes. The specificity of molecules that interact with this pathway is crucial for their utility as research tools or agrochemicals. This guide provides a comparative assessment of the potential specificity of (8-Chloro-1-naphthylthio)acetic acid in auxin signaling. Due to the limited direct experimental data on this specific compound, this analysis will draw upon structure-activity relationships (SAR) of known auxins and auxin analogs, particularly chlorinated and naphthalenic compounds, to infer its likely behavior.

The Core Auxin Signaling Pathway

The nuclear auxin signaling pathway is central to auxin-mediated gene regulation. It involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. When auxin is present, it acts as a molecular glue, promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby liberating ARFs to regulate the expression of auxin-responsive genes.

AuxinSignaling Auxin Auxin TIR1_AFB TIR1/AFB (F-box protein) Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene activates caption Simplified diagram of the nuclear auxin signaling pathway.

Caption: Simplified diagram of the nuclear auxin signaling pathway.

Comparative Analysis of this compound

The structure of this compound, featuring a naphthalene ring and a carboxylic acid side chain, suggests potential interaction with the auxin signaling pathway. The chlorine atom at the 8-position of the naphthalene ring is a key modification that could influence its activity and specificity.

Structural Comparison with Known Auxins and Inhibitors
CompoundStructureKnown/Predicted ActivityKey Structural Features
This compound A naphthalene ring with a chloro group and a thioacetic acid side chain.UnknownNaphthalene ring, thioacetic acid side chain, 8-chloro substitution.
Indole-3-acetic acid (IAA) An indole ring with an acetic acid side chain.Natural AuxinIndole ring, acetic acid side chain.
1-Naphthaleneacetic acid (NAA) A naphthalene ring with an acetic acid side chain.Synthetic AuxinNaphthalene ring, acetic acid side chain.[1]
4-Chloroindole-3-acetic acid (4-Cl-IAA) An indole ring with a chloro group and an acetic acid side chain.Highly potent natural auxin.[2][3][4]Indole ring, acetic acid side chain, 4-chloro substitution.
2-Naphthoxyacetic acid (2-NOA) A naphthalene ring with an oxyacetic acid side chain.Synthetic auxin and auxin influx inhibitor.Naphthalene ring, oxyacetic acid side chain.
N-1-Naphthylphthalamic acid (NPA) A naphthalene ring linked to a phthalamic acid group.Auxin Efflux InhibitorNaphthalene ring, phthalamic acid group.[5]
Predicted Specificity Based on Structure-Activity Relationships
  • Naphthalene Ring: The presence of a naphthalene ring is a common feature in several synthetic auxins (e.g., NAA) and auxin transport inhibitors (e.g., NPA).[1][5] This suggests that this compound could potentially bind to auxin receptors or transporters.

  • Carboxylic Acid Side Chain: The acetic acid side chain is crucial for auxin activity, as it is for IAA and NAA. The thio-linkage in this compound is a variation that could affect its binding affinity and stability.

  • Chlorination: Halogenation of the aromatic ring can significantly impact auxin activity. For instance, 4-Cl-IAA is a more potent auxin than IAA.[2] The position of the chlorine atom is critical; a halogen at the 4-position of a phenoxyacetic acid ring enhances auxinic activity, while one at the 3-position can have a negative effect.[6] The 8-position chloro-substitution on the naphthalene ring of the target compound is unique and its effect on binding to auxin receptors like TIR1/AFB is unknown without experimental data.

Experimental Protocols for Assessing Specificity

To empirically determine the specificity of this compound, a series of well-established bioassays should be conducted.

Root Growth Inhibition and Lateral Root Formation Assay

This assay assesses the overall auxin-like or inhibitory activity of a compound on plant development.

Methodology:

  • Plant Material: Arabidopsis thaliana (Col-0) seedlings are typically used.

  • Growth Conditions: Seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium containing various concentrations of the test compound (e.g., 0.1 µM to 100 µM), alongside controls (IAA, NAA, and a mock treatment).

  • Incubation: Plates are stratified at 4°C for 2-3 days and then transferred to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Data Collection: After 7-10 days, primary root length and the number of lateral roots are measured.

  • Analysis: Dose-response curves are generated to determine the IC50 (for inhibition) or EC50 (for promotion) values.

RootAssayWorkflow A Surface-sterilize Arabidopsis seeds B Plate on MS medium with test compounds/controls A->B C Stratify at 4°C (2-3 days) B->C D Transfer to growth chamber (7-10 days) C->D E Measure primary root length and count lateral roots D->E F Generate dose-response curves and calculate IC50/EC50 E->F caption Workflow for root growth and lateral root formation assay.

Caption: Workflow for root growth and lateral root formation assay.

DR5::GUS/LUC Reporter Gene Assay

This assay directly measures the activation of auxin-responsive gene expression.

Methodology:

  • Plant Material: Transgenic Arabidopsis thaliana seedlings carrying a DR5::GUS or DR5::LUC reporter construct are used. The DR5 promoter contains multiple auxin response elements (AuxREs).

  • Treatment: Seedlings are incubated in liquid MS medium containing the test compound at various concentrations.

  • GUS Staining: For DR5::GUS, seedlings are incubated in a staining solution containing X-Gluc. The blue color indicates GUS activity.

  • LUC Imaging: For DR5::LUC, seedlings are sprayed with a luciferin solution, and luminescence is captured using a sensitive camera.

  • Quantification: The intensity of the GUS staining or LUC signal is quantified to determine the level of auxin signaling activation.

Auxin Transport Assays

To determine if the compound affects auxin transport, influx and efflux assays can be performed.

Methodology:

  • System: Arabidopsis root segments or cell suspension cultures (e.g., tobacco BY-2 cells) can be used.

  • Radiolabeled Auxin: The system is incubated with a solution containing radiolabeled auxin (e.g., ³H-IAA or ³H-NAA) and the test compound.

  • Measurement: The accumulation or efflux of the radiolabeled auxin is measured over time using a scintillation counter.

  • Comparison: The effect of the test compound is compared to known auxin transport inhibitors like NPA (efflux) and 1-NOA (influx).

Logical Framework for Specificity Assessment

The specificity of this compound can be assessed by systematically evaluating its effects at different levels of the auxin response.

SpecificityAssessment Compound This compound Phenotypic Phenotypic Assays (Root Growth, etc.) Compound->Phenotypic Signaling Signaling Assay (DR5::GUS/LUC) Compound->Signaling Transport Transport Assays (Influx/Efflux) Compound->Transport Auxin_Agonist Specific Auxin Agonist Phenotypic->Auxin_Agonist Mimics IAA Auxin_Antagonist Specific Auxin Antagonist Phenotypic->Auxin_Antagonist Inhibits IAA effects Signaling->Auxin_Agonist Activates DR5 Signaling->Auxin_Antagonist Blocks IAA-induced DR5 Transport_Inhibitor Specific Transport Inhibitor Transport->Transport_Inhibitor Alters ³H-IAA accumulation Non_Specific Non-Specific or Off-Target Effects caption Logical flow for assessing the specificity of a novel compound.

Caption: Logical flow for assessing the specificity of a novel compound.

Conclusion

While direct experimental data for this compound is currently lacking, a systematic evaluation based on its structural similarity to known auxins and auxin transport inhibitors provides a framework for predicting its potential activity. The presence of a naphthalene ring and a carboxylic acid-like side chain suggests a possible interaction with the auxin signaling pathway. However, the unique thio-linkage and the 8-chloro substitution make its specific mode of action difficult to predict without empirical evidence. The experimental protocols outlined in this guide provide a clear path forward for characterizing the bioactivity and specificity of this and other novel compounds in the context of auxin signaling. Such studies are essential for the development of new tools to dissect plant development and for the discovery of novel plant growth regulators.

References

Safety Operating Guide

Proper Disposal of (8-Chloro-1-naphthylthio)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling (8-Chloro-1-naphthylthio)acetic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this halogenated organic compound.

This compound is a solid chemical that presents several hazards; it is harmful if swallowed and causes skin and eye irritation.[1] Therefore, meticulous handling and disposal are paramount to mitigate risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or vapors.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 129-94-2
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.71 g/mol
Physical State Solid (Light yellow to Brown powder/crystal)
Melting Point 155.0 to 159.0 °C
Purity >95.0% (T)(HPLC)

Step-by-Step Disposal Procedures

The proper disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Segregation of Waste

Proper segregation is the first critical step. This compound is a halogenated organic compound. It must be collected separately from non-halogenated chemical waste to prevent cross-contamination and to facilitate correct disposal by waste management services.[2][3][4] Mixing halogenated and non-halogenated waste streams can lead to complex and more expensive disposal procedures.[2]

Step 2: Waste Container Selection and Labeling

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Polyethylene or other plastic containers are generally suitable for solid chemical waste.[2][5] The container must be in good condition, free from cracks or leaks.

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound".[3] Include the full chemical name; do not use abbreviations or chemical formulas.[3] Also, mark the label with the appropriate hazard warnings (e.g., "Irritant," "Harmful").

Step 3: Collection of Solid Waste

For unused or expired this compound, carefully transfer the solid material into the designated hazardous waste container. If dealing with residual amounts or spills, follow these steps:

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to sweep up the solid.

  • Collection: Carefully shovel the contaminated absorbent material into the labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials (e.g., wipes, absorbent pads) must also be placed in the hazardous waste container.

Step 4: Storage of Waste Container

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][5] The storage area should have secondary containment to prevent environmental release in case of a leak.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[6][7] Always follow your institution's specific procedures for waste pickup requests. The waste must be disposed of at an approved waste disposal plant, likely through incineration under controlled conditions.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select and Label Compatible Waste Container segregate->container collect Collect Solid Waste (Sweep/Shovel) container->collect store Securely Store Container in Designated Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (8-Chloro-1-naphthylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (8-Chloro-1-naphthylthio)acetic acid. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all laboratory personnel.

This compound is classified as a substance that causes skin, eye, and respiratory irritation[1]. Due to the limited availability of specific toxicological data for this compound, it is crucial to handle it with a high degree of caution, adhering to the safety protocols for related hazardous compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust particles and potential splashes.
Hand Protection Nitrile gloves are a suitable minimum requirement for handling small quantities. For extended contact, consider Viton® or SilverShield®/4H® gloves, which have shown good resistance to chloronaphthalene, a structurally related compound.[2]Prevents skin contact and irritation. The use of more resistant gloves is recommended due to the lack of specific permeation data for this compound.
Skin and Body Protection A buttoned lab coat, long pants, and closed-toe shoes.To protect the skin from accidental spills and contamination.
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is required.To prevent inhalation of the compound, which may cause respiratory irritation.
Quantitative Exposure Limits (Analogs)

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. The table below provides OELs for structurally related compounds to offer a conservative framework for risk assessment. These values are not for this compound and should be used as a reference for control banding and risk mitigation only.

Compound OSHA PEL (8-hour TWA) NIOSH REL (10-hour TWA) ACGIH TLV (8-hour TWA)
Naphthalene10 ppm10 ppm10 ppm
Tetrachloronaphthalene2 mg/m³2 mg/m³2 mg/m³[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.
  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be available in the immediate vicinity.
  • Review SDS: All personnel involved must review the Safety Data Sheet (SDS) for this compound and understand the associated hazards.

2. Handling the Compound:

  • Don PPE: Before handling the container, don all required personal protective equipment as outlined in the table above.
  • Weighing: If weighing the solid compound, perform this task within the chemical fume hood to contain any dust. Use a tared container to minimize the need to transfer the powder multiple times.
  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. Post-Handling and Decontamination:

  • Clean-up: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.

1. Waste Segregation:

  • Halogenated Organic Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated PPE, and absorbent materials from spills, must be collected in a designated "Halogenated Organic Solid Waste" container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials. Keep containers securely closed at all times, except when adding waste.

3. Final Disposal:

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations. High-temperature incineration is a common disposal method for chlorinated organic residues[3][4].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces handling_dissolve->cleanup_decon disposal_segregate Segregate Halogenated Waste handling_dissolve->disposal_segregate cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_decon->disposal_segregate cleanup_wash Wash Hands cleanup_doff->cleanup_wash disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Satellite Area disposal_label->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: Logical workflow for the safe handling and disposal of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.